Ethyl oxanilate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-anilino-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGAUBHNAKCSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074527 | |
| Record name | Ethyl oxanilate | |
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Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-85-8 | |
| Record name | Ethyl oxanilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl oxanilate | |
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| Record name | 1457-85-8 | |
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| Record name | Ethyl oxanilate | |
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| Record name | Ethyl oxanilate | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Ethyl Oxanilate from Oxalic Acid and Ethanol: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl oxanilate, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a two-step process commencing from readily available starting materials: oxalic acid and ethanol. The first part of this guide details the Fischer esterification of oxalic acid with ethanol to produce diethyl oxalate. This section elucidates the reaction mechanism, provides a detailed experimental protocol, and discusses process optimization. The second part focuses on the selective amidation of diethyl oxalate with aniline to yield the target molecule, this compound. Key considerations for achieving high selectivity and yield are discussed, alongside a step-by-step procedure for its synthesis and purification. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth, field-proven insights into the practical execution and underlying principles of this important synthetic transformation.
Introduction: The Significance of this compound
This compound, also known as ethyl N-phenyloxamate, is a key building block in organic synthesis. Its structure, featuring an amide linkage and an ester functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules. Notably, it is an important intermediate in the production of various pharmaceuticals, dyes, and agrochemicals. The oxanilate moiety is found in a number of biologically active compounds, highlighting the importance of efficient and scalable synthetic routes to this valuable intermediate.
This guide presents a robust and economically viable pathway to this compound, starting from the fundamental commodity chemicals oxalic acid and ethanol. The synthesis is strategically divided into two distinct, high-yielding steps:
-
Esterification: The formation of diethyl oxalate from oxalic acid and ethanol.
-
Amidation: The selective reaction of diethyl oxalate with aniline to produce this compound.
This approach allows for clear process control and optimization at each stage, ensuring a high-purity final product.
Synthesis Pathway Overview
The overall synthetic route from oxalic acid to this compound is depicted below.
Caption: Mechanism of Fischer Esterification for Diethyl Oxalate Synthesis.
Experimental Protocol: Synthesis of Diethyl Oxalate
This protocol is adapted from established laboratory procedures for Fischer esterification. [1][2] Materials:
-
Oxalic acid dihydrate (or anhydrous oxalic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Toluene (or benzene) for azeotropic removal of water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus filled with toluene, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the round-bottom flask, add oxalic acid dihydrate, a three- to four-fold molar excess of absolute ethanol, and toluene. Add a few boiling chips.
-
Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Azeotropic Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer should be periodically drained.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete. This typically takes several hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude diethyl oxalate is then purified by vacuum distillation to yield a colorless, oily liquid. [2]
Process Optimization and Troubleshooting
-
Water Removal: The key to driving the equilibrium towards the product is the efficient removal of water. The use of a Dean-Stark apparatus is highly effective. Alternatively, molecular sieves can be used.
-
Catalyst: While sulfuric acid is a common and effective catalyst, other strong acids like p-toluenesulfonic acid can also be used.
-
Reactant Ratio: Using a large excess of ethanol can also help to shift the equilibrium towards the products.
-
Troubleshooting Low Yields: Low yields are often due to incomplete reaction or loss of product during workup. Ensure complete removal of water and be careful to avoid vigorous shaking during extractions to prevent emulsion formation. [3]
Part II: Synthesis of this compound via Selective Amidation
The second step in the synthesis is the reaction of diethyl oxalate with aniline. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the ester.
Reaction Mechanism and Selectivity
The reaction proceeds through a nucleophilic addition-elimination pathway. The nitrogen atom of aniline acts as a nucleophile, attacking one of the ester carbonyl groups of diethyl oxalate to form a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to form the amide bond.
A critical consideration in this step is selectivity. Since diethyl oxalate has two ester groups, there is a possibility of a second amidation reaction to form the undesired symmetrical diamide, N,N'-diphenyloxalamide. To favor the formation of the mono-amidation product, this compound, the reaction stoichiometry and conditions must be carefully controlled. Using a molar excess of diethyl oxalate relative to aniline helps to minimize the formation of the diamide. [4]
Caption: Mechanism of selective amidation of diethyl oxalate.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported procedure for the synthesis of this compound derivatives. [5] Materials:
-
Diethyl oxalate
-
Aniline
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, for high-temperature reactions)
-
Büchner funnel and filter flask
Procedure:
-
Reactant Mixing: In a round-bottom flask, combine aniline and a molar excess (typically 2 equivalents) of diethyl oxalate.
-
Reaction: Heat the mixture with stirring to 130-140 °C for approximately 2 hours. Ethanol will be evolved during the reaction.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add a 1:1 mixture of ethanol and water to the flask. The solid this compound product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold aqueous ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified this compound to obtain a solid product.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the molecule.
-
1H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet), the aromatic protons of the aniline ring, and a broad singlet for the amide N-H proton. [6] * 13C NMR: Expect signals for the two carbonyl carbons (ester and amide), the carbons of the ethyl group, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, and the aromatic C-H and C=C stretches. [7]
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Oxalic Acid (dihydrate) | C₂H₂O₄·2H₂O | 126.07 | 101-102 | - | 1.653 |
| Ethanol | C₂H₆O | 46.07 | -114 | 78.37 | 0.789 |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | -41 [8] | 185 [8] | 1.076 [8] |
| Aniline | C₆H₇N | 93.13 | -6 | 184 | 1.022 |
| This compound | C₁₀H₁₁NO₃ | 193.20 | 66-68 | - | - |
Table 2: GHS Hazard Classifications
| Compound | GHS Pictograms | Hazard Statements |
| Oxalic Acid | Corrosion, Health Hazard, Exclamation Mark | H302: Harmful if swallowed. H312: Harmful in contact with skin. H318: Causes serious eye damage. [9] |
| Ethanol | Flame, Exclamation Mark | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. [10] |
| Diethyl Oxalate | Exclamation Mark | H302: Harmful if swallowed. H319: Causes serious eye irritation. [11] |
| Aniline | Skull and Crossbones, Health Hazard, Corrosion, Environment | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life. [12] |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Oxalic Acid: Corrosive and toxic. Avoid ingestion, inhalation, and skin contact. Can cause severe burns and kidney damage. [13]* Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Causes serious eye irritation. [14]* Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Handle with extreme care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Diethyl Oxalate: Harmful if swallowed. Causes serious eye irritation. [15]* Aniline: Toxic by all routes of exposure (ingestion, inhalation, skin contact). Suspected carcinogen and mutagen. Handle with extreme caution. [16]
Conclusion
The synthesis of this compound from oxalic acid and ethanol via a two-step process involving the formation of diethyl oxalate is a practical and efficient method for producing this important chemical intermediate. By carefully controlling the reaction conditions, particularly in the selective amidation step, high yields of the desired product can be achieved. This guide provides the necessary theoretical background, detailed experimental protocols, and safety information to enable researchers and chemical development professionals to successfully implement this synthesis in a laboratory setting.
References
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- Ethyl oxanil
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Introduction: The Significance of Diethyl Oxalate
An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterification
Diethyl oxalate (DEO), the diethyl ester of ethanedioic acid, is a colorless oily liquid with the chemical formula (COOC₂H₅)₂.[1] It serves as a pivotal intermediate in a multitude of industrial syntheses. Its applications range from being a solvent for natural and synthetic resins to a crucial building block in the pharmaceutical industry for drugs like phenobarbital, sulfamethoxazole, and chloroquine.[2] Furthermore, DEO is instrumental in the production of dyes, plastics, and other specialty chemicals.[2] Given its broad utility, a thorough understanding of its synthesis, particularly the underlying reaction mechanisms, is paramount for researchers and process chemists aiming to optimize production and develop novel applications.
This guide provides a detailed exploration of the core mechanism for diethyl oxalate synthesis—the Fischer-Speier esterification—delving into the causality behind experimental choices, reaction kinetics, and field-proven protocols.
The Core Mechanism: Fischer-Speier Esterification
The primary and most established method for synthesizing diethyl oxalate is the direct esterification of oxalic acid with ethanol, a classic example of the Fischer-Speier esterification.[3][4] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The overall transformation involves the reaction of two molecules of ethanol with one molecule of oxalic acid to yield one molecule of diethyl oxalate and two molecules of water.
(COOH)₂ + 2 C₂H₅OH ⇌ (COOC₂H₅)₂ + 2 H₂O
The reaction does not proceed at a practical rate without a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][5][7] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.
The mechanism for the esterification of each carboxylic acid group follows a sequence that can be summarized by the acronym PADPED: P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[3][8]
The Mechanistic Steps are as follows:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, activating the carbonyl group.
-
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is often a rapid, two-step process involving the solvent or another alcohol molecule. This step converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the monoester, ethyl hydrogen oxalate.
The second carboxylic acid group then undergoes the same sequence of reactions to form the final product, diethyl oxalate.
Caption: Acid-catalyzed Fischer-Speier esterification mechanism for oxalic acid.
Reaction Kinetics and Equilibrium Management
As a reversible reaction, the Fischer esterification exists in a state of equilibrium.[9] To achieve a high yield of diethyl oxalate, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished in two ways:
-
Use of Excess Reactant: The reaction is often carried out using a large excess of ethanol. This increases the probability of the forward reaction and drives the equilibrium towards the products.[9]
-
Removal of Water: Water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol.[10] Therefore, its continuous removal from the reaction mixture is the most effective strategy to ensure a high conversion rate. This is commonly achieved through azeotropic distillation, where a water-entraining solvent like toluene or benzene is used to remove water as it is formed.[2][11]
The reaction rate is influenced by several key parameters. An investigation into the esterification using a mesoporous MgAlPO4 catalyst highlighted that increasing the reaction temperature and the amount of catalyst generally increases the conversion of the reactants.[12]
| Parameter | Effect on Reaction | Rationale & Field Insights |
| Temperature | Increased rate and conversion | Provides the necessary activation energy for the reaction. However, excessively high temperatures can lead to decomposition.[11] The reaction is typically refluxed at 68-110°C.[2][6] |
| Reactant Molar Ratio | High ethanol-to-acid ratio favors product formation | Shifts the chemical equilibrium towards the ester product (Le Châtelier's Principle). A molar ratio of 3:1 (ethanol:oxalic acid) has been shown to give maximum conversion.[12] |
| Catalyst Concentration | Increased rate up to an optimal point | A higher concentration of H⁺ ions accelerates the initial protonation step. However, very high concentrations can promote side reactions and complicate purification.[13] |
| Water Removal | Crucial for high yield | Prevents the reverse reaction (ester hydrolysis) and drives the equilibrium forward. Azeotropic distillation with a Dean-Stark trap is the standard industrial and laboratory practice.[2][7][11] |
Alternative Synthesis Methodologies
While direct esterification is the most common route, other methods exist for producing diethyl oxalate, which are relevant in different industrial contexts.
-
Transesterification: Diethyl oxalate can be synthesized via the transesterification of dimethyl oxalate with ethanol.[14][15] This reaction is often catalyzed by a base. Studies have shown that strong bases with lower pKb values, such as sodium ethoxide, exhibit high catalytic efficiency.[14][15] This method is particularly relevant in processes where dimethyl oxalate is a more readily available starting material.
-
Oxidative Carbonylation: A more modern approach involves the oxidative carbonylation of ethanol. This process uses carbon monoxide (CO) and oxygen in the presence of a catalyst, such as a palladium-based system.[16][17] This route is attractive as it utilizes C1 precursors, which can be derived from synthesis gas (syngas) obtained from coal or biomass.
Experimental Protocol: Synthesis via Azeotropic Dehydration
This protocol, adapted from established laboratory procedures, describes a reliable method for synthesizing diethyl oxalate using a Dean-Stark apparatus to remove water azeotropically.[2][11]
Materials:
-
Anhydrous oxalic acid (0.5 mol, 45 g)
-
Anhydrous ethanol (1.76 mol, 81 g)
-
Toluene or Benzene (200 mL)
-
Concentrated sulfuric acid (10 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Boiling chips
Experimental Workflow:
Caption: Workflow for Diethyl Oxalate Synthesis and Purification.
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging the Flask: To the flask, add anhydrous oxalic acid, anhydrous ethanol, toluene (or benzene), and boiling chips.[11]
-
Catalyst Addition: Begin stirring the mixture and slowly add the concentrated sulfuric acid. Causality Note: Slow addition is crucial to control the initial exothermic reaction.
-
Azeotropic Reflux: Heat the mixture to reflux (approximately 68-70°C).[2] The toluene/benzene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer can be periodically drained.
-
Monitoring Completion: Continue the reflux until no more water is collected in the trap. This is a visual and reliable indicator that the esterification is complete.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup/Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with water again.[11] Causality Note: The bicarbonate wash is essential to neutralize and remove the sulfuric acid catalyst and any unreacted oxalic acid.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene/benzene solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude diethyl oxalate by vacuum distillation, collecting the fraction at approximately 103°C/6kPa or 182-184°C at atmospheric pressure.[1][2] Causality Note: Vacuum distillation is preferred as it lowers the boiling point, preventing potential thermal decomposition of the ester.[11]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; insufficient water removal. | Ensure the Dean-Stark trap is functioning correctly and continue reflux until water collection ceases. Use a sufficient excess of ethanol. |
| Product is Acidic | Incomplete removal of the acid catalyst or unreacted oxalic acid. | Perform additional washes with saturated sodium bicarbonate solution until the aqueous layer is neutral or basic.[11] |
| Product is Brownish | Decomposition of the product due to excessive heat during distillation. | Perform the final distillation under vacuum to lower the boiling point and minimize thermal stress on the product.[11] |
| Difficulty in Vacuum Distillation | Leaks in the apparatus; presence of volatile impurities (e.g., residual toluene). | Check all glassware joints for a proper seal. Ensure the solvent has been thoroughly removed by rotary evaporation before attempting the final distillation.[11] |
Conclusion
The esterification of oxalic acid with ethanol is a foundational reaction governed by the principles of the Fischer-Speier mechanism. Success in synthesizing diethyl oxalate with high purity and yield hinges on a clear understanding of its reversible nature and the critical role of the acid catalyst. By effectively managing the reaction equilibrium through the removal of water and the use of excess alcohol, and by employing careful workup and purification techniques, this valuable chemical intermediate can be produced efficiently and reliably. The insights into reaction kinetics and alternative synthetic routes further equip the modern chemist to innovate and optimize processes in drug development and materials science.
References
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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Oxalate
Abstract
This technical guide provides a comprehensive examination of ethyl oxalate, also known as diethyl oxalate (DEO). Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and practical applications of this versatile diester. The guide is structured to offer not just data, but also contextual insights into experimental choices and methodologies. It covers fundamental identifiers, detailed physical and spectroscopic properties, key chemical transformations with mechanistic explanations, and established experimental protocols. Furthermore, it highlights the role of ethyl oxalate in organic synthesis, particularly within the pharmaceutical industry, and outlines critical safety and handling procedures. All technical claims are substantiated with citations from authoritative sources to ensure scientific integrity.
Introduction and Core Identifiers
Ethyl oxalate, systematically named diethyl ethanedioate, is the diethyl ester of oxalic acid.[1][2] It is a colorless, oily liquid at room temperature with a characteristic aromatic or fruity odor.[3][4][5] As a key building block in organic synthesis, its bifunctional nature—possessing two electrophilic carbonyl centers—makes it a valuable reagent for constructing a wide array of molecular architectures.[2][6] Its utility spans from the synthesis of active pharmaceutical ingredients (APIs) and dyestuffs to its use as a specialized solvent for resins and cellulose esters.[2][6][7]
The fundamental identifiers for ethyl oxalate are crucial for unambiguous identification in research and regulatory contexts.
-
IUPAC Name: Diethyl ethanedioate[6]
-
Common Names: Ethyl oxalate, Diethyl oxalate, Oxalic acid diethyl ester[2][8]
-
CAS Number: 95-92-1[9]
-
Molecular Formula: C₆H₁₀O₄[9]
-
Molecular Weight: 146.14 g/mol [9]
-
Linear Formula: C₂H₅OCOCOOC₂H₅
Below is a diagram representing the two-dimensional structure of the ethyl oxalate molecule.
Caption: 2D Structure of Ethyl Oxalate (C₆H₁₀O₄).
Physical Properties
The physical properties of ethyl oxalate are fundamental to its handling, purification, and application as a solvent or reagent. It is a combustible liquid but does not ignite readily at ambient temperatures.[10][11] It is characterized as being slightly denser than water, in which it is sparingly soluble and undergoes slow decomposition.[3][7][12] However, it is miscible with common organic solvents like ethanol, ether, and acetone.[4][6]
A summary of its key physical data is presented below for easy reference.
| Property | Value | Source(s) |
| Appearance | Colorless, oily liquid | [3][4][13] |
| Odor | Aromatic, fruity | [3][4][7] |
| Melting Point | -41 °C to -40.6 °C | [4][6][13] |
| Boiling Point | 185 - 186 °C at 760 mmHg | [6][13][14] |
| Density | 1.076 - 1.08 g/mL at 20-25 °C | [4][6][13] |
| Refractive Index (n²⁰/D) | 1.410 | [4][13][15] |
| Flash Point | 75 - 76 °C (Closed Cup) | [6][8][16] |
| Vapor Pressure | 0.414 mmHg at 25 °C | [6][16] |
| Vapor Density | ~5.04 (Air = 1) | [4][6] |
| Solubility | Sparingly soluble in water; miscible with ethanol, ether, acetone | [3][4][7] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of ethyl oxalate. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is simple, showing a triplet corresponding to the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–) of the ethyl groups, characteristic of an ethyl ester.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, and the carbonyl carbon (C=O).[16]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (ester carbonyl) stretching vibration.[16] Another significant band corresponds to the C–O stretching.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns for an ethyl ester.[16]
Chemical Properties and Reactivity
The reactivity of ethyl oxalate is governed by the two adjacent ester functionalities. These groups are susceptible to nucleophilic attack, making the molecule a versatile precursor in various chemical transformations.
Hydrolysis
Ethyl oxalate hydrolyzes in the presence of water to form oxalic acid and ethanol.[3][17] This reaction can be catalyzed by either acid or base. The hydrolysis proceeds in a stepwise manner, first forming the monoethyl oxalate intermediate.[17]
-
Causality: Base-catalyzed hydrolysis (saponification) is typically faster and irreversible because the final carboxylate salt formed is resonance-stabilized and resistant to nucleophilic attack by the alcohol. Acid-catalyzed hydrolysis is an equilibrium process. To drive the reaction to completion, an excess of water can be used, or the ethanol product can be removed as it forms.[17] High temperatures (100-110 °C) and a significant excess of water can achieve over 97% conversion to oxalic acid.[18]
Transesterification
This reaction involves the exchange of the ethyl group of the ester with another alcohol. For example, reacting diethyl oxalate with phenol in the presence of a solid acid catalyst like MoO₃/TiO₂ can produce diphenyl oxalate (DPO).[6][19] Similarly, reaction with methanol yields dimethyl oxalate (DMO) and ethyl methyl oxalate (EMO).[20][21]
-
Causality: Transesterification is an equilibrium-controlled process. The choice of catalyst (e.g., sodium methoxide, potassium carbonate) and reaction conditions (e.g., removing a volatile alcohol byproduct) is critical to shift the equilibrium towards the desired product.[20][21] This reaction is fundamental in phosgene-free routes to polycarbonates, where DPO is a key monomer.[19]
Condensation Reactions (Claisen Condensation)
Ethyl oxalate is an excellent reagent for Claisen and related condensation reactions. It can react with ketones, esters, or other compounds containing an active methylene group to form β-dicarbonyl compounds.[6] For instance, condensation with a ketone can introduce a glyoxalyl group (–COCOOC₂H₅).[6]
-
Causality: The reaction requires a strong base (e.g., sodium ethoxide) to deprotonate the active methylene compound, generating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of ethyl oxalate. The resulting adduct is a valuable intermediate for synthesizing more complex molecules, including heterocyclic compounds like quinoxalinediones.[6]
Reduction
The ester groups of ethyl oxalate can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce it to ethylene glycol. Catalytic hydrogenation over copper-based catalysts is an industrially significant method for producing ethylene glycol.[6]
-
Causality: The choice of reducing agent determines the outcome. Catalytic hydrogenation is often preferred in industrial settings for its cost-effectiveness and scalability, converting ethyl oxalate directly to ethylene glycol, a high-value commodity chemical.[6]
Experimental Protocols
The following protocols are provided as illustrative examples of standard laboratory procedures involving ethyl oxalate.
Protocol 1: Base-Catalyzed Monohydrolysis to Monoethyl Oxalate
This protocol describes a controlled hydrolysis to yield the monoester, a useful synthetic intermediate.[17]
Objective: To selectively hydrolyze one of the two ester groups of diethyl oxalate.
Materials:
-
Diethyl oxalate (1 mol)
-
Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)
-
Chilled deionized water (500 mL)
-
Chilled 2.5 M Sodium Hydroxide (NaOH) solution (1 mol equivalent)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask in an ice-water bath, equipped with a magnetic stirrer.
-
Dissolve diethyl oxalate (1 mol) in a minimal amount of THF or CH₃CN in the flask.[17]
-
Add 500 mL of chilled water to the mixture while maintaining stirring and cooling.[17]
-
Once the mixture's temperature stabilizes at 0-4 °C, add the chilled 2.5 M NaOH solution dropwise over 20-30 minutes.[17]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After stirring for an additional 30-40 minutes, acidify the reaction mixture to a pH of 0.5-0.7 by the slow, dropwise addition of 2 M HCl.[17]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 150 mL).[17]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield monoethyl oxalate.[17]
Trustworthiness: The progress of this reaction is validated by TLC, which distinguishes the starting material, product, and di-acid byproduct. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR).
Protocol 2: Anhydrous Reaction Setup for Claisen Condensation
This protocol details the necessary precautions to prevent unwanted hydrolysis when using ethyl oxalate in moisture-sensitive reactions.[18]
Objective: To establish a water-free environment for reacting diethyl oxalate.
Procedure:
-
Glassware Preparation: Place all glassware (reaction flask, condenser, dropping funnel) in an oven at 120 °C for a minimum of 4 hours (or overnight) to ensure they are completely dry.[18]
-
Assembly: Assemble the glassware while still hot under a stream of dry nitrogen or argon gas. Allow it to cool to room temperature under this inert atmosphere.
-
Solvent and Reagent Purity: Use anhydrous grade solvents. If unavailable, dry the solvents using standard procedures (e.g., distillation over a suitable drying agent).[18] Ensure all other reagents are anhydrous.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry nitrogen or argon. This can be achieved using a balloon or a gas bubbler system.[18]
-
Reagent Addition: Add liquid reagents, including ethyl oxalate, via a syringe through a rubber septum to prevent the introduction of atmospheric moisture.[18]
Caption: Experimental workflow for the controlled monohydrolysis of ethyl oxalate.
Applications in Drug Development and Industry
Ethyl oxalate is a crucial intermediate in the pharmaceutical and chemical industries.[4][6]
-
Pharmaceutical Synthesis: It is a starting material for synthesizing various APIs. For example, it is used in the production of phenobarbital (an anticonvulsant), sulfamethoxazole (an antibiotic), and chloroquine (an antimalarial drug).[4] Its reaction with ketosteroids is used to prepare glyoxalyl derivatives, which are important steroidal intermediates.[6][22]
-
Dye and Agrochemical Industries: It serves as an intermediate in the manufacturing of various dyes and agrochemicals.[7]
-
Solvent Applications: Due to its chemical characteristics, it is an effective solvent for cellulose esters and ethers, as well as for both natural and synthetic resins.[2][6]
-
Polymer Science: It is used in the synthesis of certain polymers and plastics.[7][13]
Safety, Handling, and Storage
Proper handling of ethyl oxalate is essential due to its potential hazards.
Hazards:
-
Health: Harmful if swallowed.[23][24] It can cause irritation to the skin, eyes, and respiratory tract.[8][25] High exposure may lead to more severe effects, including damage to the kidneys.[25][26]
-
Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air.[4][8] Vapors are heavier than air and may travel to an ignition source.[3][10]
-
Reactivity: It is moisture-sensitive and will slowly decompose in water.[4][8] It is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[25][27]
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25][26] Avoid inhalation of vapors and contact with skin and eyes.[26] All equipment used for handling should be properly grounded.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[25][27] Keep containers tightly closed to prevent contact with moisture.[4][25] It is recommended to store under an inert atmosphere like argon.[6]
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Diethyl Oxalate: A Versatile C2 Synthon for Modern Organic Synthesis
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl oxalate stands as a cornerstone reagent in organic chemistry, prized for its versatility in constructing a wide array of molecular architectures.[1] As the diethyl ester of oxalic acid, its simple, symmetrical structure belies its power as a synthetic building block.[2] The molecule's reactivity is dominated by two adjacent, highly electrophilic carbonyl carbons and, critically, a lack of α-hydrogens. This unique combination prevents self-condensation reactions and positions diethyl oxalate as an ideal C2 synthon for a multitude of transformations, including carbon-carbon bond formation and the synthesis of complex heterocyclic scaffolds.[2][3][4] Its applications are extensive, serving as a key intermediate in the production of active pharmaceutical ingredients (APIs), dyes, and other fine chemicals.[5][6][7] This guide provides an in-depth exploration of diethyl oxalate's core applications, detailing the mechanistic rationale behind its reactivity and providing field-proven protocols for its use.
Physicochemical Properties and Reactivity Profile
Diethyl oxalate is a colorless, oily liquid with a characteristically aromatic odor.[5][6] It is stable under standard ambient conditions but is sensitive to moisture, hydrolyzing slowly in the presence of water.[5][6][8] It is miscible with common organic solvents like ethanol and ether but is only slightly soluble in water.[5]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀O₄ | [9] |
| Molar Mass | 146.142 g·mol⁻¹ | [9] |
| Appearance | Colorless liquid | [5][9] |
| Density | 1.0785 g/cm³ | [9] |
| Melting Point | -40.6 °C | [6] |
| Boiling Point | 185-186 °C | [5][9] |
| Refractive Index (n²⁰/D) | 1.410 | [5] |
The synthetic utility of diethyl oxalate stems from its bifunctional electrophilic nature.[1] Unlike many other esters, it cannot form an enolate and therefore cannot act as a nucleophile in condensation reactions.[3][4] This allows it to serve exclusively as an electrophilic acceptor, which is a significant advantage in mixed or "crossed" condensation reactions where it promotes the formation of a single primary product, leading to higher yields and simpler purifications.[2][3][10][11] While more potent acylating agents like oxalyl chloride exist, diethyl oxalate's milder reactivity makes it more suitable for base-mediated condensation reactions where the high reactivity of an acid chloride would be problematic.[1]
Core Applications in Carbon-Carbon Bond Formation
The ability to precisely form new carbon-carbon bonds is central to organic synthesis. Diethyl oxalate provides a reliable and efficient C2 unit for this purpose, most notably in Claisen condensations and Grignard reactions.
Claisen Condensation
The Claisen condensation is a fundamental reaction for synthesizing β-keto esters.[3] Diethyl oxalate is a particularly effective substrate in mixed Claisen condensations because its lack of α-hydrogens prevents self-condensation, ensuring it acts solely as the electrophilic acceptor.[3][10][11] This reaction enables the synthesis of valuable α,γ-diketoesters, which are versatile intermediates for various compounds, including APIs like azathioprine and sulfamethoxazole.[3]
Reaction Mechanism: The reaction proceeds via a well-established multi-step mechanism.[3] First, a strong base (e.g., sodium ethoxide) abstracts an acidic α-proton from an enolizable ester or ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form a tetrahedral intermediate.[3] This intermediate subsequently collapses, eliminating an ethoxide leaving group to yield the β-keto ester product.[3] The final deprotonation of the product by the alkoxide base is a highly favorable step that drives the reaction to completion.[3]
Experimental Protocol: Synthesis of Diethyl 2-cyano-3-oxosuccinate
This protocol is adapted from a general procedure for the Claisen condensation between diethyl oxalate and an active methylene compound.[12]
-
Base Preparation: In a three-necked, 500 mL round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride drying tube), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (5.0 g, 217 mmol) in absolute ethanol (125 mL).
-
Reagent Addition: Once the sodium has completely dissolved and the solution has cooled, add diethyl ether (125 mL).
-
Addition of Diethyl Oxalate: To the stirred sodium ethoxide solution, add diethyl oxalate (50 mL, 368 mmol) from the dropping funnel.
-
Addition of Active Methylene Compound: Following the diethyl oxalate, add ethyl cyanoacetate (32.8 mL, 307 mmol) to the mixture. Stir the resulting mixture at room temperature for 30 minutes.
-
Quenching and Acidification: Dilute the reaction mixture with water (20 mL). Carefully acidify the mixture by adding 6M HCl (approx. 95 mL) until the pH is between 2 and 3. Causality: The acidic workup neutralizes the enolate to yield the final product and quenches any remaining base.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure diethyl 2-cyano-3-oxosuccinate.
Grignard Reaction for α-Keto Ester Synthesis
α-Keto esters are highly valuable synthetic intermediates, serving as precursors for α-amino acids and various heterocyclic compounds.[13] A direct and versatile method for their synthesis is the reaction of a Grignard reagent (organomagnesium halide) with diethyl oxalate.[13]
Reaction Mechanism: The reaction follows a nucleophilic acyl substitution pathway. The nucleophilic carbon of the Grignard reagent attacks an electrophilic carbonyl carbon of diethyl oxalate.[13] The resulting tetrahedral intermediate collapses, expelling an ethoxide-magnesium halide species to form the α-keto ester. A critical consideration is the potential for a second nucleophilic attack by another molecule of the Grignard reagent on the newly formed ketone, which leads to a tertiary alcohol side product.[13]
Controlling the Reaction: To favor the formation of the desired α-keto ester and minimize the double addition side reaction, specific experimental choices are crucial:
-
Excess Diethyl Oxalate: Using an excess of diethyl oxalate ensures the Grignard reagent is consumed in the first addition step, reducing its availability for the second attack.[13]
-
Low Temperature: Conducting the reaction at low temperatures (e.g., -78 °C) helps to control the reactivity of the Grignard reagent and favors the formation of the initial tetrahedral intermediate over the second addition.
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Hydrolysis of diethyl oxalate to oxalic acid and ethanol
An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol
Abstract
The hydrolysis of diethyl oxalate is a cornerstone chemical transformation for the production of oxalic acid and ethanol, two vital chemicals with widespread industrial applications. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the fundamental principles, reaction kinetics, and catalytic mechanisms of this process. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a deep, actionable understanding. We explore autocatalytic, acid-catalyzed, and base-catalyzed pathways, presenting detailed, self-validating experimental protocols for both industrial and laboratory scales. All quantitative data is summarized for comparative analysis, and key pathways are visualized to illuminate complex relationships.
Introduction: Significance and Applications
Diethyl oxalate (C₆H₁₀O₄) is a diester of oxalic acid that serves as a crucial intermediate in organic synthesis.[1] Its hydrolysis, the cleavage of ester bonds by water, yields oxalic acid and ethanol, a reaction of significant industrial importance.[2] Oxalic acid is a primary constituent in the manufacturing of pharmaceuticals, dyes, and cleaning agents, particularly for rust and scale removal.[2][3] Ethanol is a ubiquitous solvent and a key component in the fuel and beverage industries.
The controlled hydrolysis of diethyl oxalate is pivotal. Depending on the desired outcome—be it the complete conversion to oxalic acid or the selective synthesis of the monoethyl oxalate intermediate—different catalytic methods and reaction conditions are employed.[2][4] This guide delves into the scientific underpinnings of these methods, providing the technical depth required for process optimization, scale-up, and novel applications.
Chemical Principles: Kinetics and Thermodynamics
The hydrolysis of diethyl oxalate is a stepwise and reversible reaction.[2] The first ester group is hydrolyzed to form the intermediate, monoethyl oxalate, which is subsequently hydrolyzed to oxalic acid.
(C₂H₅OOC)₂ + H₂O ⇌ HOOC-COOC₂H₅ + C₂H₅OH (Monoethyl Oxalate)
HOOC-COOC₂H₅ + H₂O ⇌ (COOH)₂ + C₂H₅OH (Oxalic Acid)
The overall reaction equilibrium can be manipulated to favor product formation. According to Le Chatelier's principle, using an excess of water or continuously removing a product (typically the more volatile ethanol) will drive the reaction forward.[2] This latter principle is expertly exploited in industrial settings via reactive distillation.[5]
The reaction rate is profoundly influenced by temperature, the molar ratio of water to diethyl oxalate, and the presence and nature of catalysts.[2] Macroscopic kinetic studies have been performed to model this reaction. For the autocatalytic process at 65-80°C, one proposed rate equation is: r = k_forward[C₂H₅O₂CCO₂C₂H₅]⁰·⁵[H₂O]¹ - k_reverse[C₂H₅O₂CCO₂H]¹·⁵[6][7]
This demonstrates the complexity of the reaction, where the forward rate is half-order with respect to the diester and first-order with respect to water. Thermodynamically, the hydrolysis of esters is typically a spontaneous exothermic process.[8] Optimizing reaction conditions requires a careful balance between achieving a high reaction rate at elevated temperatures and managing the reaction equilibrium.[5]
Catalytic Mechanisms and Pathways
The choice of catalyst dictates the reaction mechanism, speed, and outcome. Diethyl oxalate can be hydrolyzed under autocatalytic, acidic, or basic conditions.
Autocatalytic Hydrolysis
In the absence of external catalysts, the hydrolysis proceeds slowly, initiated by the neutral reaction with water.[2] As oxalic acid is produced, it acts as an acid catalyst, accelerating the reaction. This phenomenon is known as autocatalysis.[2] This method is often employed in industrial reactive distillation processes where high temperatures (100-110°C) provide the necessary activation energy and simultaneously remove ethanol to drive the reaction to completion.[5] The initial charge often includes a mother liquor containing some oxalic acid to "kick-start" the catalytic cycle.[2]
Acid-Catalyzed Hydrolysis
The addition of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), significantly accelerates hydrolysis. The mechanism follows the classic path of acid-catalyzed ester hydrolysis:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to one of the ethoxy groups, converting it into a good leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
-
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst.
This process occurs for both ester groups to yield oxalic acid.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an essentially irreversible process.[2] It is typically conducted at lower temperatures than autocatalytic or acid-catalyzed methods. The mechanism involves:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the ethoxide ion (C₂H₅O⁻) as the leaving group and forming the carboxylic acid.
-
Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding an ethanol molecule and a carboxylate salt (oxalate). This final acid-base reaction is highly favorable and drives the equilibrium towards the products, rendering the overall reaction irreversible.[2]
This method is particularly useful for the controlled, partial hydrolysis to produce monoalkyl oxalates by using a stoichiometric amount of base.[4]
Industrial Process: Reactive Distillation
For large-scale production of oxalic acid, reactive distillation is the method of choice.[5] This process ingeniously combines chemical reaction and product separation into a single unit, offering significant advantages in efficiency and yield. By continuously removing the ethanol byproduct, the reaction equilibrium is constantly shifted towards the products, allowing for near-complete conversion of diethyl oxalate.[2]
Table 1: Typical Operating Conditions for Reactive Distillation
| Parameter | Value | Rationale |
| Catalyst | Autocatalytic (Oxalic Acid) | Avoids catalyst separation steps and potential contamination.[2] |
| Temperature | 100 - 110 °C | Ensures a high reaction rate and facilitates the vaporization of ethanol.[5] |
| Pressure | Atmospheric | Simplifies equipment design and reduces operational costs.[5] |
| Water:Ester Ratio | 1.60 : 1 to 3.50 : 1 (by weight) | An excess of water is used to drive the reaction equilibrium forward.[5] |
| Conversion Rate | > 97% | High efficiency is achieved by continuous removal of ethanol.[5] |
| Oxalic Acid Yield | > 87% | Demonstrates the effectiveness of the integrated process.[5] |
Experimental Protocol: Industrial Reactive Distillation
This protocol is a generalized representation of an industrial process.
Apparatus:
-
A reactive distillation column with multiple trays.
-
Reboiler (tower kettle), condenser, and feed pumps.
-
Crystallizer for product purification.
Procedure:
-
The reboiler is initially charged with a mother liquor from a previous batch, which contains oxalic acid to initiate the autocatalytic process.[2]
-
The reboiler is heated to the operating temperature of 100-110°C.[5]
-
Diethyl oxalate and water are continuously fed into the upper section of the column at a predetermined weight ratio (e.g., 1:1.60 to 1:3.50).[5]
-
As the reactants flow down the column, the hydrolysis reaction occurs on the trays.
-
The more volatile ethanol, along with some water, vaporizes and rises to the top of the column, where it is condensed and removed as distillate.[2]
-
The aqueous solution of oxalic acid, being less volatile, collects at the bottom of the column in the reboiler.
-
The oxalic acid solution is continuously withdrawn from the reboiler and sent to a crystallizer to obtain solid oxalic acid dihydrate.[2]
-
The remaining mother liquor from the crystallizer is recycled back into the reboiler, conserving resources and maintaining the catalyst concentration.[2]
Laboratory Methodologies
In a laboratory setting, base-catalyzed saponification is often preferred for its speed, irreversibility, and applicability to controlled synthesis, such as the production of monoesters.[4]
Experimental Protocol: Base-Catalyzed Monohydrolysis of Diethyl Oxalate
This protocol is adapted from a procedure for the scalable synthesis of monoalkyl oxalates.[4]
Objective: To synthesize monoethyl oxalate via selective monohydrolysis of diethyl oxalate.
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
Reagents:
-
Diethyl oxalate (1 mol)
-
Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)
-
Chilled deionized water
-
Chilled 2.5 M Sodium Hydroxide (NaOH) solution (1 mol equivalent)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl oxalate (1 mol) in a minimal amount of THF.[2][4]
-
Place the flask in an ice-water bath and add 500 mL of chilled water while stirring.[2]
-
Once the mixture's temperature stabilizes between 0-4°C, add the chilled 2.5 M NaOH solution (1 mol equivalent) dropwise from a dropping funnel over 30-40 minutes.[2][4] Maintaining this low temperature is critical to minimize the overreaction to the diacid.[4]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After stirring for the allotted time, acidify the reaction mixture to a pH of 0.5-0.7 by the dropwise addition of 2 M HCl.[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 4 x 150 mL).[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield monoethyl oxalate.[2]
Analytical Methods for Quantification
Accurate monitoring of the reaction requires robust analytical techniques to quantify the reactants and products.
Table 2: Comparison of Analytical Methods
| Method | Analyte(s) | Principle | Advantages | Disadvantages |
| HPLC | Oxalic Acid | Separation on a stationary phase (e.g., C18, mixed-mode) with UV detection.[2][9] | High specificity and sensitivity; can separate dicarboxylic acids.[2] | Requires specialized equipment and sample preparation (e.g., filtration).[6][9] |
| Titration | Oxalic Acid | Redox titration with a standardized potassium permanganate (KMnO₄) solution in an acidic medium.[10][11] | Cost-effective, simple equipment; KMnO₄ acts as a self-indicator.[11][12] | Less sensitive than HPLC; requires heating (60-70°C); susceptible to interference from other reducing agents.[10] |
| Enzymatic Assay | Oxalic Acid | Oxalate oxidase enzyme converts oxalate to H₂O₂ and CO₂, which is detected colorimetrically.[13][14] | Highly specific and sensitive; available in kit formats.[3][14] | Can be more expensive; enzyme activity can be inhibited by sample matrix components.[15] |
| Gas Chromatography (GC) | Ethanol | Separation of volatile components in a gaseous mobile phase with detection by Flame Ionization Detector (FID).[16][17] | High sensitivity and accuracy for volatile compounds; well-established for alcohol quantification.[8] | Not suitable for non-volatile oxalic acid; requires an internal standard for best results.[16] |
For a complete kinetic study, a combination of methods is often ideal. HPLC can be used to monitor the concentrations of diethyl oxalate, monoethyl oxalate, and oxalic acid over time, while GC can be used to quantify the ethanol produced.
Conclusion
The hydrolysis of diethyl oxalate is a versatile and industrially significant reaction. The choice between autocatalytic, acid-catalyzed, and base-catalyzed methods is dictated by the desired product, scale, and economic considerations. Industrial production leverages the efficiency of reactive distillation under autocatalytic conditions to achieve high yields of oxalic acid. In contrast, laboratory synthesis often employs base-catalyzed saponification for its rapid, irreversible nature and control over reaction stoichiometry. A thorough understanding of the underlying kinetics, mechanisms, and analytical methodologies, as presented in this guide, is essential for professionals seeking to optimize, control, and innovate within this area of chemical synthesis.
References
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- Titration of Oxalic Acid with KMnO4: Step-by-Step Guide. (n.d.). Vedantu.
- Titration of Oxalic Acid with KMnO₄ – Procedure, Calculations & Precautions. (n.d.). Testbook.
- Jerez, E., de la Piedra, C., & Traba, M. L. (1986). Determination of oxalic acid in urine by high-performance liquid chromatography. Revista Española de Fisiología, 42(1), 93-98.
- Titration of Oxalic Acid with KMnO4: Step-by-Step Guide. (n.d.). Vedantu.
- Titration of Oxalic Acid with KMnO4. (n.d.). Learning Space.
- Method for preparing oxalic acid by using diethyl oxalate. (1995). Google Patents. (CN1094922C).
- Oxalate - Enzymatic Assay Kit. (n.d.). LIBIOS.
- Enzytec™ Generic Oxalic acid. (n.d.). R-Biopharm.
- Augustyn, A. (2025). Oxalic acid. Britannica.
- A Comparative Guide to the Kinetic Studies of Reactions Utilizing Diethyl Oxalate. (n.d.). Benchchem.
- Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. (2018). National Institutes of Health (NIH).
- Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid. (n.d.). Patsnap Eureka.
- Studies on hydrolysis macroscopic kinetics of diethyl oxalate into oxalic acid. (1995). ResearchGate.
- Gas Chromatography: Principles and Determination of Percent Alcohol. (2011). Truman State University.
- Knowles, C. F., & Hodgkinson, A. (1972). Automated Enzymic Determination of Oxalic Acid in Human Serum. Analyst, 97, 474-481.
- How Can You Analyze Alcohol Content Using Gas Chromatography? (2025). Chemistry For Everyone - YouTube.
- Comparative thermodynamic analysis of hydrogenations of diethyl oxalate and dimethyl oxalate. (2025). ResearchGate.
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An In-Depth Technical Guide to the Chemical Structure, Properties, and Reactivity of Diethyl Oxalate
Introduction
Diethyl oxalate, also commonly referred to as ethyl oxalate, is the diethyl ester of oxalic acid.[1] It is a pivotal C4-building block in modern organic synthesis, valued for its predictable reactivity and inability to self-condense, which simplifies reaction outcomes.[2][3] This colorless, oily liquid serves as a fundamental intermediate in the production of a diverse array of fine chemicals, including active pharmaceutical ingredients (APIs), dyes, and plastics.[4][5][6] Its applications range from being a key component in Claisen condensations to its classic use in the Hofmann method for amine separation.[2][3][7]
This technical guide provides an in-depth exploration of diethyl oxalate, beginning with its fundamental molecular structure and physicochemical properties. It further delves into validated synthesis protocols, outlines its core chemical reactivity with mechanistic insights, and concludes with essential safety and handling information for laboratory and industrial professionals.
Compound Identification and Molecular Structure
Accurate identification is the foundation of chemical synthesis and analysis. Diethyl oxalate is unambiguously defined by its molecular formula, CAS registry number, and structural representation.
Key Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | Diethyl oxalate | [8][9] |
| Common Synonyms | Ethyl oxalate, Oxalic acid diethyl ester, Ethanedioic acid diethyl ester | [9][10][11] |
| CAS Number | 95-92-1 | [1][4] |
| Molecular Formula | C₆H₁₀O₄ | [8][9][10] |
| Molecular Weight | 146.14 g/mol | [8][9] |
| Linear Formula | C₂H₅OCOCOOC₂H₅ |
Chemical Structure
Structurally, diethyl oxalate consists of a central oxalate core (C₂O₄) where the two carboxylic acid protons are replaced by ethyl groups via ester linkages. This symmetrical structure is key to its reactivity, presenting two identical electrophilic carbonyl carbons for nucleophilic attack.
Caption: 2D Structure of Diethyl Oxalate (C₆H₁₀O₄).
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data of a compound are critical for its purification, characterization, and application in various experimental setups.
Physicochemical Properties
Diethyl oxalate is a stable but moisture-sensitive liquid under standard conditions.[4] Its properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless, oily liquid | [4][8] |
| Odor | Aromatic, slightly fruity | [4][12] |
| Melting Point | -40.6 °C (-41.1 °F) | [4] |
| Boiling Point | 185.7 °C (366.3 °F) at 760 mmHg | [1][8] |
| Density | 1.076 - 1.079 g/mL at 20-25 °C | [1][4] |
| Solubility | Sparingly soluble in water (undergoes slow hydrolysis). Miscible with ethanol, ether, acetone, and other common organic solvents. | [4][8] |
| Refractive Index (n²⁰/D) | 1.410 | [4] |
| Vapor Density | 5.04 (vs air) | [8] |
| Flash Point | 75.6 °C (168 °F) | [13] |
Spectroscopic Profile
Spectroscopic analysis confirms the molecular structure of diethyl oxalate.
-
¹H NMR (Proton NMR): The spectrum is simple due to the molecule's symmetry. It exhibits two signals: a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-). This classic ethyl group pattern confirms the ester structure.[14][15]
-
¹³C NMR (Carbon NMR): The spectrum will show three distinct signals: one for the methyl carbon, one for the methylene carbon, and one for the two equivalent electrophilic carbonyl carbons of the ester groups.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester functional groups. Another significant band corresponds to the C-O single bond stretching.[16]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of diethyl oxalate will show a molecular ion peak (M⁺) at m/z 146. Key fragmentation patterns will produce characteristic peaks corresponding to the loss of ethoxy or other small fragments.[8][17]
Synthesis Methodologies
The primary route for synthesizing diethyl oxalate is the Fischer esterification of oxalic acid with ethanol, a classic and scalable method.[1] An alternative industrial process involves the transesterification of dimethyl oxalate.[6]
Fischer Esterification
This equilibrium-controlled reaction is catalyzed by a strong acid, typically sulfuric acid, and requires the removal of water to drive the reaction to completion, in accordance with Le Châtelier's principle.
Caption: General scheme for a mixed Claisen condensation with diethyl oxalate.
Reaction with Amines (Hofmann Method)
The reaction of diethyl oxalate with amines is a classic method for distinguishing and separating primary, secondary, and tertiary amines. [2][7]The differential reactivity stems from the number of available N-H protons on the amine.
-
Primary Amines (RNH₂): Having two N-H protons, they react with both ester groups in a 2:1 amine-to-ester molar ratio to form insoluble, solid N,N'-disubstituted oxamides. [2][7]* Secondary Amines (R₂NH): With only one N-H proton, they react in a 1:1 ratio to form soluble, liquid N,N-disubstituted oxamic esters. [2][7]* Tertiary Amines (R₃N): Lacking any N-H protons, they do not react.
Caption: Differential reactivity of diethyl oxalate with primary and secondary amines.
Protocol 5.2.1: Synthesis of N,N'-Dibenzyloxamide
This protocol demonstrates the reaction of a primary amine with diethyl oxalate.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzylamine (2.0 equivalents) in absolute ethanol.
-
Addition: To the stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 1-2 hours. A white precipitate will typically form as the reaction progresses.
-
Causality: The formation of the solid product drives the reaction to completion. Heating ensures the reaction rate is sufficient.
-
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble byproducts. Dry the solid N,N'-dibenzyloxamide under vacuum.
-
Self-Validation: The identity and purity of the product can be confirmed by its melting point and spectroscopic analysis (NMR, IR).
-
Safety and Handling
Diethyl oxalate is a combustible liquid that is harmful if swallowed and can cause severe skin and eye irritation or burns. [18][19][20]It is also moisture-sensitive. [4]
-
Personal Protective Equipment (PPE): Always handle diethyl oxalate in a well-ventilated fume hood while wearing chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [19][21]* Handling: Avoid contact with skin, eyes, and clothing. [20]Prevent inhalation of vapors. [19]Keep away from heat, sparks, and open flames. [21]Use non-sparking tools. [20]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [21]Keep away from water, moisture, and incompatible materials such as strong oxidizing agents and strong bases. [4][21]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may be burned in a chemical incinerator. [19]
Conclusion
Diethyl oxalate is a foundational reagent in organic chemistry with a well-defined structure and predictable reactivity. Its utility as a non-enolizable C4 electrophile makes it indispensable for constructing complex molecular architectures in the pharmaceutical, dye, and polymer industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this versatile compound in their synthetic endeavors.
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Introduction: Diethyl Oxalate as a Cornerstone C4 Building Block
An In-depth Technical Guide to the Reactivity of Diethyl Oxalate with Primary and Secondary Amines
Diethyl oxalate, the diethyl ester of oxalic acid, is a remarkably versatile C4 building block in the landscape of organic synthesis.[1][2] Its molecular architecture, featuring two electrophilic ester functionalities, makes it a potent reagent for nucleophilic attack, particularly in the formation of amide bonds.[1][2] The reactivity of diethyl oxalate with amines is a foundational transformation that exhibits a distinct and highly predictable divergence based on the nature of the amine—primary or secondary.
This differential reactivity is not merely a textbook curiosity; it forms the chemical basis of the classical Hofmann method for the separation of amine mixtures and provides reliable, high-yield pathways to valuable molecular scaffolds.[1][3][4] Primary amines, possessing two reactive N-H protons, undergo a double substitution to yield symmetrical N,N'-disubstituted oxamides. In contrast, secondary amines, with only a single N-H proton, react in a 1:1 stoichiometry to produce N,N-disubstituted ethyl oxamates.[1][5][6] Tertiary amines, lacking any N-H protons, are non-reactive under these conditions.[1][5]
The resulting oxamide and oxamic ester moieties are prevalent in medicinal chemistry, polymer science, and the dye industry, making a thorough understanding of these reactions crucial for professionals in drug development and chemical synthesis.[1][7] This guide provides an in-depth exploration of the underlying mechanisms, detailed experimental protocols, and a comparative analysis of this differential reactivity.
Part 1: Reaction with Primary Amines: Synthesis of Symmetrical N,N'-Disubstituted Oxamides
The reaction between diethyl oxalate and a primary amine (R-NH₂) is a robust method for synthesizing symmetrical N,N'-disubstituted oxamides. The stoichiometry of this transformation is a key diagnostic feature, requiring two equivalents of the primary amine for every one equivalent of diethyl oxalate.[1]
Mechanism and Rationale
The reaction proceeds via a two-step nucleophilic acyl substitution.
-
First Substitution: The first equivalent of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to yield an N-substituted ethyl oxamate intermediate.
-
Second Substitution: The second equivalent of the primary amine then attacks the remaining ester carbonyl of the intermediate. A second molecule of ethanol is eliminated, resulting in the formation of the final, symmetrical N,N'-disubstituted oxamide.
The tetrahedral intermediate formed during the initial attack by the primary amine is notably stabilized by an intramolecular hydrogen bond, a feature unavailable in the reaction with secondary amines.[5][6] This stabilization facilitates the reaction cascade. The products of this reaction, N,N'-disubstituted oxamides, are typically high-melting, crystalline solids, a physical property that greatly simplifies their isolation and purification from the reaction mixture.[3][4][6]
Experimental Protocol: Synthesis of N,N'-Dipropyloxamide
This protocol describes a representative synthesis of a symmetrical oxamide.[1] The self-validating nature of this procedure lies in the expected outcome: the formation of a solid precipitate upon cooling, which is characteristic of the oxamide product.
Materials:
-
Diethyl oxalate (1.0 equivalent)
-
n-Propylamine (2.0 equivalents)
-
Absolute Ethanol (Solvent)
-
Methanol (Recrystallization solvent)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
A solution of n-propylamine (2.0 equivalents) is prepared in absolute ethanol within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]
-
To this stirred solution, diethyl oxalate (1.0 equivalent) is added.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for 1 to 4 hours.[1]
-
Upon completion, the heating is removed, and the mixture is allowed to cool to room temperature. The solid N,N'-dipropyloxamide product typically crystallizes directly from the solution.[1]
-
The solid is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any soluble impurities.
-
For further purification, the crude solid can be recrystallized from methanol to afford the final product as colorless needles.[1]
Part 2: Reaction with Secondary Amines: Synthesis of N,N-Disubstituted Ethyl Oxamates
When diethyl oxalate is treated with a secondary amine (R₂NH), the reaction proceeds with a 1:1 stoichiometry and halts after a single substitution, yielding an N,N-disubstituted ethyl oxamate, also known as an oxamic ester.[1][6]
Mechanism and Rationale
The mechanism involves a single nucleophilic acyl substitution. The secondary amine attacks one carbonyl group, forming a tetrahedral intermediate that expels ethanol to give the final product.[1] The reaction stops at this stage for two critical reasons:
-
Lack of a Proton: The resulting amide nitrogen has no remaining N-H proton. The loss of this proton is a crucial step in the amide formation pathway.[5][6]
-
Electronic Deactivation: The lone pair of the newly formed amide nitrogen participates in resonance with its adjacent carbonyl group. This delocalization reduces the electrophilicity of the remaining ester carbonyl, deactivating it towards further nucleophilic attack.
The oxamic ester products are typically high-boiling, oily liquids, which necessitates purification by distillation rather than crystallization.[3][4][6]
Experimental Protocol: Synthesis of Ethyl N,N-Diethyloxamate
This protocol details the synthesis of a representative oxamic ester.[1] The validation for this procedure comes from the physical state of the product (a liquid) and the necessity of distillation for purification, confirming that a double substitution to a solid oxamide has not occurred.
Materials:
-
Diethyl oxalate (1.0 equivalent)
-
Diethylamine (1.0 equivalent)
Apparatus:
-
Round-bottom flask
-
Reflux condenser (or distillation head)
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
Diethyl oxalate (1.0 equivalent) and diethylamine (1.0 equivalent) are combined in a round-bottom flask fitted with a reflux condenser.[1]
-
The mixture is heated to reflux for a period of 2 to 4 hours.[1]
-
After the reaction is deemed complete, the setup can be reconfigured for distillation. The ethanol byproduct and any excess starting materials are removed, often under reduced pressure.[1]
-
The remaining crude liquid is then purified by vacuum distillation to yield the pure N,N-disubstituted oxamic ester.[1]
Part 3: Comparative Analysis and Synthetic Utility
The divergent reaction pathways of primary and secondary amines with diethyl oxalate provide a powerful tool for both synthesis and purification.
Summary of Reactivity
The following table summarizes the key differences in the reactions, providing a clear guide for experimental design.
| Feature | Reaction with Primary Amine | Reaction with Secondary Amine |
| Amine Type | R-NH₂ | R₂-NH |
| Stoichiometry (Amine:DEO) | 2 : 1[1] | 1 : 1[1] |
| Product Class | N,N'-Disubstituted Oxamide | N,N-Disubstituted Oxamic Ester |
| Product Physical State | Crystalline Solid[3][5][6] | High-Boiling Liquid[3][5][6] |
| Typical Reaction Time | 1-4 hours[1] | 2-4 hours[1] |
| Purification Method | Recrystallization[1] | Vacuum Distillation[1] |
Application: The Hofmann Method for Amine Separation
This differential reactivity is the foundation of the Hofmann method, a classic chemical technique for separating a mixture of primary, secondary, and tertiary amines.[3][4]
Workflow Rationale:
-
Reaction: The amine mixture is treated with diethyl oxalate.
-
Product Formation: The primary amine forms a solid dialkyloxamide, the secondary amine forms a liquid dialkyloxamic ester, and the tertiary amine does not react.[3][4]
-
Separation:
-
Amine Recovery: The original primary and secondary amines are regenerated by the alkaline hydrolysis (e.g., with aqueous KOH) of their respective derivatives.[3][4]
Part 4: Practical and Safety Considerations
Reagent Integrity
Diethyl oxalate is susceptible to hydrolysis, slowly decomposing in the presence of moisture to form oxalic acid and ethanol.[7][8] To ensure reagent integrity and reproducible results, it is imperative to:
-
Store the reagent in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture.[8]
-
Use anhydrous solvents and flame-dried glassware, particularly for sensitive or quantitative applications.
Safety Profile
Diethyl oxalate is a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory tract.[9][10] Standard laboratory personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat, must be worn at all times.[9][11] All manipulations should be performed in a well-ventilated chemical fume hood.[11]
Conclusion
The reactions of diethyl oxalate with primary and secondary amines represent efficient and highly reliable methods for the synthesis of N,N'-disubstituted oxamides and N,N-disubstituted oxamic esters, respectively.[1] The clear divergence in stoichiometry, mechanism, and product characteristics provides a robust platform for both targeted molecular construction and the separation of complex amine mixtures. This guide has detailed the fundamental chemical principles, provided validated experimental procedures, and offered a comparative analysis to empower researchers in the successful application of these vital synthetic transformations.
References
- An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Benchchem.
- A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals. Benchchem.
- Reaction of amines with diethyl oxalate (Hofmann amine separ
- DIETHYL OXALATE Safety D
- Material Safety Data Sheet - Diethyl oxal
- DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY D
- Reaction of amines with diethyl oxalate (Hofmann amine separ
- the synthesis of diethyl oxal
- Separation of Amines by Hoffmann's Method. Chemistry Notes.
- Diethyl oxalate is used for distinguishing primary, secondary and tertiary. Allen.
- SAFETY DATA SHEET - Diethyl Oxal
- DIETHYL OXAL
- DIETHYL OXALATE.
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A Technical Guide to Ethyl Oxalate as a Specialty Solvent in Spectrophotometry
Introduction: The Critical Role of the Solvent in Spectrophotometric Analyses
In the field of spectrophotometry, the choice of solvent is not a trivial procedural step but a foundational decision that dictates the accuracy, sensitivity, and validity of an entire experiment. The ideal solvent must solubilize the analyte without reacting with it, remain transparent in the wavelength range of interest, and possess physical properties conducive to stable and reproducible measurements. While common solvents like water, ethanol, and acetonitrile are staples in the laboratory, they are not universally applicable, particularly for highly non-polar or reactive analytes.[1]
This guide delves into the specific role and application of ethyl oxalate (also known as diethyl oxalate), a specialty solvent whose unique properties make it a valuable tool for researchers and drug development professionals facing specific analytical challenges. While not a universal solvent, its utility in targeted spectrophotometric applications warrants a detailed exploration.[2][3][4] We will examine its physicochemical characteristics, explain the causality behind its use, and provide a framework for its practical and reliable implementation in the laboratory.
Physicochemical Profile of Ethyl Oxalate
Understanding the fundamental properties of ethyl oxalate is crucial to appreciating its function as a solvent in spectrophotometry. It is the diethyl ester of oxalic acid, appearing as a colorless liquid with a mild, aromatic odor.[2]
Core Properties and Their Spectrophotometric Implications
The efficacy of a solvent is directly tied to its physical and chemical nature. For ethyl oxalate, several key parameters define its application window.
-
Solvating Power: Ethyl oxalate is miscible with common organic solvents like alcohols and ethers, making it an effective medium for dissolving a variety of organic compounds, including many poorly water-soluble drugs and chemical intermediates.[5] This characteristic is paramount for analytes that are incompatible with aqueous or highly polar solvent systems.
-
Chemical Stability and a Critical Caveat—Moisture Sensitivity: While stable under anhydrous conditions, ethyl oxalate is susceptible to hydrolysis.[6] In the presence of water, it slowly decomposes into ethanol and oxalic acid.[7][8][9] This is the most critical factor to control in experimental design. The formation of these byproducts can introduce impurities with their own UV absorbance profiles, alter the solvent's polarity, and ultimately lead to significant measurement errors and poor reproducibility.[6][10] Therefore, the use of anhydrous, spectrophotometric-grade ethyl oxalate and meticulous sample handling to exclude atmospheric moisture are non-negotiable for reliable results.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of ethyl oxalate are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 185 °C | [2] |
| Melting Point | -41 °C | [2] |
| Density | ~1.076 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | ~1.41 | [2] |
| Solubility | Miscible with alcohols, ether; slightly soluble/decomposes in water. | [6] |
| Purity (Spectro Grade) | ≥ 99% (GC) | [2] |
Strategic Applications in Spectrophotometry
The primary driver for selecting ethyl oxalate is its ability to dissolve specific analytes that are challenging for conventional solvents, particularly in the pharmaceutical and chemical synthesis industries.
Analysis of Poorly Water-Soluble Drugs
Many active pharmaceutical ingredients (APIs) are hydrophobic, presenting a significant challenge for analysis in aqueous media.[5][14] Ethyl oxalate can serve as a non-aqueous solvent to dissolve these compounds for quantification. For example, certain ester-based or other non-polar drugs can be readily solubilized in ethyl oxalate, allowing for their concentration to be determined using UV-Vis spectrophotometry, provided their maximum absorbance (λ_max) is well above the solvent's cutoff wavelength.
Reaction Monitoring in Organic Synthesis
In its role as a reagent or intermediate in organic synthesis, ethyl oxalate can sometimes double as the solvent for in-situ reaction monitoring.[2][15] By taking aliquots of a reaction mixture where ethyl oxalate is the medium, a researcher can monitor the formation of a chromophoric product or the disappearance of a reactant over time, assuming the species of interest has a distinct absorbance band in the transparent region of the solvent.
A Niche Solvent for Specific Chemical Systems
Ethyl oxalate's applications extend to specialty chemicals, such as the analysis of certain dyes, polymers, or additives that require a solvent with its particular polarity and solvating characteristics.[3] Its use is often determined empirically when common solvents fail to provide adequate solubility or cause analyte degradation.
Experimental Workflow & Self-Validating Protocols
To ensure trustworthiness and scientific integrity, any protocol involving ethyl oxalate must be designed to mitigate its inherent challenges, primarily its moisture sensitivity. The following section outlines a detailed, self-validating methodology for the spectrophotometric quantification of a hypothetical non-polar analyte.
Diagram: Experimental Workflow
The logical flow for a robust spectrophotometric analysis using ethyl oxalate is depicted below. This workflow incorporates critical validation and control steps.
Caption: Workflow for Spectrophotometry using Ethyl Oxalate.
Step-by-Step Protocol: Quantification of a Non-Polar Analyte
This protocol provides a self-validating system for ensuring data integrity.
-
Reagent and Glassware Preparation (The Causality of Anhydrous Conditions):
-
Step 1.1: Place all volumetric flasks, pipettes, and cuvettes in a laboratory oven at 110°C for at least two hours and cool in a desiccator. This step is critical to remove adsorbed water, preventing the initiation of ethyl oxalate hydrolysis which would alter the solvent's properties and introduce interfering absorbances.[6]
-
Step 1.2: Procure a new, sealed bottle of spectrophotometric-grade (≥99%) ethyl oxalate. Once opened, handle the solvent under a nitrogen or argon atmosphere, or use a syringe through a septum to minimize exposure to air.
-
-
Preparation of Standard and Sample Solutions:
-
Step 2.1 (Stock Standard): Accurately weigh 10 mg of the analyte reference standard and dissolve it in ethyl oxalate in a 100 mL volumetric flask. This creates a 100 µg/mL stock solution.
-
Step 2.2 (Working Standards): Perform serial dilutions of the stock solution with ethyl oxalate to prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Step 2.3 (Sample Preparation): Dissolve the sample containing the analyte in ethyl oxalate to achieve a final concentration expected to fall within the range of the working standards.
-
-
Spectrophotometer Setup and Measurement:
-
Step 3.1: Turn on the spectrophotometer and allow the lamp to stabilize for at least 30 minutes.
-
Step 3.2: Scan a solution of the analyte to determine its maximum absorbance wavelength (λ_max). Confirm that this λ_max is safely above the solvent's UV cutoff (e.g., > 260 nm).
-
Step 3.3 (Self-Validation: The Blank): Fill a sealed quartz cuvette with pure ethyl oxalate. Place it in the reference and sample holders and perform an autozero or baseline correction at the determined λ_max. This establishes a true zero, accounting for any minor absorbance from the solvent or cuvette.
-
Step 3.4: Measure the absorbance of each working standard, starting from the lowest concentration.
-
Step 3.5: Measure the absorbance of the prepared sample solution(s).
-
-
Data Analysis and System Validation:
-
Step 4.1: Plot a calibration curve of absorbance versus the concentration of the working standards.
-
Step 4.2 (Trustworthiness Check): Perform a linear regression on the data points. The coefficient of determination (R²) should be ≥ 0.999 to confirm linearity and the reliability of the standard preparations.
-
Step 4.3: Use the equation of the line (y = mx + c) to calculate the concentration of the analyte in the sample solution.
-
Step 4.4 (Ongoing Validation): Periodically re-measure the solvent blank during the analysis. A stable baseline (minimal drift) confirms that the solvent has not degraded over the course of the experiment.
-
Limitations and Expert Recommendations
While a useful tool, ethyl oxalate is not without its drawbacks.
-
Primary Limitation (Hydrolysis): As stressed throughout this guide, moisture sensitivity is the principal challenge. Failure to maintain anhydrous conditions will lead to invalid results.[6]
-
Limited UV Transparency: Its unsuitability for analysis below ~260 nm excludes a wide range of compounds that are typically analyzed in the deep UV region.
-
Toxicity and Handling: Ethyl oxalate should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, as it can be an irritant.[2]
-
The analyte of interest is poorly soluble in common, more transparent solvents.
-
The analyte's λ_max is well within the transparent region of ethyl oxalate (>260 nm).
-
The laboratory is equipped to handle moisture-sensitive reagents and maintain anhydrous conditions throughout the experimental procedure.
Conclusion
Ethyl oxalate occupies a niche but important role as a specialty solvent in spectrophotometry. It is not a first-line choice but rather a problem-solving tool for the analysis of challenging, poorly water-soluble compounds. Its successful application is entirely dependent on the scientist's understanding of its key limitation—moisture sensitivity—and the implementation of rigorous, self-validating protocols to mitigate it. By adhering to the principles and methodologies outlined in this guide, researchers can confidently leverage the unique solvating properties of ethyl oxalate to achieve precise and reliable spectrophotometric measurements in complex analytical scenarios.[2][3]
References
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- Wang, J., & Chen, J. (2007). Studies on hydrolysis macroscopic kinetics of diethyl oxalate into oxalic acid.
- ResearchGate. UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. [Link]
- Salinas, F., Martínez-Vidal, J. L., & González-Murcia, V. (1989). Extraction--spectrophotometric determination of oxalate in urine and blood serum. Analyst, 114(12), 1685-1687. [Link]
- Darthi, D., & Malathi, S. Simultaneous UV Spectrophotometric Method for Estimation of Escitalopram Oxalate and FlupentixolDihydrochloride in Tablet Dosage Form. [Link]
- Waters.
- Maheshwari, R. K. (2007). Simultaneous Spectrophotometric Estimation of Norfloxacin and Tinidazole in Two Component Tablet Formulations. Asian Journal of Chemistry, 19(2), 1481. [Link]
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- Soni, A., et al. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Indian Journal of Pharmaceutical Sciences, 73(3), 336-339. [Link]
- Maciejewska, K., et al. (2023). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Molecules, 28(19), 6835. [Link]
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Ethyl Oxalate: A Versatile C2 Synthon for Pharmaceutical and Agrochemical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl oxalate, also known as diethyl oxalate, stands as a cornerstone C2 synthon in modern organic synthesis, prized for its reliability and versatility.[1] Its unique bifunctional electrophilic nature allows it to serve as a linchpin in a wide array of condensation and cyclization reactions, making it an indispensable intermediate in the production of numerous high-value pharmaceuticals and agrochemicals.[2][3] This technical guide provides an in-depth exploration of the core chemical principles governing ethyl oxalate's reactivity, detailed, field-proven protocols for key transformations, and a discussion of its application in the synthesis of complex molecular architectures, including heterocyclic scaffolds foundational to medicinal chemistry.[4][5]
Introduction: Understanding the Core Intermediate
Ethyl oxalate (CAS No. 95-92-1) is the diethyl ester of oxalic acid, presenting as a colorless liquid with a characteristic odor.[6] Its structure, featuring two adjacent and highly electrophilic carbonyl carbons, is the key to its synthetic utility.[1] Unlike other common esters, it is unable to form an enolate, which is a critical feature that prevents self-condensation in Claisen and related reactions, thereby ensuring cleaner reaction profiles and higher yields of the desired cross-condensation product.[1][5] This inherent property makes it a predictable and efficient building block for creating complex structures.
Physicochemical Properties of Ethyl Oxalate
A thorough understanding of an intermediate's physical properties is critical for experimental design, particularly for solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [6][7] |
| Molecular Weight | 146.14 g/mol | [6][7] |
| Appearance | Colorless liquid | [6][8] |
| Density | 1.0785 g/cm³ (at 20 °C) | [6][9] |
| Melting Point | -40.6 °C to -38.5 °C | [6][10] |
| Boiling Point | 185.4 °C to 186 °C | [6][8][9] |
| Flash Point | 75 °C to 76 °C | [10][11] |
| Solubility | Miscible with alcohols, ether, and common organic solvents; slightly soluble in water. | [9][12] |
The Foundation of Reactivity: Ethyl Oxalate as a C2 Electrophile
The synthetic power of ethyl oxalate originates from its symmetrical structure where two ester carbonyl groups are directly bonded. This arrangement makes the carbonyl carbons highly susceptible to nucleophilic attack. This bifunctionality allows it to react with a single binucleophile to readily form five- or six-membered rings, or to react sequentially with different nucleophiles.
Experimental Protocol 1: Synthesis of 6-chloro-1,4-dihydroquinoxaline-2,3-dione
This protocol is a self-validating system adapted from established literature procedures for the cyclocondensation of o-phenylenediamines with ethyl oxalate. [4]The causality for heating is to provide the activation energy for the condensation and subsequent elimination of ethanol, driving the reaction to completion.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1.42 g, 10 mmol) in 50 mL of absolute ethanol. [4]Stir until fully dissolved.
-
Reagent Addition: To the stirred solution, add ethyl oxalate (1.46 g, 1.35 mL, 10 mmol) dropwise at room temperature. [4]The stoichiometry is 1:1, as both amino groups of the phenylenediamine will react with the two ester functions of the oxalate.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. [4]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product will typically precipitate out of the ethanol solution as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain 6-chloro-1,4-dihydroquinoxaline-2,3-dione.
Archetype 2: Claisen Condensation for Acyclic Intermediates
Ethyl oxalate is a superior reagent for crossed Claisen condensations with ketones and esters. [1]Its inability to enolize prevents unwanted side reactions, directing the synthesis towards valuable β-keto esters and α,γ-dicarbonyl compounds. [1][5]These intermediates are crucial in the synthesis of many drugs, including barbiturates and certain antivirals. [2][13]For instance, the condensation of an activated methyl group (adjacent to a carbonyl or within a specific heterocyclic system) with ethyl oxalate in the presence of a strong base yields an α,γ-diketo acid derivative, a known pharmacophore and intermediate for HIV-1 integrase inhibitors. [13]
Experimental Protocol 2: Synthesis of an α,γ-Diketo Acid Antiviral Intermediate
This protocol is based on a classical method for Claisen ester condensation to produce intermediates for antiviral drug development. [13]The use of a strong, non-nucleophilic base like sodium butoxide is critical for deprotonating the active methylene compound without competing in a reaction with ethyl oxalate.
-
Base Preparation: Prepare sodium n-butoxide by dissolving metallic sodium (700 mg, 30.0 mmol) in anhydrous n-butanol (2.7 mL). This must be done under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, add the prepared sodium n-butoxide. Add anhydrous diethyl ether (50 mL) followed by ethyl oxalate (4.4 mL, 30.0 mmol). [13]3. Substrate Addition: With vigorous stirring, add a solution of the active methylene starting material (e.g., oxocino[4,3-b]pyridine 3, 5.95 g, 20.0 mmol) dissolved in anhydrous benzene (10 mL). [13]The choice of anhydrous solvents is paramount to prevent quenching the base.
-
Reaction: Heat the reaction mixture to reflux for 8 hours. A precipitate of the product salt will form. [13]5. Isolation of Salt: After cooling, filter the precipitate, wash it thoroughly with anhydrous diethyl ether, and dry it under vacuum.
-
Work-up: Dissolve the isolated salt in a dilute aqueous solution of sodium hydroxide (e.g., 0.03 N NaOH). This step ensures the product is fully in its salt form and helps remove any organic, non-acidic impurities. The aqueous solution is then carefully acidified with a suitable acid (e.g., dilute HCl) to precipitate the final α,γ-diketo acid product, which can then be collected by filtration.
Applications in Agrochemical Synthesis
Ethyl oxalate is a key starting material in the so-called "oxalate syntheses" used for the production of pesticides. [10][14]It serves as a precursor in the manufacturing of various herbicides and fungicides, highlighting its importance in supporting global agriculture. [2]The reactions often involve building heterocyclic cores or specific dicarbonyl functionalities that are essential for the biological activity of the final agrochemical product. For example, it is used in the synthesis of intermediates for pyrethroid insecticides. [15]
Conclusion
Ethyl oxalate's value as a chemical intermediate is firmly established by its predictable reactivity, reliability, and versatility. Its bifunctional electrophilic nature, combined with its inability to self-condense, provides chemists with a powerful tool for constructing complex molecular frameworks. From the synthesis of N-heterocycles for advanced pharmaceuticals to the production of dicarbonyl intermediates for life-saving antivirals and essential agrochemicals, ethyl oxalate remains a pivotal and cost-effective C2 synthon in the chemical industry. [2][11]Future research may continue to find novel applications, particularly in the development of more sustainable and efficient catalytic processes. [11]
References
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- Gohil Dyechem. (n.d.). DIETHYL OXALATE (MIN. 99.0%).
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The Enigmatic Presence of Diethyl Oxalate in the Plant Kingdom: A Technical Guide for Researchers
Preamble: Unveiling a Niche Phytochemical
For decades, the study of plant oxalates has been a cornerstone of phytochemistry, driven by their diverse roles in calcium regulation, ion balance, and defense against herbivory.[1] Predominantly found as crystalline calcium oxalate or soluble salts of potassium and sodium, these compounds have been extensively characterized.[2] However, within this well-trodden field lies a less-explored molecule: diethyl oxalate. Reported in a handful of plant species, its natural occurrence presents a compelling puzzle for researchers, scientists, and drug development professionals.[3] This technical guide provides a comprehensive exploration of the current knowledge surrounding diethyl oxalate in plants, offering insights into its likely origins, methodologies for its study, and the untapped research avenues it represents. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity, practical expertise, and a thorough consolidation of available data.
The Broader Context: Oxalate Metabolism in Plants
A foundational understanding of general oxalate biosynthesis is crucial to appreciating the potential origins of diethyl oxalate. Oxalic acid, the precursor to all oxalates, is a metabolic end product in many plants.[4] Its synthesis is primarily linked to two pathways: the cleavage of isocitrate and the oxidation of glyoxylate/glycolate.[5]
The prevalence of oxalic acid and the presence of ethanol, a common product of fermentation in plant tissues, particularly in fruits, create a plausible scenario for the formation of diethyl oxalate through esterification.[6][7] Whether this is an enzymatically controlled process or a spontaneous chemical reaction within the plant matrix remains an open and intriguing question.
Documented Natural Occurrence of Diethyl Oxalate
While the body of literature on diethyl oxalate in plants is sparse, its presence has been reported in the following species:
| Plant Species | Family | Reported Presence |
| Couroupita guianensis (Cannonball Tree) | Lecythidaceae | Data available[3] |
| Nicotiana tabacum (Tobacco) | Solanaceae | Data available[3] |
| Mimusops elengi (Spanish Cherry) | Sapotaceae | Data available[3] |
The lack of quantitative data and specifics regarding the plant part in which it is found underscores the nascent stage of research in this area.
A Proposed Framework for Investigation: From Extraction to Analysis
For researchers embarking on the study of diethyl oxalate in these, or other, plant species, a robust and systematic methodology is paramount. The following protocols are designed to be self-validating and are based on established principles of phytochemical analysis.
Extraction of Diethyl Oxalate: A Step-by-Step Protocol
The choice of extraction solvent is critical, given that diethyl oxalate is a relatively nonpolar ester. A sequential extraction strategy is recommended to minimize the co-extraction of more polar compounds.
Materials:
-
Fresh or dried plant material (leaves, flowers, fruits, bark)
-
Hexane
-
Dichloromethane
-
Ethyl acetate[3]
-
Methanol
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., silica-based)
Protocol:
-
Sample Preparation:
-
For fresh plant material, flash-freeze in liquid nitrogen and lyophilize to remove water, which can hydrolyze the ester.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Sequential Solvent Extraction:
-
Macerate the powdered plant material in hexane for 24 hours to remove nonpolar lipids and waxes. Filter and discard the hexane extract.
-
Air-dry the plant residue and subsequently extract with dichloromethane for 24 hours.
-
Filter the dichloromethane extract and then extract the plant residue with ethyl acetate for 24 hours. Ethyl acetate is a solvent of choice due to its polarity being suitable for ester extraction.[3]
-
Finally, extract the residue with methanol to isolate more polar compounds for comparative analysis.
-
Concentrate each solvent extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
-
Justification of Experimental Choices: The sequential extraction with solvents of increasing polarity allows for a crude fractionation of the plant's metabolome. Starting with a nonpolar solvent like hexane removes interfering lipids. Ethyl acetate is an effective solvent for extracting esters.[3]
-
Extract Purification (Optional but Recommended):
-
For cleaner samples, the crude ethyl acetate extract can be further purified using Solid Phase Extraction (SPE).
-
Dissolve the dried extract in a minimal amount of the mobile phase to be used for chromatography.
-
Pass the dissolved extract through a silica-based SPE cartridge, eluting with a solvent system optimized for diethyl oxalate (e.g., a hexane:ethyl acetate gradient). This step helps in removing highly polar and nonpolar impurities.
-
Analytical Quantification: GC-MS and HPLC
Confirmation of the presence and quantification of diethyl oxalate requires robust analytical techniques.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like diethyl oxalate.[4]
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless mode to enhance sensitivity.
-
Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Confirmed by comparing the retention time and mass spectrum with an authentic diethyl oxalate standard.
-
Quantification: Based on a calibration curve generated from the standard.
-
B. High-Performance Liquid Chromatography (HPLC)
HPLC is also a suitable method for the analysis of diethyl oxalate, particularly when coupled with a mass spectrometer.[2]
Instrumentation and Parameters:
-
HPLC System: With a UV or MS detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water.
-
Detection:
-
UV: At a wavelength where diethyl oxalate shows absorbance (preliminary analysis of the standard is required).
-
MS: Electrospray ionization (ESI) in positive mode, monitoring for the protonated molecule [M+H]⁺.
-
-
Quantification: Based on a calibration curve of the diethyl oxalate standard.
Future Directions and Unanswered Questions
The confirmed natural occurrence of diethyl oxalate in plants opens up several avenues for future research:
-
Biosynthetic Pathway: Is the formation of diethyl oxalate in plants an enzymatically catalyzed reaction, or does it occur spontaneously? The search for specific esterase or transferase enzymes is a key research direction.
-
Physiological and Ecological Roles: What is the function of diethyl oxalate in the plants that produce it? Does it play a role in defense, allelopathy, or as a signaling molecule?
-
Broader Screening: A wider screening of plant species, particularly those known to produce high levels of oxalic acid and volatile esters, may reveal more sources of diethyl oxalate.
-
Pharmacological Potential: Given that many plant-derived esters have interesting biological activities, the pharmacological properties of diethyl oxalate and the extracts of the plants containing it warrant investigation.
Conclusion
The presence of diethyl oxalate in Couroupita guianensis, Nicotiana tabacum, and Mimusops elengi represents an intriguing footnote in the vast library of phytochemical knowledge.[3] While current understanding is limited, this guide provides a scientifically grounded framework for researchers to explore this niche area. By employing rigorous extraction and analytical methodologies, and by asking targeted research questions, the scientific community can begin to unravel the story of this enigmatic plant ester. The path forward lies in meticulous experimental work, a collaborative spirit, and the curiosity to explore the uncharted territories of the plant kingdom.
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Health and safety hazards of diethyl oxalate exposure
An In-Depth Technical Guide to the Health and Safety Hazards of Diethyl Oxalate Exposure
Authored by: Gemini, Senior Application Scientist
Abstract
Diethyl oxalate (CAS No. 95-92-1) is a pivotal chemical intermediate in the pharmaceutical, dye, and fine chemical industries.[1][2] While indispensable for various syntheses, its handling necessitates a profound understanding of its associated health and safety hazards. This guide provides a comprehensive technical overview of the toxicological profile, mechanisms of action, and critical safety protocols for diethyl oxalate. The primary toxicological concern stems not from the ester itself, but from its in vivo hydrolysis to oxalic acid, which can lead to severe systemic effects, most notably nephrotoxicity.[3] This document is intended for researchers, scientists, and drug development professionals who handle diethyl oxalate, offering field-proven insights to ensure a safe and compliant laboratory environment.
Physicochemical Characteristics and Hazard Profile
Diethyl oxalate is a colorless, oily liquid with a distinct aromatic odor.[1][2] Its physical properties are critical for understanding its behavior in a laboratory setting, from storage and handling to potential exposure routes. The compound is stable under normal conditions but is sensitive to moisture, slowly decomposing in the presence of water.[4][5][6]
| Property | Value | Source(s) |
| Synonyms | Ethyl oxalate, Diethyl ethanedioate | [1][7] |
| Molecular Formula | C₆H₁₀O₄ | [1][8] |
| Molecular Weight | 146.14 g/mol | [1][8] |
| Appearance | Colorless, oily liquid | [1][2] |
| Odor | Aromatic | [1][4] |
| Boiling Point | 185 - 186 °C | [1][8] |
| Melting Point | -41 °C to -38.5 °C | [1][8] |
| Flash Point | 75.56 °C to 76 °C (Combustible Liquid) | [1][9] |
| Density | ~1.079 g/cm³ | [4][5] |
| Vapor Density | ~5.0 (Heavier than air) | [4][5] |
| Solubility | Miscible with alcohols, ether, acetone; sparingly soluble in water, where it decomposes. | [3][4] |
| Stability | Stable, but moisture sensitive. | [4][6] |
Under the Globally Harmonized System (GHS), diethyl oxalate is classified as harmful if swallowed and causes serious eye irritation.[7][10] Its vapor is significantly heavier than air, meaning it can accumulate in low-lying areas, posing a potential inhalation risk in poorly ventilated spaces.[3][5]
Core Directive: The Mechanism of Toxicity
The primary toxicological threat of diethyl oxalate is indirect. The parent compound is not the main cytotoxic agent; rather, its hazard is realized upon metabolic transformation. This is a critical concept for risk assessment and for understanding the clinical signs of exposure.
Toxicokinetics: Absorption and Metabolic Activation
Diethyl oxalate can be absorbed systemically through ingestion, skin contact, and inhalation.[5][11] Following absorption, it is rapidly hydrolyzed by esterase enzymes in the body into its constituent parts: ethanol and oxalic acid.[3][12]
The toxic action is almost entirely attributable to the resulting oxalate anion.[3][13] Oxalate ions readily chelate with calcium ions in the bloodstream to form insoluble calcium oxalate monohydrate (COM) crystals.[13][14] It is the formation and deposition of these crystals, not the soluble oxalate ion itself, that is responsible for the observed membrane damage and cell death.[14]
Target Organ: The Kidney
The primary target organ for systemic diethyl oxalate toxicity is the kidney.[5] As the body's main filtration system, the kidneys are responsible for excreting oxalate.[13] High concentrations of calcium oxalate crystals in the renal tubules can lead to physical obstruction and direct cellular damage, resulting in conditions such as oxalate nephrolithiasis (kidney stones) and acute kidney injury.[13] Chronic exposure can lead to progressive and potentially irreversible kidney damage.[5][10]
Caption: Hierarchy of controls for managing chemical exposure.
-
Engineering Controls: This is the primary line of defense. Always handle diethyl oxalate in a well-ventilated area, preferably within a certified chemical fume hood. [7]Enclose operations where possible and use local exhaust ventilation at the point of chemical release. [11]* Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling and storage. Ensure all personnel are trained on the specific hazards and emergency procedures. Prohibit eating, drinking, and smoking in laboratory areas. [7]* Personal Protective Equipment (PPE): PPE is essential but should not be the sole method of protection.
-
Eye/Face Protection: Wear chemical splash goggles. A face shield is recommended where splashing is possible. [5][9] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. [9][11]All protective clothing should be removed before leaving the work area.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge. [9]
-
Standard Protocols for Safe Handling and Emergencies
Adherence to established protocols is a self-validating system for ensuring safety and minimizing risk.
General Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of vapors. Use equipment and techniques to minimize aerosol generation. Ground all containers and transfer equipment to prevent static electricity discharge. [15]Wash hands thoroughly with soap and water after handling. [7]* Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [9][16]Keep containers tightly closed to prevent moisture contamination and vapor release. [7]Store separately from incompatible materials such as strong oxidizing agents, acids, and bases. [4][16]
Experimental Protocol: Minor Laboratory Spill Response (<100 mL)
| Step | Action | Rationale |
| 1. Alert & Evacuate | Alert personnel in the immediate area. If necessary, evacuate the lab. | Ensures immediate safety and prevents further exposure. |
| 2. Control Ignition Sources | Turn off all nearby ignition sources (burners, hot plates). | Diethyl oxalate is a combustible liquid with a flash point of ~76°C. [9] |
| 3. Don PPE | Don appropriate PPE: chemical splash goggles, face shield, chemical-resistant gloves, and lab coat. If ventilation is poor, a respirator may be needed. | Protects the responder from splash, contact, and inhalation hazards. |
| 4. Contain Spill | Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or earth). [4][9] | Prevents the spill from spreading. |
| 5. Absorb & Collect | Absorb the spill with the inert material, working from the outside in. Use non-sparking tools to collect the absorbed material into a suitable, labeled container for chemical waste. [5][9] | Non-sparking tools prevent ignition of combustible vapors. Proper collection ensures safe disposal. |
| 6. Decontaminate | Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. | Removes any residual chemical contamination. |
| 7. Dispose | Dispose of the waste container and any contaminated PPE according to institutional and local hazardous waste regulations. | Ensures compliant and safe disposal of hazardous materials. |
| 8. Report | Report the incident to the appropriate safety officer or supervisor. | Facilitates incident tracking and prevention of future occurrences. |
First Aid Measures
Immediate and appropriate first aid is crucial in mitigating the effects of exposure. [7]
-
Ingestion: Do NOT induce vomiting. [5][9]If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [9]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5][9]Seek immediate medical attention from an ophthalmologist. [10]* Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. [5][9]Seek medical attention.
-
Inhalation: Remove the victim from the exposure area to fresh air immediately. If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. [5][9]Seek immediate medical attention.
Conclusion
Diethyl oxalate is a valuable reagent whose utility is counterbalanced by significant health and safety hazards. The cornerstone of its toxicity is its metabolic conversion to oxalic acid, leading to a primary risk of severe, and potentially chronic, kidney damage. It is also a serious eye irritant and is harmful if swallowed. Safe handling is entirely achievable through a disciplined application of the hierarchy of controls, prioritizing robust engineering solutions like fume hoods, supplemented by stringent administrative protocols and the consistent use of appropriate personal protective equipment. By understanding the causality behind its toxicity, researchers can implement self-validating safety systems that protect both themselves and their colleagues, ensuring the continued and safe use of this important chemical intermediate.
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An In-depth Technical Guide to the Thermal Stability of Diethyl Oxalate at Elevated Temperatures
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal stability of diethyl oxalate. Moving beyond a simple recitation of properties, this document delves into the causality behind its decomposition, the analytical methodologies to characterize its stability, and the practical implications for laboratory and process safety.
Section 1: Diethyl Oxalate - A Critical Intermediate Governed by Thermal Constraints
Diethyl oxalate (CAS 95-92-1) is a colorless, oily liquid with a distinct aromatic odor, serving as a cornerstone intermediate in numerous synthetic applications.[1][2][3] Its utility is most prominent in the pharmaceutical industry for the synthesis of vital drugs such as phenobarbital, sulfamethoxazole, and azathioprine.[2] Furthermore, it is integral in the production of dyes, specialty polymers, and other fine chemicals.[2][4]
The efficacy and safety of processes involving diethyl oxalate—from synthesis and purification via distillation to its use as a high-temperature reactant—are fundamentally dictated by its thermal stability. An incomplete understanding of its behavior at elevated temperatures can lead to compromised product purity, reduced yield, and significant safety hazards.[5] This guide, therefore, aims to equip the scientific professional with the knowledge to confidently handle and utilize this versatile compound under various thermal conditions.
Core Physicochemical Properties
A foundational understanding begins with the key physical and chemical properties of diethyl oxalate, which are summarized below. These parameters are critical for designing experimental setups and for interpreting thermal analysis data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [2][6] |
| Molecular Weight | 146.14 g/mol | [2][6] |
| Appearance | Colorless, oily liquid | [1][4][7] |
| Boiling Point | 185 °C (365 °F) | [2][6][8] |
| Melting Point | -41 °C (-42 °F) | [2][6][8] |
| Density | 1.076 - 1.079 g/mL at 20-25 °C | [6][8] |
| Flash Point | ~76 °C (169 °F) | [2][9][10] |
| Vapor Density | ~5.0 (vs air) | [6][8] |
| Solubility | Miscible with ethanol, ether; insoluble/slowly decomposes in water | [1][4][6] |
Section 2: The Onset of Instability - Decomposition Pathways and Products
While stable under standard storage conditions, diethyl oxalate begins to decompose when subjected to significant thermal stress.[6] The primary concern at elevated temperatures is its breakdown into gaseous byproducts.
Primary Decomposition Products
When heated to decomposition, the principal hazardous products formed are carbon monoxide (CO) and **carbon dioxide (CO₂) **.[6] The generation of these toxic and flammable gases necessitates that all high-temperature work be conducted in a well-ventilated fume hood or an inert atmosphere reactor system.
Plausible Decomposition Mechanism
The thermal decomposition of diethyl oxalate involves the cleavage of its ester and central carbon-carbon bonds. While complex, a simplified pathway can be visualized as the molecule fragmenting under thermal load. The ester groups are susceptible to elimination reactions, and the weak oxalate C-C bond can readily cleave.
Caption: Simplified thermal decomposition pathway of diethyl oxalate.
Section 3: A Practical Guide to Characterizing Thermal Stability
To quantify the thermal stability of diethyl oxalate, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary data on mass loss and energetic changes as a function of temperature.
Logical Workflow for Thermal Analysis
A robust investigation into thermal stability follows a structured workflow. This ensures that data is collected systematically and interpreted correctly to build a comprehensive stability profile.
Caption: Experimental workflow for assessing the thermal stability of diethyl oxalate.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is the definitive technique for determining the temperature at which decomposition (mass loss) begins.
Objective: To determine the onset temperature of decomposition and the total mass loss profile of diethyl oxalate.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated using appropriate standards (e.g., calcium oxalate).[11][13][14]
-
Sample Preparation: Place 5-10 mg of high-purity diethyl oxalate into a clean, tared ceramic (alumina) or platinum crucible.
-
Expertise & Experience: A small sample mass is crucial to minimize thermal gradients within the sample, ensuring that the measured temperature accurately reflects the temperature at which decomposition occurs.
-
-
Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Expertise & Experience: An inert atmosphere is used to measure the inherent thermal stability of the molecule itself, free from oxidative effects. For advanced studies, a parallel experiment in an air or oxygen atmosphere can be run to assess oxidative stability.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
Expertise & Experience: A 10 °C/min heating rate provides a good balance between experimental throughput and the resolution of thermal events. Slower rates can provide more precise onset temperatures, while faster rates can shift events to higher temperatures.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition, typically defined as the temperature at which a significant deviation from the baseline mass is observed.
-
Plot the first derivative of the mass loss curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It identifies both endothermic (heat-absorbing) and exothermic (heat-releasing) processes, which is critical for safety assessments.
Objective: To identify the temperatures of phase transitions (melting, boiling) and to characterize the energetic nature of the decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Crimp 2-5 mg of diethyl oxalate into a hermetically sealed aluminum pan. Create a small pinhole in the lid.
-
Expertise & Experience: A pinhole is essential for decomposition studies. It allows volatile decomposition products to escape, preventing a dangerous pressure buildup inside the pan which could rupture the seal and invalidate the measurement. A fully sealed pan is only used for measuring boiling points under pressure.
-
-
Atmosphere and Thermal Program: Use a nitrogen purge (50 mL/min) and the same heating program as the TGA experiment (10 °C/min ramp to 500 °C) to allow for direct correlation of events.
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature.
-
Identify endothermic peaks corresponding to melting (around -41 °C, if starting from low temp) and boiling (around 185 °C).
-
Identify any exothermic peaks at higher temperatures. A sharp, significant exotherm is a strong indicator of a runaway decomposition reaction, representing a major process safety hazard.
-
Section 4: Process Safety & Mitigation Strategies at Elevated Temperatures
The data gathered from thermal analysis directly informs safe handling procedures. Diethyl oxalate is a combustible liquid and its vapors can form explosive mixtures with air above its flash point of 76 °C.[6][9][10]
Key Incompatibilities and Conditions to Avoid
To prevent uncontrolled reactions, diethyl oxalate must be isolated from:
-
Strong Oxidizers: Can lead to violent reactions.[6]
-
Acids and Bases: Can catalyze hydrolysis and other decomposition pathways.[6]
-
Moisture: Diethyl oxalate slowly hydrolyzes in the presence of water to form oxalic acid and ethanol, especially when heated.[1][4][6]
-
Heat, Flames, and Ignition Sources: Given its combustible nature, these must be strictly controlled.[6][9]
Engineering and Administrative Controls
-
Ventilation: Always handle diethyl oxalate, especially when heated, inside a certified chemical fume hood to prevent inhalation of vapors and decomposition products.[6][9]
-
Inert Atmosphere: For processes requiring temperatures near or above the boiling point, conducting the reaction under an inert atmosphere (e.g., nitrogen, argon) is a critical safety measure to prevent combustion and oxidative side reactions.
-
Thermal Management: In scaled-up operations (pilot plant or larger), the potential for exothermic decomposition must be managed with adequate reactor cooling systems and temperature monitoring to prevent thermal runaway.[5]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat at all times.[6][9][16]
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The Solubility Profile of Diethyl Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Scientific Innovation
In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers, scientists, and drug development professionals, a thorough understanding of a substance's behavior in various solvents is not merely academic; it is a critical factor that influences reaction kinetics, purification strategies, formulation development, and ultimately, the efficacy and safety of a final product. Diethyl oxalate, a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals, is no exception. This in-depth technical guide provides a comprehensive exploration of the solubility of diethyl oxalate in water and common organic solvents, offering both theoretical insights and practical methodologies to empower the scientific community in their research and development endeavors.
Diethyl Oxalate: A Molecular Overview
To comprehend the solubility characteristics of diethyl oxalate, it is essential to first understand its molecular structure and inherent physicochemical properties. Diethyl oxalate, with the chemical formula C6H10O4, is the diethyl ester of oxalic acid.
Figure 1: 2D Chemical Structure of Diethyl Oxalate.
This structure, featuring two ester functional groups, imparts a degree of polarity to the molecule. However, the presence of the ethyl groups introduces nonpolar character. The interplay between these polar and nonpolar regions is the primary determinant of diethyl oxalate's solubility in different media.
Solubility in Aqueous and Organic Media: A Dichotomy of Interactions
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.
Aqueous Solubility: A Case of Limited Interaction
Multiple sources describe diethyl oxalate as being "slightly soluble," "sparingly soluble," or "insoluble" in water.[1][2][3] This limited solubility is a direct consequence of its molecular structure. While the ester groups can participate in hydrogen bonding with water molecules, the nonpolar ethyl groups disrupt the strong hydrogen-bonding network of water, making the overall dissolution process energetically unfavorable.
One available data point suggests a water solubility of 3.60 x 10^4 mg/L (36 g/L) at 25°C. However, this value should be approached with caution as it appears inconsistent with the more common qualitative descriptions of its low water solubility.
It is also important to note that diethyl oxalate is susceptible to hydrolysis in aqueous environments, a reaction that can be accelerated by the presence of acids or bases. This decomposition can affect solubility measurements over time.[1]
Solubility in Organic Solvents: A High Degree of Miscibility
In contrast to its behavior in water, diethyl oxalate is widely reported to be miscible with a range of common organic solvents.[4][5][6] Miscibility implies that the substances can be mixed in all proportions to form a homogeneous solution. This high degree of solubility is attributed to the favorable intermolecular interactions between diethyl oxalate and organic solvents.
Table 1: Qualitative Solubility of Diethyl Oxalate in Various Solvents
| Solvent | Type | Qualitative Solubility |
| Water | Polar Protic | Slightly to sparingly soluble[1][2][7] |
| Ethanol | Polar Protic | Miscible[4][5] |
| Methanol | Polar Protic | Miscible[4] |
| Acetone | Polar Aprotic | Miscible[4][5] |
| Diethyl Ether | Nonpolar | Miscible[4][5] |
| Toluene | Nonpolar | Miscible |
| Hexane | Nonpolar | Miscible |
The miscibility with polar protic solvents like ethanol and methanol arises from the ability of the ester groups to act as hydrogen bond acceptors. In polar aprotic solvents such as acetone, dipole-dipole interactions are the dominant favorable force. With nonpolar solvents like diethyl ether, toluene, and hexane, the nonpolar ethyl groups of diethyl oxalate can readily interact through London dispersion forces.
The Impact of Temperature on Solubility
However, the extent of this temperature dependence can vary significantly depending on the specific solute-solvent system. For a precise understanding of how temperature affects the solubility of diethyl oxalate, experimental determination is necessary.
Experimental Determination of Solubility: A Practical Guide
For researchers requiring precise solubility data, experimental determination is indispensable. Standardized methods have been developed to ensure the accuracy and reproducibility of such measurements.
Standard Methodologies for Aqueous Solubility
Two widely recognized standard methods for determining the aqueous solubility of chemical compounds are provided by ASTM International and the Organisation for Economic Co-operation and Development (OECD).
-
ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility : This standard provides detailed procedures for measuring the solubility of organic compounds in water and is suitable for a wide range of solubilities.
-
OECD Guideline 105: Water Solubility : This guideline outlines the "flask method" and the "column elution method" for determining the water solubility of substances. The choice of method depends on the expected solubility of the compound.
General Experimental Protocol for Liquid-Liquid Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid, such as diethyl oxalate, in a liquid solvent. This protocol is based on the principles outlined in standard methodologies.
Objective: To determine the saturation solubility of diethyl oxalate in a given solvent at a specified temperature.
Materials:
-
Diethyl oxalate (high purity)
-
Solvent of interest (e.g., water, ethanol, hexane)
-
Constant temperature bath or incubator
-
Glass vials with screw caps or a jacketed reaction vessel
-
Magnetic stirrer and stir bars or a mechanical shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
Figure 2: A generalized workflow for the experimental determination of diethyl oxalate solubility.
Step-by-Step Procedure:
-
Preparation of the Test System:
-
Add a known volume of the solvent to a series of glass vials.
-
Add an excess amount of diethyl oxalate to each vial. The presence of a distinct second phase of undissolved diethyl oxalate is crucial to ensure saturation.
-
Securely cap the vials to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired temperature.
-
Agitate the mixtures vigorously for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.
-
If necessary, centrifuge the vials at the same temperature to facilitate a clean separation of the two liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the solvent phase (the saturated solution) using a pipette or syringe. It is critical to avoid disturbing the undissolved diethyl oxalate phase.
-
Filter the collected sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic droplets of the undissolved ester.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of diethyl oxalate in the diluted sample using a validated analytical method, such as GC with a Flame Ionization Detector (FID) or HPLC with a UV detector.
-
-
Data Calculation and Reporting:
-
Calculate the concentration of diethyl oxalate in the original saturated solution, taking into account any dilution factors.
-
The solubility is typically reported in units of g/100 mL, g/L, or mol/L at the specified temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Conclusion: A Foundation for Future Research
This technical guide has provided a detailed overview of the solubility of diethyl oxalate in water and organic solvents, grounded in the principles of chemical interactions and supported by established experimental methodologies. While a comprehensive set of quantitative solubility data remains an area for further investigation, the information presented herein offers a robust framework for researchers and professionals in the pharmaceutical and chemical industries. By understanding the fundamental principles that govern the solubility of diethyl oxalate and by employing rigorous experimental techniques, scientists can effectively harness the potential of this versatile chemical intermediate in their pursuit of innovation.
References
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- the good scents company.
- Starsky Chemical.
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Methodological & Application
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Oxamides Using Diethyl Oxalate
Introduction: The Versatility and Significance of the Oxamide Scaffold
The N,N'-disubstituted oxamide motif is a privileged structural element in modern chemistry, underpinning advancements in medicinal chemistry, materials science, and coordination chemistry.[1][2] These symmetrically disubstituted diamides of oxalic acid are notable for their rigid, planar backbone and their capacity for robust hydrogen bonding. This unique combination of features makes them highly valuable as building blocks for supramolecular assemblies, ligands for catalysis, and as scaffolds in the design of therapeutic agents, including kinase inhibitors and antiviral compounds.[1][3]
Diethyl oxalate serves as a highly effective and versatile C2 synthon for the construction of these valuable molecules.[4] Its symmetrical structure and two electrophilic ester functionalities allow for a straightforward and often high-yielding double nucleophilic acyl substitution reaction with primary amines.[4] This method offers a reliable and scalable route to a diverse range of N,N'-disubstituted oxamides. This guide provides an in-depth exploration of this synthetic transformation, detailing the underlying reaction mechanism, providing comprehensive experimental protocols, and offering practical guidance for optimization and troubleshooting.
Reaction Mechanism: A Two-Fold Nucleophilic Acyl Substitution
The synthesis of N,N'-disubstituted oxamides from diethyl oxalate and a primary amine proceeds via a sequential two-step nucleophilic acyl substitution mechanism. The overall reaction stoichiometry involves two equivalents of the primary amine for every one equivalent of diethyl oxalate.[4]
Step 1: Formation of the Mono-Substituted Intermediate
The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on one of the electrophilic carbonyl carbons of diethyl oxalate. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling an ethoxide leaving group to yield an ethyl N-alkyloxamate (a mono-substituted intermediate) and ethanol.
Step 2: Formation of the Final N,N'-Disubstituted Oxamide
A second molecule of the primary amine then attacks the remaining ester carbonyl carbon of the ethyl N-alkyloxamate intermediate. This again proceeds through a tetrahedral intermediate, which subsequently eliminates a second molecule of ethoxide to afford the final, symmetrically N,N'-disubstituted oxamide product.
The overall transformation is generally favorable, particularly with aliphatic amines, and is often driven to completion by the precipitation of the solid oxamide product from the reaction mixture.[4]
Sources
Application Notes and Protocols: The Claisen Condensation with Diethyl Oxalate
Introduction: Strategic Importance of the Crossed Claisen Condensation
The Claisen condensation represents a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-keto esters and related 1,3-dicarbonyl compounds.[1][2] These structural motifs are pivotal intermediates in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and dyes.[3] A particularly powerful variant is the "crossed" or "mixed" Claisen condensation, which involves two different ester partners.[4]
For a crossed Claisen condensation to be synthetically useful and avoid a complex mixture of products, one of the ester reactants should be incapable of forming an enolate.[5] Diethyl oxalate is an exemplary reagent in this regard. Lacking α-hydrogens, it cannot undergo self-condensation and is thus forced to act solely as the electrophilic acceptor for an enolate derived from a different ester or ketone.[3][4][6] This singular reactivity profile makes diethyl oxalate an invaluable tool for the directed synthesis of α,γ-diketoesters and related compounds.[3]
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Claisen condensation using diethyl oxalate.
Mechanistic Rationale and Causality
The Claisen condensation with diethyl oxalate proceeds through a well-defined, multi-step mechanism. Understanding the causality behind each step is critical for reaction optimization and troubleshooting.
-
Enolate Formation: The reaction is initiated by a strong base, typically an alkoxide such as sodium ethoxide, which abstracts an acidic α-proton from an enolizable carbonyl compound (e.g., an ester or a ketone).[3] This generates a resonance-stabilized enolate, the key nucleophile in the reaction. The choice of base is crucial; it must be strong enough to deprotonate the ester (pKa ≈ 25) but should not introduce competing side reactions like saponification.[1][6][7] Using an alkoxide that matches the ester's alcohol component (e.g., ethoxide for ethyl esters) prevents transesterification.[6][8]
-
Nucleophilic Acyl Substitution: The newly formed enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[3] This addition forms a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling an ethoxide molecule as the leaving group.[3] This step results in the formation of the desired β-dicarbonyl product.
-
The Irreversible Driving Force: The product, a β-keto ester, possesses highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11-13).[1][7][9] The alkoxide base present in the reaction mixture immediately deprotonates this position, forming a highly stabilized enolate anion.[1][10] This final deprotonation step is effectively irreversible and serves as the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[11][12] For this reason, a stoichiometric amount of base is required.[2][13]
-
Acidic Workup: The reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄) to neutralize the stabilized enolate and any remaining base, yielding the final, neutral β-keto ester product.[2][3][10]
Caption: Mechanism of the Claisen Condensation with Diethyl Oxalate.
Experimental Protocol: Synthesis of Diethyl 2-acetyl-3-oxosuccinate
This protocol details the crossed Claisen condensation between ethyl acetate and diethyl oxalate.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heating mantle
-
Ice bath
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Ethyl acetate (anhydrous)
-
Diethyl oxalate (anhydrous)
-
Dilute hydrochloric acid (HCl) or acetic acid
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide:
-
Caution: Handle sodium metal with extreme care. It reacts violently with water.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add clean sodium metal (1 equivalent) to absolute ethanol.[11] The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely.
-
-
Reaction Setup:
-
Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Add diethyl oxalate (1.0 - 1.5 equivalents) to the cooled base solution with stirring.
-
Charge the dropping funnel with anhydrous ethyl acetate (1 equivalent).
-
-
Condensation Reaction:
-
Slowly add the ethyl acetate from the dropping funnel to the stirred, cooled solution of sodium ethoxide and diethyl oxalate over 1-2 hours.[6] Maintaining a low temperature helps to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.[11]
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto a mixture of ice and dilute acid (HCl or acetic acid) to neutralize the reaction.[11][14]
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with diethyl ether.[11]
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain the pure diethyl 2-acetyl-3-oxosuccinate.[11]
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 14. Organic Syntheses Procedure [orgsyn.org]
The Versatility of Diethyl Oxalate: A Senior Application Scientist's Guide to Heterocyclic Synthesis
Introduction: The Enduring Utility of a C2 Synthon
In the landscape of organic synthesis, diethyl oxalate (DEO) stands as a remarkably versatile and economically significant C2 synthon.[1] Its symmetrical structure, featuring two electrophilic carbonyl carbons, provides a reliable platform for a multitude of condensation and cyclization reactions, making it an indispensable tool for the construction of diverse heterocyclic scaffolds.[2][3] These heterocyclic motifs are the cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials, rendering the mastery of diethyl oxalate's reactivity crucial for researchers, scientists, and professionals in drug development.[4] A key advantage of diethyl oxalate in mixed Claisen condensations is its inability to self-condense due to the absence of α-hydrogens, which directs the reaction towards the desired product and often results in higher yields.[1][2]
This guide provides an in-depth exploration of diethyl oxalate's application in the synthesis of several key heterocyclic systems. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, offering field-proven protocols and quantitative data to empower you in your synthetic endeavors.
Quinoxalines and Quinoxaline-2,3-diones: The Hinsberg Reaction
The synthesis of quinoxalines and their dione analogues represents a classic and highly efficient application of diethyl oxalate. The Hinsberg reaction, a cyclocondensation between an o-phenylenediamine and a 1,2-dicarbonyl compound, provides a direct and facile route to these important nitrogen-containing heterocycles.[5] Quinoxaline derivatives are of significant interest due to their wide range of biological activities.[6][7][8]
Mechanistic Rationale
The reaction proceeds through a double nucleophilic attack of the amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization and subsequent elimination of two molecules of ethanol to afford the stable, aromatic quinoxaline-2,3-dione ring system.[2] The reaction is typically driven to completion by heating.
Diagram 1: Mechanism of Quinoxaline-2,3-dione Synthesis
Caption: General mechanism for the synthesis of quinoxaline-2,3-diones.
Protocol: Synthesis of 6-chloro-1,4-dihydroquinoxaline-2,3-dione
This protocol is a representative example of the Hinsberg reaction for the synthesis of a substituted quinoxaline-2,3-dione.[5]
Materials:
-
4-chloro-1,2-phenylenediamine (1.42 g, 10 mmol)
-
Diethyl oxalate (1.46 g, 1.35 mL, 10 mmol)
-
Absolute ethanol (50 mL)
-
Diethyl ether
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (10 mmol) in 50 mL of absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add diethyl oxalate (10 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials.[5]
-
Drying: Dry the purified product in a vacuum oven.
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Amount Used |
| 4-chloro-1,2-phenylenediamine | 142.58 | 10 | 1.42 g |
| Diethyl oxalate | 146.14 | 10 | 1.35 mL |
| Product | Yield | Reaction Time | Solvent |
| 6-chloro-1,4-dihydroquinoxaline-2,3-dione | Good to excellent | 4-6 hours | Absolute Ethanol |
Pyrazoles: A Two-Step Approach via Claisen Condensation
Diethyl oxalate is a key reagent in a robust two-step synthesis of pyrazole derivatives, which are of significant interest in medicinal chemistry.[3][9] The overall strategy involves an initial Claisen condensation to form a β-dicarbonyl intermediate, followed by cyclocondensation with a hydrazine derivative.[9]
Mechanistic Rationale
Step 1: Claisen Condensation: A ketone with α-hydrogens is treated with a strong base, such as sodium ethoxide, to generate an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Since diethyl oxalate cannot form an enolate itself, it serves exclusively as the electrophilic acceptor, leading to the formation of an ethyl 2,4-dioxo-4-arylbutanoate intermediate.[9]
Step 2: Cyclocondensation: The resulting β-dicarbonyl intermediate readily reacts with a hydrazine derivative. The reaction proceeds via nucleophilic attack of the hydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.[9] The use of substituted hydrazines allows for diversification at the N1 position of the pyrazole.
Diagram 2: Two-Step Pyrazole Synthesis Workflow
Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol details the two-step synthesis starting from acetophenone.[9]
Part A: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)
Materials:
-
Acetophenone (2.40 g, 20 mmol)
-
Diethyl oxalate (2.92 g, 20 mmol)
-
Sodium metal (0.46 g, 20 mmol)
-
Absolute ethanol (7 mL)
-
Dichloromethane
-
Dilute sulfuric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask, carefully add freshly cut sodium metal to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to -5 °C.
-
Claisen Condensation: To the cold sodium ethoxide solution, add diethyl oxalate dropwise, followed by the portion-wise addition of acetophenone.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After completion, heat the mixture at 80 °C for 30 minutes. Cool to room temperature and acidify with dilute sulfuric acid to a pH of 2.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol.
Part B: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (1.10 g, 5 mmol)
-
Hydrazine hydrate (0.25 g, 5 mmol)
-
Absolute ethanol (20 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: Collect the resulting solid by filtration and dry under vacuum.
| Intermediate/Product | Yield | Reaction Time | Key Conditions |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Varies | 12 hours | NaOEt, -5°C to RT |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Good | 2-4 hours | Reflux in Ethanol |
4-Hydroxyquinolines: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are precursors to many antimalarial drugs.[10][11] While the classical reaction utilizes diethyl ethoxymethylenemalonate, a variation employing diethyl oxalate and an aniline derivative provides access to related quinoline structures.[5]
Mechanistic Rationale
The reaction begins with the condensation of an aniline with diethyl oxalate, typically at elevated temperatures, to form an ethyl (phenylamino)(oxo)acetate intermediate. This is followed by an intramolecular cyclization, which is a thermal 6-electron cyclization process, to form the 4-hydroxy-3-carboalkoxyquinoline.[10] Subsequent saponification and decarboxylation can yield the 4-hydroxyquinoline core.
Diagram 3: Gould-Jacobs Reaction Pathway
Caption: Key steps in the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Protocol: Synthesis of Ethyl (phenylamino)(oxo)acetate
This protocol outlines the initial condensation step of the Gould-Jacobs reaction.[5]
Materials:
-
Aniline (0.93 g, 10 mmol)
-
Diethyl oxalate (2.92 g, 20 mmol, 2.0 eq.)
-
Ethanol/water (1:1 mixture)
-
Round-bottom flask (100 mL)
Procedure:
-
Reactant Mixing: In a 100 mL round-bottom flask, combine aniline and diethyl oxalate.
-
Reaction: Heat the mixture at 130-140 °C for 2 hours. Ethanol will evolve during the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Add 20 mL of a 1:1 mixture of ethanol and water to precipitate the solid product.
-
Purification: Collect the solid by filtration, wash with cold aqueous ethanol, and dry.
| Product | Yield | Reaction Time | Temperature |
| Ethyl (phenylamino)(oxo)acetate | Varies | 2 hours | 130-140 °C |
Thiophenes: The Hinsberg Synthesis
The Hinsberg synthesis provides a route to substituted thiophenes.[12][13] In a key variation, diethyl oxalate serves as the 1,2-dicarbonyl component, undergoing a base-catalyzed double aldol-type condensation with diethyl thiodiacetate.[5][14]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-methylene groups of diethyl thiodiacetate by a strong base like sodium ethoxide. The resulting carbanions then sequentially attack the two carbonyl carbons of diethyl oxalate in a double aldol-type condensation. This is followed by cyclization and dehydration to form the thiophene ring. Subsequent hydrolysis and decarboxylation of the ester groups can yield the desired thiophene derivative.[13]
Diagram 4: Hinsberg Thiophene Synthesis
Caption: Simplified scheme of the Hinsberg thiophene synthesis.
Protocol: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
This protocol is a representative example of the Hinsberg thiophene synthesis.[5]
Materials:
-
Diethyl thiodiacetate (2.06 g, 10 mmol)
-
Diethyl oxalate (1.46 g, 10 mmol)
-
Sodium metal (0.46 g, 20 mmol)
-
Absolute ethanol (50 mL)
-
Dilute sulfuric acid
Procedure:
-
Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol under a nitrogen atmosphere.
-
Reactant Addition: Cool the solution in an ice bath. Add a mixture of diethyl thiodiacetate and diethyl oxalate dropwise to the cold, stirred sodium ethoxide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate will form.
-
Work-up: Pour the reaction mixture into ice water and acidify with dilute sulfuric acid to a pH of ~3.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
| Product | Yield | Reaction Time | Key Conditions |
| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Varies | 12 hours | NaOEt, 0°C to RT |
Oxazoles and Thiazoles: An Indirect Approach
While diethyl oxalate is not a common direct precursor in the classical syntheses of oxazoles and thiazoles, its versatility allows for the synthesis of key intermediates for these reactions.
-
Oxazole Synthesis (Robinson-Gabriel): The Robinson-Gabriel synthesis typically starts from a 2-acylamino-ketone.[5][15] Diethyl oxalate can be used to synthesize α-keto esters, which can be further functionalized to the required starting materials.
-
Thiazole Synthesis (Hantzsch): The Hantzsch synthesis requires an α-haloketone and a thioamide.[2][9] While diethyl oxalate is not directly involved, it can be a starting point for creating more complex 1,2-dicarbonyl compounds which can then be selectively halogenated to provide the necessary α-haloketone precursors.
Conclusion: A Foundational Reagent for Heterocyclic Chemistry
Diethyl oxalate's predictable reactivity and its role as a versatile C2 building block make it an invaluable reagent in the synthesis of a wide array of heterocyclic compounds.[1][3] From the direct and efficient construction of quinoxalines and thiophenes to its integral role in the multi-step synthesis of pyrazoles and quinolines, its applications are broad and impactful. Understanding the underlying mechanisms and having access to reliable protocols, as detailed in this guide, empowers researchers to harness the full potential of this fundamental synthetic tool in the pursuit of novel molecules with significant biological and material applications.
References
- Ali, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Wikipedia. (2023). Diethyl oxalate. Wikipedia.
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Application Notes & Protocols: Diethyl Oxalate as a Cornerstone Reagent for the Synthesis of Quinoxaline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoxalines and Diethyl Oxalate
Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of a vast array of pharmacologically active agents. Their derivatives are noted for a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4] Specifically, quinoxaline-2,3-diones are of significant interest as they are key structural units in antagonists for the excitatory amino acid receptor system, such as NMDA receptors, making them valuable targets in the study and treatment of neurodegenerative disorders.[1][5][6]
The construction of the quinoxaline scaffold is most classically and efficiently achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] Among the various dicarbonyl synthons, diethyl oxalate (DEO) stands out as a pivotal C2 building block.[9] Its unique structural and electronic properties make it an exceptionally reliable and versatile reagent for this transformation, known as the Hinsberg quinoxaline synthesis.
This guide provides an in-depth exploration of the application of diethyl oxalate in synthesizing quinoxaline-2,3-diones, detailing the underlying reaction mechanism, offering field-tested experimental protocols, and discussing optimization strategies to empower researchers in their synthetic endeavors.
The Hinsberg Condensation: Mechanism and Rationale
The synthesis of quinoxaline-2,3-diones from o-phenylenediamines and diethyl oxalate is a robust cyclocondensation reaction. The process is elegant in its simplicity and high efficiency.
Mechanism Pathway: The reaction proceeds via a double nucleophilic acyl substitution.
-
Initial Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of ethanol to form an amide intermediate.
-
Intramolecular Cyclization: The second, adjacent amino group then performs an intramolecular nucleophilic attack on the remaining ester carbonyl group.
-
Final Elimination: This second cyclization step forms another tetrahedral intermediate, which subsequently eliminates a second molecule of ethanol to yield the stable, aromatic quinoxaline-2,3-dione ring system.[9]
Why Diethyl Oxalate is a Superior Reagent: The choice of diethyl oxalate is a strategic one, rooted in fundamental chemical principles that ensure a cleaner reaction and higher yields.
-
No Self-Condensation: Unlike many other dicarbonyl compounds, diethyl oxalate lacks α-hydrogens and thus cannot enolize. This property completely prevents the possibility of self-condensation (e.g., a Claisen condensation with itself), which would otherwise consume the reagent and lead to a complex mixture of byproducts.[9][10][11]
-
Symmetrical Electrophile: Its symmetrical structure simplifies the reaction, as both carbonyl groups are electronically and sterically equivalent, leading to a single major product without regioselectivity issues when using symmetrical diamines.[10]
General Synthesis Workflow
The overall process for synthesizing quinoxaline-2,3-diones using diethyl oxalate is straightforward, involving reaction setup, execution, and product isolation. The following diagram outlines the typical experimental workflow.
Caption: General workflow for quinoxaline-2,3-dione synthesis.
Detailed Experimental Protocols
Two primary, reliable methods for the synthesis are presented below. The choice of method often depends on the scale of the reaction and the thermal stability of the substrates.
Protocol 1: Conventional Synthesis via Reflux in Ethanol
This is the most traditional and widely applicable method, relying on thermal energy to drive the reaction to completion.
Rationale: Ethanol is an excellent solvent for this reaction as it readily dissolves the o-phenylenediamine starting material and is polar enough to facilitate the reaction, while the product, quinoxaline-2,3-dione, is often poorly soluble in cold ethanol, allowing for easy precipitation and isolation upon cooling.[10] Refluxing provides the necessary activation energy for the double condensation-cyclization.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Diethyl oxalate (1.1 mmol, 1.1 eq)
-
Absolute Ethanol (10-15 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (e.g., silica gel with fluorescent indicator)
-
Büchner funnel and vacuum flask
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol).
-
Dissolution: Add absolute ethanol (10 mL) and stir the mixture until the diamine is fully dissolved.
-
Reagent Addition: Add diethyl oxalate (1.1 mmol, ~0.15 mL) to the solution using a syringe or pipette.[9]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) using a heating mantle.
-
Monitoring: Stir the reaction at reflux for 2-4 hours. The progress can be monitored by TLC by observing the disappearance of the starting material spot.[9][10] A solid precipitate may begin to form during the reaction.
-
Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize product precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected solid precipitate with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.[9][10]
-
Drying: Dry the purified product in a vacuum oven to obtain the final quinoxaline-2,3-dione.
Protocol 2: Synthesis under Reduced Pressure
This elegant method avoids high temperatures and solvents, often resulting in a very clean product that requires minimal purification. It is particularly effective for small to medium-scale synthesis.[6][12]
Rationale: By performing the reaction under reduced pressure, the ethanol byproduct is continuously removed from the reaction mixture as it forms. According to Le Châtelier's principle, this drives the reaction equilibrium toward the product side, allowing the reaction to proceed to completion at a lower temperature (e.g., 80 °C) than the boiling point of diethyl oxalate (185 °C).[6]
Materials:
-
1,2-Phenylenediamine (e.g., 29.2 g, 0.27 mol)
-
Diethyl oxalate (e.g., 100 mL, acts as both reagent and solvent)
-
Round-bottom flask suitable for a rotary evaporator
-
Rotary evaporator with an oil bath
-
Diethyl ether for washing
Procedure:
-
Setup: In a round-bottom flask, dissolve the 1,2-phenylenediamine (0.27 mol) directly in an excess of diethyl oxalate (100 mL).[6][12]
-
Reaction: Attach the flask to a rotary evaporator. Heat the mixture in an oil bath set to 80-90 °C under reduced pressure (approx. 20 mbar) with stirring or rotation.[6]
-
Duration: Continue heating under vacuum overnight (12-16 hours). A solid precipitate of the quinoxaline-2,3-dione will form.[6]
-
Isolation: After cooling to room temperature, filter the solid product.
-
Washing: Wash the collected solid thoroughly with diethyl ether to remove the excess diethyl oxalate.[6][12]
-
Drying: Dry the highly pure product under vacuum. Further purification is typically not necessary.[6]
Comparative Data and Troubleshooting
The choice of substrate and reaction conditions significantly impacts the yield. The following table provides representative data.
| Starting Material (o-Phenylenediamine) | Reaction Conditions | Yield (%) | Source |
| 1,2-Phenylenediamine | Diethyl oxalate (excess), 80 °C, 20 mbar, overnight | 40% | [6] |
| 4-Chloro-1,2-phenylenediamine | Diethyl oxalate (excess), 80 °C, 20 mbar, overnight | ~41% (calculated from derivative) | [6] |
| 2-Aminodiphenylamine | Diethyl oxalate (excess), 90 °C, 20 mbar, 4h | 37% | [6] |
| 1,2-Phenylenediamine | Reflux in Ethanol | Good | [10] |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[12] 2. Impure starting materials. 3. Side product formation.[12] | 1. Increase reaction time or temperature; monitor via TLC. Consider microwave-assisted methods to shorten time and improve yield.[12][13] 2. Ensure high-purity reagents. 3. Use correct stoichiometry; ensure complete cyclization with adequate heating.[12] |
| Purification Difficulty | The product is often poorly soluble in common organic solvents. | Recrystallization from a high-boiling solvent like DMF can be effective. An alternative is to dissolve the product in a hot 5% NaOH solution and re-precipitate by neutralizing with dilute HCl.[13] |
Conclusion and Outlook
Diethyl oxalate is an indispensable C2 synthon for the synthesis of quinoxaline-2,3-diones via the Hinsberg condensation. Its inability to self-condense ensures clean reaction profiles and facilitates straightforward product isolation.[9][10] The methodologies presented here, from conventional reflux to elegant reduced-pressure techniques, offer researchers robust and adaptable pathways to access these valuable heterocyclic scaffolds. The resulting quinoxaline derivatives serve as crucial intermediates for dyes and are foundational structures in the development of new therapeutic agents, particularly in the field of neuroscience.[1][6][9]
References
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- Preparation of [11C]diethyl oxalate and [11C]oxalic acid and demonstration of their use in the synthesis of [11C]‐2,3‐dihydroxyquinoxaline. Scilit. [Link]
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- Biological activity of quinoxaline derivatives.
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- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH). [Link]
- SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. [Link]
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Synthesis of Monoalkyl Oxalates: A Detailed Guide for Researchers
Introduction: The Significance of Monoalkyl Oxalates in Synthetic Chemistry
Monoalkyl oxalates, or oxalate half-esters, are valuable and versatile building blocks in organic synthesis.[1][2] Their unique structure, possessing both a reactive ester and a carboxylic acid functionality with no intermediate carbon atoms, makes them crucial precursors for a wide array of pharmaceuticals, natural products, and polymers.[1][3][4] Despite their importance, the synthesis of monoalkyl oxalates can be challenging due to the potential for side reactions such as over-hydrolysis to oxalic acid or decarboxylation.[5] Furthermore, their commercial availability is often limited.[2][5]
This technical guide provides a comprehensive overview of a robust and environmentally friendly experimental procedure for the synthesis of monoalkyl oxalates. The primary focus will be on the selective monohydrolysis of symmetric dialkyl oxalates, a method that has proven to be practical, scalable, and high-yielding.[5][6]
Strategic Approaches to Monoalkyl Oxalate Synthesis
Several synthetic routes to monoalkyl oxalates have been explored. The classical methods include the partial esterification of oxalic acid or its derivatives like oxalyl chloride.[1][4][5] However, these approaches often necessitate the use of harsh reagents and organic solvents, raising environmental concerns.[1][5]
A more contemporary and greener approach is the selective monohydrolysis of readily available dialkyl oxalates.[1][2][7] This method involves the careful hydrolysis of only one of the two ester groups under controlled basic conditions, typically in an aqueous medium.[1][2] This process is not only environmentally benign but also procedurally straightforward, making it amenable to both small-scale and large-scale preparations.[5][6]
Core Protocol: Selective Monohydrolysis of Dialkyl Oxalates
This section details a highly efficient and practical method for synthesizing monoalkyl oxalates via the selective monohydrolysis of their corresponding dialkyl esters. The procedure is based on a well-established, green chemistry approach that utilizes aqueous sodium hydroxide at low temperatures.[1][2][5]
Causality Behind Experimental Choices
The success of this protocol hinges on several key factors:
-
Low Temperature (0–5 °C): Maintaining a low temperature is critical to prevent the overreaction, which is the hydrolysis of the second ester group to form oxalic acid.[5] The reduced temperature slows down the rate of the second hydrolysis step significantly more than the first.
-
Aqueous Medium: The use of water as the primary solvent makes this a green and cost-effective method.[1][2] A co-solvent like tetrahydrofuran (THF) or acetonitrile may be used to improve the solubility of the starting dialkyl oxalate.[1][2]
-
Stoichiometric Control of Base: The use of approximately one equivalent of a strong base (e.g., NaOH) is crucial for selectively cleaving only one ester linkage.
-
Choice of Co-Solvent: For bulkier alkyl groups, increasing the proportion of the co-solvent can enhance the yield by improving the interaction between the substrate and the aqueous base.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of monoalkyl oxalates via selective monohydrolysis.
Detailed Step-by-Step Protocol: Synthesis of Monoethyl Oxalate
This protocol is adapted for the synthesis of monoethyl oxalate on a 1-mole scale.[8]
Materials and Equipment:
-
Diethyl oxalate (146 g, 1 mol)
-
Tetrahydrofuran (THF) or Acetonitrile (CH₃CN) (10 mL)
-
Chilled deionized water (3–4 °C, 500 mL)
-
Chilled 2.5 M aqueous sodium hydroxide (NaOH) solution (400 mL, 1 mol)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 L one-necked flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (Silica gel)
-
TLC developing chamber
-
Staining solution (e.g., bromocresol green in ethanol)
Procedure:
-
Reaction Setup: In a 2 L one-necked flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve diethyl oxalate (146 g, 1 mol) in 10 mL of THF or CH₃CN.[8]
-
Addition of Water: To this solution, add 500 mL of chilled water (3–4 °C).[8]
-
Cooling: Allow the mixture to stir until the internal temperature reaches 0–4 °C.[8]
-
Addition of Base: Slowly add the chilled 2.5 M aqueous NaOH solution (400 mL, 1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains between 0 and 5 °C.[5][8]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase of Methanol:Dichloromethane = 1:10). The consumption of the starting material and the appearance of the product spot can be visualized using a suitable stain like bromocresol green.[8]
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 by adding 2 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude monoethyl oxalate.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Reaction Mechanism
Caption: Simplified mechanism of base-catalyzed hydrolysis of a dialkyl oxalate.
Quantitative Data Summary
The following table summarizes the reaction conditions for the synthesis of various monoalkyl oxalates using the selective monohydrolysis method.
| Monoalkyl Oxalate | Starting Dialkyl Oxalate | Co-solvent | Co-solvent Volume (per mol) | Base | Reaction Time | Yield (%) |
| Monomethyl Oxalate | Dimethyl Oxalate | THF or CH₃CN | 0–10 mL | 2.5 or 5.0 M NaOH | Varies | High |
| Monoethyl Oxalate | Diethyl Oxalate | THF or CH₃CN | 10 mL | 2.5 M NaOH | Varies | High |
| Monopropyl Oxalate | Dipropyl Oxalate | THF | 20–40 mL | 2.5 M NaOH | Varies | High |
| Monobutyl Oxalate | Dibutyl Oxalate | THF | 100 mL | 2.5 M NaOH | ~100 min | High |
| Monoisopropyl Oxalate | Diisopropyl Oxalate | THF | Increased proportion | NaOH | Varies | Improved with more co-solvent[1] |
Note: Reaction times and specific yields can vary and should be optimized for each specific setup. The yields are generally reported as high.[1][5]
Alternative Synthetic Route: Potassium Ethyl Oxalate from Diethyl Oxalate
For applications requiring the salt form, monoalkyl oxalate salts can be synthesized directly. For instance, potassium ethyl oxalate can be prepared from diethyl oxalate.
Procedure Outline:
-
A mixture of diethyl oxalate, potassium acetate, and water is stirred and heated (e.g., 70-80 °C).[9]
-
After cooling and concentration, ethanol and ether are added to precipitate the potassium monoethyl oxalate.[9]
-
The resulting white solid is then isolated by filtration.[9][10]
This salt can be a stable precursor for further reactions, such as conversion to the corresponding acid chloride using thionyl chloride.[9]
Conclusion and Future Outlook
The selective monohydrolysis of dialkyl oxalates stands out as a superior method for the synthesis of monoalkyl oxalates, offering high yields, operational simplicity, and adherence to the principles of green chemistry.[1][2][7] This guide provides a robust and scalable protocol that can be readily implemented in research and development settings. The resulting monoalkyl oxalates are poised for use in a multitude of synthetic applications, from the construction of complex natural products to the development of novel pharmaceuticals and materials.[4][5]
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Application Notes and Protocols: Diethyl Oxalate in Flavoring and Fragrance Formulations
Introduction: The Duality of Diethyl Oxalate
Diethyl oxalate (CAS No. 95-92-1), the diethyl ester of oxalic acid, is a colorless liquid with a characteristically sharp, ethereal, and subtly fruity aroma.[1] While it has established applications as a chemical intermediate in the pharmaceutical and dye industries, its role in the flavor and fragrance sector is nuanced and warrants careful consideration.[2] This guide provides an in-depth exploration of diethyl oxalate's properties, its complex regulatory landscape, and detailed protocols for its evaluation and use as both a specialized flavor component and a functional solvent in fragrance systems.
The primary challenge and opportunity in working with diethyl oxalate lies in its dual nature. It is not a straightforward flavor or fragrance ingredient. Instead, it acts as a specialty solvent that can contribute a unique, sharp top note to a flavor profile, while its function in fragrance is almost exclusively as a solvent or chelating agent rather than a primary scent contributor.[1][3] Understanding this duality is critical for its effective and safe application.
Section 1: Physicochemical and Sensory Properties
A foundational understanding of diethyl oxalate's properties is essential before its application. It is a colorless, oily liquid that is miscible with most common organic solvents like ethanol and ether, but only slightly soluble in water, where it is prone to slow decomposition.[4] This moisture sensitivity is a critical factor in formulation and storage.[4]
Physicochemical Data
The following table summarizes the key physicochemical properties of diethyl oxalate, which are crucial for handling, storage, and formulation decisions.
| Property | Value | Source(s) |
| CAS Number | 95-92-1 | [1][5] |
| Molecular Formula | C₆H₁₀O₄ | [6] |
| Molecular Weight | 146.14 g/mol | [6] |
| Appearance | Colorless, oily liquid | [4] |
| Boiling Point | 185.7 °C @ 760 mm Hg | [1] |
| Melting Point | -40.6 °C | [1] |
| Flash Point | 75.56 °C (168 °F) TCC | [1] |
| Specific Gravity | 1.076 - 1.082 @ 25 °C | [1] |
| Vapor Pressure | 0.414 mmHg @ 25 °C | [1] |
| Solubility | Miscible with alcohol; Slightly soluble in water (decomposes) | [4] |
Sensory Profile: A Compound of Contrasts
The sensory characteristics of diethyl oxalate are unique and require precise description for effective use in flavor applications. It is not a typical "fruity" ester.
-
Odor: Described as ethereal, fruity, green, and waxy. The initial impression is sharp and solvent-like, which quickly dissipates to reveal subtle green and fruity notes.
-
Flavor: Characterized as ethereal, fruity, green, and weedy. At very low concentrations, it can impart a lifting, sharp, and fresh top note, reminiscent of unripe fruit skins or fresh-cut stems.
Its primary function in a flavor is not to provide a core flavor identity but to act as a modifier, adding a "lift" or a sharp, fresh top note to fruit and green flavor profiles.
Section 2: Regulatory and Safety Landscape
The regulatory status of diethyl oxalate differs significantly between major markets, and its safety profile necessitates careful handling. This section is critical for ensuring compliance and safe product development.
Regulatory Status
-
European Union: Diethyl oxalate is listed in the Union list of flavouring substances as FL No. 09.353 .[5] It is authorized for use in all categories of flavored foods in accordance with good manufacturing practice.[5]
-
United States: Diethyl oxalate is not listed as a FEMA GRAS (Generally Recognized as Safe) substance for direct addition to food.[7][8][9] Its only mention in the Code of Federal Regulations (CFR) Title 21 is under §175.105 Adhesives, permitting its use as a component of adhesives in food packaging (indirect food contact).[1][10] Therefore, its use as a direct food flavoring agent is not permitted in the United States.
This regulatory divergence is a critical consideration for products intended for international markets.
Safety and Handling
Diethyl oxalate is classified as harmful if swallowed and causes serious eye irritation.[1] Chronic exposure may have adverse effects on the kidneys due to its hydrolysis into oxalic acid.[4][11]
-
Handling: Always handle diethyl oxalate in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Storage: Due to its moisture sensitivity, it should be stored in tightly sealed containers in a cool, dry place, away from heat and ignition sources.[4]
-
Stability: The compound slowly decomposes in the presence of water, a process that can be accelerated by heat and acidic or basic conditions. This instability must be considered during formulation, especially in aqueous systems like beverages.
Section 3: Applications in Flavor Formulations (EU Market)
In markets where it is permitted, diethyl oxalate serves as a highly specialized top-note modifier. It is used at parts-per-million (ppm) levels to impart a unique sharpness and lift.
Functional Role
The primary purpose of using diethyl oxalate is to introduce an ethereal, green, and slightly harsh top note that can enhance the perception of freshness and authenticity in certain flavor profiles, particularly:
-
Green Apple & Pear: Adds a sharp, acidic "snap" reminiscent of the fruit's skin.
-
Grape & Wine: Can provide a fermented, wine-like top note.
-
Tropical Fruits (e.g., Pineapple, Guava): Lends a sharp, slightly under-ripe nuance that can cut through sweetness.
Recommended Usage Levels
The following table provides typical usage levels for diethyl oxalate in various food categories, as permitted in the EU. These are starting points for formulation and should be adjusted based on sensory evaluation.
| Food Category | Typical Use Level (ppm) | Maximum Use Level (ppm) |
| Non-alcoholic Beverages | 5.0 | 25.0 |
| Alcoholic Beverages | 10.0 | 50.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery Wares | 10.0 | 50.0 |
| Dairy Products | 7.0 | 35.0 |
| Ready-to-eat Savouries | 20.0 | 100.0 |
| Meat & Fish Products | 2.0 | 10.0 |
| Source: The Good Scents Company[1] |
Section 4: Applications in Fragrance Formulations
The role of diethyl oxalate in fragrance is contentious. While some databases list "fragrance" as a function, industry resources like The Good Scents Company explicitly recommend it is "not for fragrance use".[1][3] This discrepancy arises from its functional application. It is used in the fragrance industry, but primarily as a specialty solvent, diluent, or chelating agent , not as a substantive contributor to the final aroma profile.[1]
-
As a Solvent: Its excellent solvency for many resins and esters makes it useful in creating fragrance concentrates.
-
As a Chelating Agent: It can bind metal ions that might otherwise degrade the fragrance or cause discoloration.[3]
-
Olfactory Contribution: Any contribution to the final scent is minimal and confined to a fleeting, sharp top note that is often not desired in fine fragrance. Its harsh, solvent-like character can easily create an unbalanced and "chemical" impression if not used with extreme care by an experienced perfumer.
The recommendation "not for fragrance use" should be interpreted as a strong caution against its use as a character-donating fragrance ingredient. Its application should be limited to its technical functions, with the understanding that it may have a minor, and potentially negative, impact on the top notes of the fragrance.
Section 5: Experimental Protocols
The following protocols provide a systematic approach to evaluating and utilizing diethyl oxalate. All work should be conducted in compliance with laboratory safety standards.
Protocol: Sensory Evaluation of Diethyl Oxalate
Objective: To characterize the sensory profile of diethyl oxalate and determine its detection threshold in a relevant base.
Materials:
-
Diethyl Oxalate (≥99% purity)
-
Odor-free solvent (e.g., Propylene Glycol for flavor, 200-proof Ethanol for fragrance)
-
Glass vials with caps
-
Graduated pipettes
-
Odor-free smelling strips (for fragrance)
-
Neutral evaluation base (e.g., sugar water at 5% for flavor)
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
Workflow Diagram:
Caption: Workflow for sensory evaluation of diethyl oxalate.
Procedure:
-
Preparation of Dilutions: Prepare a 1% solution of diethyl oxalate in the chosen solvent. From this, create a series of dilutions (e.g., 0.1%, 0.01%, 0.001%).
-
Odor Evaluation:
-
Dip a smelling strip into each dilution, starting with the lowest concentration.
-
Allow the solvent to flash off for 10-15 seconds.
-
Evaluate the odor at intervals (initial, 1 minute, 5 minutes) and record descriptive terms.
-
-
Flavor Evaluation (for EU applications):
-
Dose the dilutions into the neutral base to achieve target concentrations (e.g., 100 ppm, 50 ppm, 25 ppm, 10 ppm, 5 ppm, 1 ppm).
-
Prepare a "control" sample of the base with no added diethyl oxalate.
-
Present the samples, blind-coded and in randomized order, to trained sensory panelists.
-
Instruct panelists to taste each sample, rinsing with water and eating a cracker between samples.
-
Panelists should record all flavor and aroma descriptors and rate the intensity of the key attributes on a labeled magnitude scale (LMS).
-
-
Data Analysis: Collate the data to determine the detection and recognition thresholds. Create a sensory profile chart (e.g., a spider web plot) to visualize the flavor/aroma characteristics.
Protocol: Incorporation into a Green Apple Flavor Accord (EU)
Objective: To evaluate the effect of diethyl oxalate as a top-note modifier in a basic green apple flavor.
Materials:
-
Base green apple accord (e.g., containing cis-3-Hexenyl Acetate, Ethyl Acetoacetate, etc.)
-
1% solution of Diethyl Oxalate in Propylene Glycol (PG)
-
Propylene Glycol (PG) for control
-
Small glass bottles for blending
-
Digital scale (4 decimal places)
-
Vortex mixer
Workflow Diagram:
Caption: Workflow for modifying a flavor accord with diethyl oxalate.
Procedure:
-
Prepare Control: Weigh 9.99g of the base green apple accord into a bottle. Add 0.01g of PG. This is your control.
-
Prepare Test Sample: Weigh 9.99g of the base green apple accord into a second bottle. Add 0.01g of the 1% diethyl oxalate solution. This creates a flavor with 1 ppm of diethyl oxalate.
-
Create Additional Levels: Repeat step 2 to create samples with higher levels (e.g., 5 ppm, 10 ppm) as desired.
-
Blending and Aging: Cap all bottles tightly, vortex for 30 seconds, and allow to age for at least 24 hours at room temperature.
-
Evaluation: Dose the control and test flavors into a neutral base (e.g., 5% sugar water) at an appropriate level (e.g., 0.1%). Conduct a paired comparison or triangle test with sensory panelists to determine if there is a perceivable difference and to gather descriptive feedback on the effect of the diethyl oxalate.
-
Analysis: Analyze the feedback to determine the optimal level of diethyl oxalate for achieving the desired "lift" without introducing an undesirable "solvent" or "chemical" off-note.
Conclusion
Diethyl oxalate is a highly functional but challenging ingredient for the flavor and fragrance industry. Its sharp, ethereal sensory profile allows it to act as a unique top-note modifier in flavor systems, but its use is restricted to markets like the EU that have explicitly approved it for this purpose. In fragrance applications, its role is best understood as a technical solvent or chelating agent, with a strong recommendation against its use as a primary aroma chemical due to its potentially harsh character. Successful and compliant application of diethyl oxalate demands a thorough understanding of its sensory properties, stability, and the divergent regulatory landscape. The protocols outlined in this guide provide a framework for the systematic and safe evaluation of this complex and versatile compound.
References
- European Commission. (n.d.). Diethyl oxalate. Food and Feed Information Portal Database.
- The Good Scents Company. (n.d.). diethyl oxalate. TGSC Information System.
- COSMILE Europe. (n.d.). DIETHYL OXALATE.
- Ataman Kimya. (n.d.). DIETHYL OXALATE.
- EUR-Lex. (2010, October 22). Commission Directive 2010/69/EU. Official Journal of the European Union.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014, September 18). Oxalate esters (C1-C4): Human health tier II assessment. Australian Government Department of Health.
- U.S. Food and Drug Administration (FDA). (n.d.). Inventory of Food Contact Substances Listed in 21 CFR.
- Paste & Cut. (2018, February 3). [TUTORIAL] Making Perfume Accords Using Essential Oils.
- Art of Drink. (2024, November 29). Turn a Perfume Accord into a Flavour [Video]. YouTube.
- University of Maryland. (1999, November 17). DIETHYL OXALATE MSDS.
- Wikipedia. (n.d.). Camphor.
- PubChem. (n.d.). Diethyl oxalate. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP1398366B1 - Fruity musk compositions.
- Macer, S. (2021, January 9). How to make accords in perfumery [Video]. YouTube.
- BK Scents. (2021, February 22). Perfumery Basics: Creating Simplistic Accords/Notes - Caramel [Video]. YouTube.
- Adams, T. B., et al. (1998). GRAS Flavoring Substances 18. Food Technology, 52(5), 65-84.
- The Good Scents Company. (n.d.). diethyl phthalate. TGSC Information System.
- Electronic Code of Federal Regulations (eCFR). (n.d.). 21 CFR 172.515 -- Synthetic flavoring substances and adjuvants.
- U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS).
- U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS) Search for Diethyl Succinate.
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- 5. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 6. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eCFR :: 21 CFR 172.515 -- Synthetic flavoring substances and adjuvants. [ecfr.gov]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Notes and Protocols for Diethyl Oxalate as a Reagent in Analytical Methods for Metal Ion Detection
An In-Depth Technical Guide
Introduction: A Novel Approach to Metal Ion Chelation and Detection
In the field of analytical chemistry, the precise detection and quantification of metal ions are paramount for applications ranging from environmental monitoring and toxicology to pharmaceutical development and quality control. Traditional methods often rely on chelating agents that, while effective, can present challenges related to solubility, stability, and the kinetics of complex formation. This guide introduces the use of diethyl oxalate as a versatile and advantageous reagent for the analytical determination of metal ions.
Diethyl oxalate, a colorless liquid, is the diethyl ester of oxalic acid.[1] While not a primary chelating agent itself, its utility lies in its controlled, in-situ hydrolysis to generate the oxalate dianion (C₂O₄²⁻), a well-known and potent chelator for a wide range of metal ions.[2][3] This approach offers several distinct advantages:
-
Controlled Reagent Generation: The gradual hydrolysis of diethyl oxalate allows for slow and homogenous formation of the oxalate chelator, which can be beneficial for achieving equilibrium and preventing rapid precipitation of metal oxalate salts.[2]
-
Improved Solubility and Handling: As a liquid organic ester, diethyl oxalate is often more easily dissolved and dispensed in various solvent systems compared to the solid oxalic acid or its salts.[1][4]
-
Temporal Control: The rate of hydrolysis, and therefore the rate of chelation, can be precisely controlled by adjusting parameters such as pH and temperature, offering a dynamic element to the analytical method.[2][5]
This document provides a foundational understanding of the principles behind using diethyl oxalate for metal ion detection and presents detailed protocols for spectrophotometric and fluorometric applications.
Core Principle: In-Situ Generation of Oxalate via Hydrolysis
The fundamental basis for the use of diethyl oxalate in metal ion detection is its hydrolysis into oxalic acid and ethanol. In aqueous solutions, oxalic acid exists in equilibrium with the oxalate dianion, the active chelating species. The hydrolysis proceeds in a stepwise manner, first forming the monoethyl oxalate intermediate, which then hydrolyzes to oxalic acid.[5]
(C₂H₅OOC)₂ + H₂O ⇌ C₂H₅OOC-COOH + C₂H₅OH Diethyl Oxalate → Monoethyl Oxalate
C₂H₅OOC-COOH + H₂O ⇌ HOOC-COOH + C₂H₅OH Monoethyl Oxalate → Oxalic Acid
HOOC-COOH ⇌ 2H⁺ + C₂O₄²⁻ Oxalic Acid ⇌ Oxalate Anion
The rate of this hydrolysis is influenced by temperature, pH, and the water-to-ester ratio.[5][6] The reaction can be catalyzed by either acid or base, or it can proceed via a slower autocatalytic mechanism.[5] For analytical purposes, this controlled release is a key feature, allowing the chelation reaction to proceed in a predictable and manageable way.
Figure 1: Stepwise hydrolysis of diethyl oxalate to the active oxalate anion.
Mechanism of Metal Ion Detection: Chelation and Signal Transduction
Once generated, the bidentate oxalate anion readily chelates with metal ions (Mⁿ⁺), forming stable coordination complexes.[7][8] The formation of these metal-oxalate complexes is the key event that is transduced into a measurable analytical signal.
Mⁿ⁺ + x(C₂O₄²⁻) ⇌ [M(C₂O₄)ₓ]ⁿ⁻²ˣ
The stability of these complexes, described by their formation constants (β), varies significantly depending on the metal ion.[7][9] This variation provides a basis for selectivity in analytical methods.
| Metal Ion | Log β₁ | Log β₂ | Log β₃ |
| Ca²⁺ | 3.0 | - | - |
| Mn²⁺ | 3.9 | 5.8 | - |
| Fe²⁺ | 4.5 | - | - |
| Co²⁺ | 4.7 | 7.4 | - |
| Zn²⁺ | 4.9 | 7.6 | - |
| Cu²⁺ | 6.2 | 10.3 | - |
| Fe³⁺ | 7.5 | 13.6 | 18.5 |
| Al³⁺ | 6.1 | 11.1 | 15.1 |
| Cr³⁺ | 5.8 | 10.4 | 13.9 |
| Table 1: Stability constants (log β) for selected metal-oxalate complexes. Data compiled from multiple sources.[7][9][10] Note: These values can vary with ionic strength and temperature. |
The formation of the metal-oxalate complex can be detected through several analytical techniques:
-
Spectrophotometry: Many transition metal-oxalate complexes exhibit characteristic absorption spectra in the UV-Visible range that differ from the free metal ion.[11][12][13]
-
Fluorometry: While metal-oxalate complexes are not typically fluorescent, their formation can be used in indicator displacement assays to generate a fluorescent signal.[14][15]
-
Electrochemistry: The chelation of metal ions by oxalate alters the electrochemical properties of the metal, which can be measured using techniques like potentiometry or voltammetry.[16]
Figure 2: Overall workflow from diethyl oxalate to a measurable analytical signal.
Application Note 1: Spectrophotometric Determination of Iron(III)
Objective: To provide a protocol for the quantification of Iron(III) in aqueous samples using diethyl oxalate as a precursor for the chromogenic chelating agent.
Principle: Iron(III) forms stable, colored complexes with the oxalate anion.[12][17] The most prominent species, [Fe(C₂O₄)₃]³⁻, has a distinct absorption profile in the UV-visible spectrum.[12] This protocol utilizes the in-situ hydrolysis of diethyl oxalate to generate oxalate, which then complexes with Fe(III). The resulting absorbance is proportional to the initial Fe(III) concentration, as described by the Beer-Lambert law.
Materials and Reagents:
-
Diethyl Oxalate (Analytical Grade)
-
Iron(III) standard solution (e.g., 1000 ppm FeCl₃ or Fe(NO₃)₃)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
pH buffer (e.g., Acetate buffer, pH 4.5)
-
Deionized water
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Water bath or heating block
Protocol:
-
Preparation of Reagents:
-
Diethyl Oxalate Stock Solution (0.1 M): Carefully prepare a 0.1 M solution of diethyl oxalate in a 50:50 ethanol/water mixture. Causality: Ethanol is used to ensure complete dissolution of the diethyl oxalate before its introduction into the aqueous sample.
-
Calibration Standards: Prepare a series of Fe(III) calibration standards (e.g., 1, 5, 10, 15, 20 mg/L) from the 1000 ppm stock solution in 0.01 M HCl. Causality: A slightly acidic medium prevents the premature hydrolysis and precipitation of Fe(III) as iron hydroxides.
-
-
Sample Reaction:
-
Pipette 10.0 mL of each standard (and sample) into separate 25 mL volumetric flasks.
-
Add 5.0 mL of pH 4.5 acetate buffer to each flask.
-
Add 2.0 mL of the 0.1 M diethyl oxalate stock solution to each flask.
-
Bring the volume up to the 25 mL mark with deionized water, cap, and invert to mix thoroughly.
-
Place the flasks in a water bath set to 60°C for 30 minutes. Causality: Heating accelerates the hydrolysis of diethyl oxalate to ensure complete generation of the oxalate ligand for complexation within a reasonable timeframe.[2]
-
-
Spectrophotometric Measurement:
-
Cool the solutions to room temperature.
-
Set the spectrophotometer to measure absorbance at the λₘₐₓ of the Fe(III)-oxalate complex (approximately 280-310 nm, to be determined empirically by scanning a mid-range standard).[18]
-
Use a reagent blank (containing all components except Fe(III)) to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
-
Data Analysis:
-
Plot a calibration curve of Absorbance vs. Fe(III) Concentration (mg/L).
-
Perform a linear regression on the data to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation to calculate the concentration of Fe(III) in the unknown samples.
-
Self-Validation and Insights:
-
Kinetic Considerations: The 30-minute incubation at 60°C is a critical step. A time-course experiment should be performed during method development to ensure that the complex formation has reached a stable plateau, indicating complete reaction.
-
Interference: Other metal ions that form stable oxalate complexes (e.g., Al³⁺, Cu²⁺) may interfere.[7] The selectivity can be improved by using masking agents or by adjusting the pH, as the stability of metal-oxalate complexes is pH-dependent.
-
Blank Absorbance: The reagent blank is crucial to correct for any absorbance from unreacted reagents or the diethyl oxalate itself.
Application Note 2: Fluorometric Determination of Divalent Metal Ions via Indicator Displacement
Objective: To outline a fluorometric method for detecting divalent metal ions (e.g., Cu²⁺, Zn²⁺) based on the displacement of a fluorescent indicator from a quencher-metal complex by in-situ generated oxalate.
Principle: This method employs a three-component system: a fluorescent indicator dye (e.g., Eosin Y), a quencher metal ion (e.g., Cu²⁺), and diethyl oxalate. Initially, the metal ion binds to the dye, quenching its fluorescence. Upon the hydrolysis of diethyl oxalate, the generated oxalate has a higher affinity for the metal ion than the dye.[7] Oxalate displaces the dye from the complex, restoring its fluorescence. The increase in fluorescence intensity is proportional to the concentration of the metal ion.[15]
Materials and Reagents:
-
Diethyl Oxalate (Analytical Grade)
-
Copper(II) standard solution (e.g., 1000 ppm CuSO₄)
-
Eosin Y (or other suitable fluorescent dye)
-
HEPES buffer (pH 7.4)
-
Deionized water
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Preparation of Reagents:
-
Indicator-Quencher Solution: Prepare a solution containing a low concentration of Eosin Y (e.g., 2 µM) and a slight excess of the quencher metal ion (e.g., 20 µM Cu²⁺) in HEPES buffer. The exact ratio must be optimized to achieve significant quenching (>90%). Causality: HEPES buffer is used to maintain a physiological pH, which is relevant for biological samples and ensures consistent hydrolysis and complexation conditions.[15]
-
Diethyl Oxalate Solution (0.01 M): Prepare a fresh 0.01 M solution of diethyl oxalate in deionized water.
-
-
Sample Reaction:
-
Prepare a series of metal ion standards in HEPES buffer.
-
In a cuvette, combine 2.0 mL of the Indicator-Quencher solution with 0.5 mL of the metal ion standard (or sample).
-
Initiate the reaction by adding 0.1 mL of the 0.01 M diethyl oxalate solution. Mix gently by inversion.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature. Causality: Unlike the spectrophotometric method, this assay is often run at room temperature to slow the reaction kinetics, allowing for monitoring of the fluorescence increase over time.
-
-
Fluorometric Measurement:
-
Set the fluorometer with the appropriate excitation and emission wavelengths for Eosin Y (e.g., λₑₓ = 516 nm, λₑₘ = 540 nm).[19]
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Plot a calibration curve of the change in fluorescence intensity (ΔF = F_final - F_initial) versus the metal ion concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Trustworthiness and Experimental Causality:
-
System Validation: It is essential to confirm that diethyl oxalate itself does not quench the dye and that the dye's fluorescence is indeed restored upon oxalate addition in the presence of the metal.
-
Selectivity: The selectivity of this assay is governed by the relative stability constants of the metal-dye complex versus the metal-oxalate complex. The method is most effective for metals that form very stable oxalate complexes, such as Cu²⁺.[7]
-
Kinetic Profile: This assay can be run in a kinetic mode, where the initial rate of fluorescence increase is proportional to the metal ion concentration. This can reduce analysis time and mitigate certain interferences.
References
- Stability constants of selected oxalate complexes Metal log 10 β 1 log... - ResearchGate.
- Visualizing electrostatic interactions in oxalate-based organometallic complexes for next-generation multimodal calcium sensors - American Chemical Society.
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC - NIH.
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - MDPI.
- Diethyl oxalate - Wikipedia.
- UV-visible absorption spectrum of as-synthesized colloidal solution of... - ResearchGate.
- Rate and Equilibrium Constants for the Formation of the Monooxalate Complex of Iron(III) - ACS Publications.
- Colourimetric and fluorescent detection of oxalate in water by a new macrocycle-based dinuclear nickel complex - NIH.
- Optical absorption spectra of (a) Fe(III)-oxalate and (b) Fe(II) - ResearchGate.
- [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones] - PubMed.
- Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic - CORE.
- Formation constants of metal complexes with organic ligands a - ResearchGate.
- A spectrophotometric study of the impact of pH and metal-to-ligand ratio on the speciation of the Pu(VI)-oxalate system - PubMed.
- 19.4-Formation Constants - YouTube.
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion.
- Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory.
- Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion - Preprints.org.
- (PDF) Identification of a Two‐Coordinate Iron(I)–Oxalate Complex - ResearchGate.
- Oxalato Complexes Characterization | PDF | Coordination Complex | X Ray Crystallography - Scribd.
- First results on diethyl oxalate as a new product for the conserva- tion of carbonatic substrates.
- UV-Vis spectroscopy.
- Metal–oxalate complex. - ResearchGate.
- CN1094922C - Method for preparing oxalic acid by using diethyl oxalate - Google Patents.
- Identification of a Two‐Coordinate Iron(I)–Oxalate Complex - PMC - NIH.
- Fluorescence scale for the detection limit of oxalate as plotted with... - ResearchGate.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC - NIH.
- Extraction--spectrophotometric determination of oxalate in urine and blood serum - PubMed.
- development of a spectrophotometric method for the determination of oxalic acid.
- Toward a Selective Analysis of Heavy Metal Salts in Aqueous Media with a Fluorescent Probe Array - MDPI.
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Title: A Detailed Protocol for the Synthesis of Ethyl Methyl Oxalate via Base-Catalyzed Transesterification of Diethyl Oxalate with Methanol
An Application Note for Researchers and Development Scientists
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the synthesis of ethyl methyl oxalate (EMO), a valuable chemical intermediate. The described method utilizes the base-catalyzed transesterification of diethyl oxalate (DEO) with methanol. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline analytical methods for monitoring reaction progress and characterizing the final product. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into optimizing reaction parameters such as reactant molar ratio, catalyst concentration, and temperature to maximize yield and selectivity. Safety protocols and data interpretation are also thoroughly addressed to ensure a reliable and reproducible synthesis.
Introduction and Scientific Background
Ethyl methyl oxalate (EMO) is an important asymmetrical diester with significant applications as a precursor in the synthesis of fine chemicals, pharmaceuticals, and biological agents.[1][2] Its molecular structure makes it a versatile reagent for ethylation and carbonylation processes.[1] The most common and industrially viable route to EMO is the transesterification of a symmetrical dialkyl oxalate, such as diethyl oxalate (DEO), with a different alcohol, in this case, methanol.
Transesterification is a reversible reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol.[3] The reaction can be catalyzed by either acids or bases.[4]
-
Acid Catalysis: The acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]
-
Base Catalysis: A base deprotonates the alcohol, generating a more potent alkoxide nucleophile (in this case, methoxide), which then attacks the electrophilic carbonyl carbon of the ester.[3][4]
This protocol will focus on a base-catalyzed approach using potassium carbonate (K₂CO₃), a cost-effective and efficient catalyst for this transformation.[2] The reaction involves an equilibrium between the reactants (DEO, methanol) and the products (EMO, ethanol), as well as a secondary equilibrium leading to the formation of dimethyl oxalate (DMO) as a potential byproduct (Figure 1).
Figure 1: Transesterification of Diethyl Oxalate with Methanol
Controlling the reaction conditions is paramount to maximizing the selectivity for the desired asymmetrical product, EMO, and minimizing the formation of DMO. This guide provides a robust framework for achieving this in a laboratory setting.
Core Principles and Mechanistic Insights
The base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. The process begins with the reaction of the catalyst (K₂CO₃) with the solvent (methanol) to generate a small equilibrium concentration of the methoxide ion (CH₃O⁻), a strong nucleophile.
-
Nucleophilic Attack: The methoxide ion attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This breaks the C=O π-bond and forms a tetrahedral intermediate.[3]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. It can revert to the starting materials by expelling the methoxide ion, or it can proceed to the product by ejecting an ethoxide ion (CH₃CH₂O⁻).
-
Proton Transfer: The expelled ethoxide ion is a strong base and is subsequently protonated by a methanol molecule, regenerating the methoxide catalyst and producing ethanol as a byproduct.
The overall product distribution is governed by the equilibrium constants of the two consecutive reactions. By using a controlled excess of methanol, the equilibrium can be shifted towards the products. However, an excessive amount of methanol or prolonged reaction times can favor the formation of the thermodynamically stable symmetrical product, dimethyl oxalate.[1] Therefore, careful optimization of the reactant ratio and reaction time is critical for maximizing the yield of EMO.
Experimental Application and Protocols
Materials and Equipment
| Reagents & Chemicals | Grade/Purity | Supplier Example |
| Diethyl Oxalate (DEO) | ≥99% | Sigma-Aldrich |
| Methanol (MeOH), Anhydrous | ≥99.8% | Fisher Scientific |
| Potassium Carbonate (K₂CO₃), Anhydrous | ≥99% | Acros Organics |
| Hexane, HPLC Grade | ≥98.5% | VWR |
| Ethyl Acetate, HPLC Grade | ≥99.5% | VWR |
| Acetic Acid, Glacial | ACS Grade | J.T. Baker |
| Internal Standard (e.g., Dodecane) | ≥99% | Sigma-Aldrich |
| Equipment | Description/Specification |
| Glass Reactor | 250 mL three-neck round-bottom flask |
| Magnetic Stirrer/Hotplate | With temperature control (±1°C) |
| Reflux Condenser | Allihn or Graham type |
| Temperature Probe | Digital thermometer with thermocouple |
| Gas Chromatograph (GC) | With Flame Ionization Detector (FID) |
| Syringes & Needles | For reagent transfer and sampling |
| Standard Laboratory Glassware | Beakers, graduated cylinders, funnels, etc. |
Mandatory Safety Precautions
All procedures must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and nitrile gloves, is required at all times.
-
Diethyl Oxalate (DEO): Harmful if swallowed or absorbed through the skin.[5] Causes skin, eye, and respiratory tract irritation.[6] It is a combustible liquid.[5] Avoid contact and inhalation.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs, particularly the optic nerve.
-
Potassium Carbonate: Causes serious eye irritation. Handle as a fine powder in a way that avoids dust generation.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[5][6][7][8]
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a temperature probe, and a septum for reagent addition/sampling. Ensure the system is dry and protected from atmospheric moisture using a drying tube on the condenser.
-
Reagent Charging:
-
To the flask, add 14.6 g (0.1 mol) of diethyl oxalate.
-
Add 10.6 g (13.4 mL, 0.33 mol) of anhydrous methanol. This establishes a 3.3:1 molar ratio of methanol to DEO, which has been shown to be effective for this transformation.[2]
-
Causality: Using a molar excess of methanol helps to shift the reaction equilibrium towards the formation of the methylated products (EMO and DMO), in accordance with Le Châtelier's principle.
-
-
Catalyst Addition: Weigh 1.5 g of anhydrous potassium carbonate and add it to the reaction mixture.
-
Note: The catalyst concentration of ~15 mg/mL (based on the volume of methanol) is adapted from optimized microreactor conditions.[2]
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure the catalyst is well-suspended.
-
Heat the mixture to maintain a constant internal temperature of 35°C .
-
Causality: A mild temperature of 35°C is used to balance the reaction rate with selectivity. Higher temperatures can accelerate the reaction but may also favor the formation of the undesired byproduct, dimethyl oxalate.[2]
-
-
Reaction Monitoring:
-
Start a timer once the mixture reaches 35°C.
-
Using a syringe, withdraw small aliquots (~0.1 mL) of the reaction mixture at specific time intervals (e.g., 30, 60, 90, 120, 180 minutes).
-
Immediately quench each aliquot in a vial containing 1 mL of hexane and a drop of glacial acetic acid to neutralize the catalyst and halt the reaction. Prepare these vials in advance.
-
Analyze the quenched samples via Gas Chromatography (GC) to monitor the conversion of DEO and the formation of EMO and DMO.
-
-
Reaction Quench and Work-up (at completion):
-
After the desired reaction time (e.g., 2-3 hours, as determined by GC monitoring), cool the flask to room temperature.
-
Neutralize the bulk mixture by slowly adding glacial acetic acid dropwise until the solution is neutral (check with pH paper).
-
Filter the mixture through a pad of Celite or a syringe filter (PTFE, 0.45 µm) to remove the insoluble potassium salts. Wash the filter cake with a small amount of ethyl acetate.
-
The resulting filtrate contains the product mixture (EMO, unreacted DEO, DMO, and ethanol) in methanol. This solution can be used for direct analysis or subjected to further purification.
-
-
Purification (Optional): For isolation of pure EMO, the solvent and ethanol can be removed by rotary evaporation. The resulting oil can then be purified by fractional distillation under reduced pressure.
Analytical Protocol: Gas Chromatography (GC-FID)
-
Objective: To quantify the conversion of DEO and the selectivity towards EMO.
-
Sample Preparation: Dilute the quenched aliquots 1:10 in ethyl acetate containing a known concentration of an internal standard (e.g., dodecane).
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: 60°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks for DEO, EMO, and DMO based on their retention times (determined by running standards).
-
Calculate the response factors for each component relative to the internal standard.
-
Calculate the concentration of each component in the reaction mixture.
-
Determine the conversion and selectivity using the following formulae:
-
DEO Conversion (%) = ([DEO]₀ - [DEO]ₜ) / [DEO]₀ * 100
-
EMO Selectivity (%) = [EMO]ₜ / ([DEO]₀ - [DEO]ₜ) * 100 (Where [ ]₀ is the initial concentration and [ ]ₜ is the concentration at time t).
-
-
Data Summary and Visualization
Optimized Reaction Parameters
The protocol provided is based on conditions optimized in peer-reviewed literature, specifically adapted from microreactor studies to a batch process.[2]
| Parameter | Optimized Value | Rationale |
| Molar Ratio (MeOH:DEO) | 3.3 : 1 | Shifts equilibrium to favor product formation. |
| Temperature | 35 °C | Balances reaction rate and selectivity, minimizing byproduct. |
| Catalyst | K₂CO₃ | Effective, low-cost solid base catalyst. |
| Catalyst Loading | ~15 mg/mL (of MeOH) | Provides sufficient catalytic activity for a reasonable reaction time. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and analysis of ethyl methyl oxalate.
Caption: Experimental workflow for the synthesis of ethyl methyl oxalate.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of ethyl methyl oxalate through the base-catalyzed transesterification of diethyl oxalate and methanol. By carefully controlling key parameters—reactant molar ratio, temperature, and reaction time—researchers can achieve high conversion and selectivity. The scientific rationale behind each step has been provided to empower users to not only follow the protocol but also to adapt it logically for their specific research and development needs. Adherence to the outlined safety procedures is crucial for the successful and safe execution of this synthesis.
References
- Ji, Y., et al. (2020). Microreactor technology for synthesis of ethyl methyl oxalate from diethyl oxalate with methanol and its kinectics. ResearchGate.
- Zhang, N., et al. (2015). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. New Journal of Chemistry.
- ResearchGate (n.d.). Microreactor technology for synthesis of ethyl methyl oxalate from diethyl oxalate with methanol and its kinectics | Request PDF. ResearchGate.
- Zhang, N., et al. (2015). Insights into the kinetics and reaction mechanism of acid-catalyzed transesterification synthesis of diethyl oxalate. Semantic Scholar.
- Organic Syntheses (n.d.). Oxalic acid, dimethyl ester. Organic Syntheses Procedure.
- Organic Syntheses (n.d.). Oxalic acid, ethyl ester. Organic Syntheses Procedure.
- ResearchGate (n.d.). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol via alkaline catalysts and kinetic studies of transesterification. ResearchGate.
- Dumeignil, F., et al. (2012). Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts. ChemSusChem.
- ResearchGate (n.d.). A, Schematic of the synthesis of ethyl methyl oxalate via microreactor... ResearchGate.
- Loba Chemie (n.d.). DIETHYL OXALATE FOR SYNTHESIS. Loba Chemie.
- University of Maryland (1999). DIETHYL OXALATE - Safety Data Sheet. UMD.
- Sdfine (n.d.). DIETHYL OXALATE - Safety Data Sheet. Sdfine.
- Organic Syntheses (n.d.). ethyl ethoxalylpropionate. Organic Syntheses Procedure.
- Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. National Institutes of Health.
- Wikipedia (n.d.). Transesterification. Wikipedia.
- Master Organic Chemistry (2022). Transesterification. Master Organic Chemistry.
- Ohkawa, H. (1985). A Screening method for total oxalate determination in plant material by gas chromatography. Journal of Agricultural and Food Chemistry.
- Google Patents (n.d.). CN1192433A - Method for producing diethyl oxalate by ethyl alcohol dehydration. Google Patents.
- Preprints.org (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.
- PubMed (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed.
- PubChem (n.d.). Diethyl Oxalate. PubChem.
- Journal of the American Chemical Society (1931). A Method for the Preparation of Diethyl Oxalate. J. Am. Chem. Soc..
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- 6. spectrumchemical.com [spectrumchemical.com]
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Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of ethyl 2,4-dioxo-4-phenylbutanoate, a valuable β-dicarbonyl intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] The described protocol is based on the well-established Claisen condensation reaction between acetophenone and diethyl oxalate.[3]
This guide is designed to be a self-validating system, offering not just a procedural outline but also the underlying chemical principles, safety protocols, and characterization data to ensure a successful and reproducible synthesis.
Underlying Principles: The Claisen Condensation
The synthesis of ethyl 2,4-dioxo-4-phenylbutanoate is achieved through a crossed Claisen condensation. This fundamental carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[4] In this specific application, acetophenone acts as the enolizable ketone, while diethyl oxalate serves as the electrophilic ester. A key feature of diethyl oxalate is its lack of α-hydrogens, preventing self-condensation and ensuring it acts solely as an acceptor molecule.[2][5]
The reaction is driven to completion by the use of a stoichiometric amount of a strong base, typically sodium ethoxide.[6] The base serves two critical roles: first, it deprotonates the α-carbon of acetophenone to form a nucleophilic enolate. Second, it deprotonates the resulting β-keto ester product, which is more acidic than the starting materials. This final, essentially irreversible deprotonation shifts the reaction equilibrium towards the product, ensuring a high yield.[6][7]
Reaction Mechanism Overview
The mechanism proceeds through several key steps:
-
Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from acetophenone, forming a resonance-stabilized enolate.[2]
-
Nucleophilic Attack: The acetophenone enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[2]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the desired ethyl 2,4-dioxo-4-phenylbutanoate.[2]
-
Deprotonation: The newly formed β-dicarbonyl compound is deprotonated by the alkoxide base, forming a highly stabilized enolate and driving the reaction to completion.[4]
-
Protonation: An acidic workup in the final stage neutralizes the enolate to yield the final product.[4]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[1]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Supplier Example |
| Sodium Metal | Na | 22.99 | 0.23 g (10 mmol) | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | 10 mL | Fisher Scientific |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.46 g (1.4 mL, 10 mmol) | Alfa Aesar |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (1.17 mL, 10 mmol) | Acros Organics |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed for extraction | VWR Chemicals |
| Dilute Sulfuric Acid | H₂SO₄ | 98.08 | As needed for acidification | J.T. Baker |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | EMD Millipore |
Equipment
-
Flame-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Preparation of Sodium Ethoxide (in situ)
-
Under an inert atmosphere, carefully add freshly cut sodium metal (0.23 g, 10 mmol) to a flame-dried round-bottom flask containing absolute ethanol (10 mL).
-
Allow the reaction to proceed with stirring until all the sodium has dissolved. This process is exothermic and generates hydrogen gas, which should be safely vented.
Part B: Claisen Condensation
-
To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1.46 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) dropwise with continuous stirring.
-
Stir the resulting mixture at room temperature overnight.
-
After overnight stirring, heat the reaction mixture to 80°C for 30 minutes.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature and then carefully acidify to a pH of approximately 2 with dilute sulfuric acid.
-
Extract the aqueous mixture with dichloromethane.[6]
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][6]
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.[3]
Experimental Workflow Diagram
Sources
Laboratory Scale Synthesis of Diethyl Oxalate Utilizing Azeotropic Distillation
An Application Note for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of diethyl oxalate from oxalic acid and ethanol. The methodology leverages azeotropic distillation to efficiently remove water, driving the reversible esterification reaction to completion. This document is structured to provide not just a procedural checklist, but a deep understanding of the causality behind each experimental step, ensuring both reproducibility and the ability to troubleshoot effectively. It covers the reaction mechanism, detailed experimental procedures, purification, characterization, and critical safety considerations, tailored for researchers in organic synthesis and drug development.
Foundational Principles: The "Why" Behind the Method
The synthesis of diethyl oxalate from oxalic acid and ethanol is a classic example of Fischer-Speier esterification.[1][2] Understanding the core principles of this reaction is paramount to achieving high yields and purity.
1.1. The Reaction Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer-Speier esterification proceeds through a series of equilibrium steps, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[2] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the alcohol (ethanol). The reaction for one of the two carboxylic acid groups on oxalic acid can be summarized as follows:
-
Protonation: The acid catalyst protonates a carbonyl oxygen of oxalic acid.
-
Nucleophilic Attack: An ethanol molecule attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, reforming the carbonyl group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated carbonyl, yielding the monoester, ethyl hydrogen oxalate.
This entire sequence is then repeated on the second carboxylic acid group to form the final product, diethyl oxalate.[2]
1.2. Overcoming Equilibrium: The Role of Azeotropic Distillation
Esterification is a reversible reaction, meaning the products (ester and water) can react to reform the starting materials.[2][3]
(COOH)₂ + 2 CH₃CH₂OH ⇌ (COOC₂H₅)₂ + 2 H₂O
To maximize the yield of diethyl oxalate, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is most effectively achieved by continuously removing water as it is formed.[4]
Azeotropic distillation is an elegant and efficient technique for this purpose.[5] An inert solvent, such as toluene or benzene, which forms a low-boiling azeotrope with water, is added to the reaction mixture.[5][6] Upon heating, this azeotrope boils at a temperature lower than any of the individual components, carrying the water of reaction out of the flask as a vapor.[5] In a Dean-Stark apparatus, these vapors condense; because water is immiscible with and denser than toluene, it separates and is collected in the trap, while the toluene overflows and returns to the reaction flask.[4] This continuous removal of water relentlessly drives the reaction towards completion.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures for synthesizing diethyl oxalate with high yield and purity.[1][6][7]
2.1. Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Anhydrous Oxalic Acid | (COOH)₂ | 90.03 | 45.0 g | 0.50 | Must be anhydrous. If using dihydrate, adjust mass accordingly and expect longer reaction times.[1] |
| Absolute Ethanol | C₂H₅OH | 46.07 | 81.0 g (≈103 mL) | 1.76 | Use absolute (>99.5%) to avoid introducing water. |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | Azeotropic solvent. Benzene is also effective but less commonly used due to higher toxicity.[1][5] |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | - | Catalyst. Add slowly and with caution. |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~150 mL | - | For neutralization during work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~20 g | - | Drying agent. |
| Boiling Chips | - | - | 2-3 | - | To ensure smooth boiling. |
2.2. Apparatus Setup
-
500 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a controller
-
Dean-Stark apparatus
-
Reflux condenser
-
Clamps and support stand
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
2.3. Synthesis Procedure
-
Apparatus Assembly: Ensure all glassware is thoroughly dry to prevent premature reaction inhibition.[1] Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the flask, add anhydrous oxalic acid (45.0 g), absolute ethanol (81.0 g), and toluene (200 mL).[6][7] Add a few boiling chips.
-
Catalyst Addition: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (10 mL) to the flask. An exotherm may be observed.
-
Azeotropic Reflux: Heat the mixture to a gentle reflux using the heating mantle. The reflux temperature should be around 68-70°C.[1][6] As the reaction proceeds, a cloudy condensate will form and collect in the Dean-Stark trap. The lower layer in the trap is water, and the upper layer is toluene.
-
Monitoring Reaction Completion: Continue the reflux until no more water collects in the trap, which typically indicates the reaction is complete.[1] This can take several hours.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
2.4. Work-up and Purification
-
Transfer: Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Neutralization: Add 50 mL of water and shake. Separate the layers and discard the aqueous layer. Next, carefully add 50 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.[1][6] Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization. Continue washing with bicarbonate solution until effervescence ceases.
-
Washing: Wash the organic layer with another 50 mL of water to remove any remaining salts. Separate the layers carefully, minimizing loss of the organic phase.
-
Drying: Transfer the organic layer (containing diethyl oxalate and toluene) to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for at least 20 minutes.[6]
-
Solvent Removal: Filter off the drying agent. Remove the toluene and any excess ethanol using a rotary evaporator.
-
Vacuum Distillation: The final purification is achieved by vacuum distillation.[1][6] Transfer the crude ester to a suitable distillation flask. Collect the fraction boiling at approximately 103°C at 6 kPa (45 mmHg) .[7][8] The expected yield of pure, colorless diethyl oxalate is approximately 57 g (78%).[6][7]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of diethyl oxalate.
Product Characterization and Troubleshooting
4.1. Physical and Spectroscopic Data
The identity and purity of the final product should be confirmed.
| Property | Value | Source |
| Appearance | Colorless, oily liquid with an aromatic odor | [6][7][9] |
| Molecular Formula | C₆H₁₀O₄ | [9] |
| Molecular Weight | 146.14 g/mol | [9] |
| Boiling Point | 185.4 °C (atmospheric); 103 °C @ 6 kPa | [6][8] |
| Melting Point | -40.6 °C | [6][9] |
| Density | ~1.076 g/mL at 25 °C | [9][10] |
| Refractive Index (n²⁰/D) | ~1.410 | [6][9] |
| Purity Analysis | Gas Chromatography (GC), HPLC | [1] |
4.2. Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to water in reagents.[1] 2. Insufficient reflux time. 3. Loss of product during work-up (e.g., emulsion formation). | 1. Use anhydrous oxalic acid and absolute ethanol. Dry all glassware thoroughly. 2. Continue reflux until water collection ceases. 3. Avoid vigorous shaking during washes; allow phases to separate completely.[1] |
| Product is Cloudy or Wet | Incomplete drying of the organic layer. | Use an adequate amount of anhydrous sodium sulfate and allow sufficient contact time with occasional swirling. |
| Difficulty Achieving Vacuum | Leaks in the vacuum distillation apparatus. | Check all joints and connections for proper seals. Ensure vacuum grease is correctly applied. |
| Product Remains Acidic | Incomplete neutralization of the acid catalyst. | Perform additional washes with saturated sodium bicarbonate solution until no more CO₂ evolves. |
Safety and Handling
Proper safety protocols are mandatory when performing this synthesis.
-
General: Conduct the entire procedure in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]
-
Reagent Hazards:
-
Oxalic Acid: Toxic if ingested and corrosive, causing burns to skin, eyes, and mucous membranes.[13][14] Avoid creating dust.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Add slowly to the reaction mixture to control the exothermic reaction.
-
Toluene/Ethanol: Flammable liquids. Keep away from ignition sources.[11]
-
Diethyl Oxalate: Harmful if swallowed and irritating to the eyes.[10] It is also moisture-sensitive.[9]
-
-
Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of organic waste in appropriately labeled containers according to institutional guidelines.
References
- Technical Support Center: Synthesis and Purification of Diethyl Oxal
- Esterific
- The synthesis of diethyl oxal
- An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterific
- Scaling up Diethyl oxalate reactions for pilot plant production. (2025). Benchchem.
- An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol. (2025). Benchchem.
- Technical Support Center: Purification of Diethyl Oxalate-13C2 Reaction Products. (2025). Benchchem.
- Diethyl oxal
- Method for producing diethyl oxalate by ethyl alcohol dehydration.
- diethyl oxalate diethyl oxal
- Research Progress on Azeotropic Distill
- diethyl oxal
- Diethyl Oxal
- Synthesis of diethyloxalate from ethene. (2021). Chemistry Stack Exchange.
- Ester Synthesis by Azeotropic Distillation. Brandon University, Department of Chemistry.
- Esterification using azeotropic distillation.
- Material Safety Data Sheet - Diethyl oxal
- What is Diethyl Oxalate and How is it Synthesized?. Guidechem.
- Diethyl oxal
- A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010). TSI Journals.
- Diethyl oxal
- Indian Oxalate Limited: Manufacturer & Distributor of Oxalic Acid and Diethyl Oxalate in India.
- Diethyl oxalate - Safety D
- OXALIC ACID SAFETY SHEET.
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- 13. Indian Oxalate Limited : Manufacturer & Distributor of Oxalic Acid and Diethyl Oxalate in India. [indianoxalate.com]
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Application Note: Use of Diethyl Oxalate-¹³C₂ in Studying Reaction Mechanisms
For: Researchers, scientists, and drug development professionals. Subject: A detailed guide on leveraging diethyl oxalate-¹³C₂ for the elucidation of chemical reaction mechanisms.
Core Principle: The Unambiguous Power of Isotopic Labeling
The determination of a reaction mechanism is a cornerstone of chemical research, providing the fundamental understanding needed to optimize reaction conditions, control product selectivity, and design novel synthetic pathways.[1][2] Among the various techniques available, the use of stable isotopes as tracers stands out as one of the most powerful and definitive methods.[1][3] By strategically replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H), chemists can meticulously track the fate of that atom throughout a chemical transformation.[1][3][4] This approach provides direct, unambiguous evidence for bond-forming and bond-breaking events, which is often difficult to obtain through kinetic or stereochemical studies alone.[1][2]
Diethyl oxalate-¹³C₂, a commercially available isotopically labeled reagent, has emerged as a particularly valuable tool in this field. Its unique structural and spectroscopic properties offer distinct advantages for probing a variety of reaction mechanisms.
Strategic Advantage: Why Choose Diethyl Oxalate-¹³C₂?
The efficacy of an isotopic labeling study is highly dependent on the choice of the labeled compound. Diethyl oxalate-¹³C₂ is distinguished by several key features that make it an exceptional mechanistic probe:
-
Adjacent ¹³C Labels: The presence of two neighboring ¹³C-labeled carbonyl carbons allows for the direct observation of ¹³C-¹³C spin-spin coupling (¹J_CC_) in ¹³C NMR spectroscopy.[5] The magnitude of this coupling constant provides definitive proof of the connectivity between these two carbon atoms.[6][7][8]
-
Symmetrical Structure: The symmetry of the diethyl oxalate molecule simplifies NMR and mass spectra, facilitating easier identification and analysis of labeled products.
-
Chemical Versatility: Diethyl oxalate is a key reagent in a wide array of organic reactions, most notably Claisen condensations, where it serves as an excellent electrophilic acceptor because it lacks α-hydrogens and cannot self-condense.[9][10][11] It is also used in the synthesis of various heterocyclic compounds.[9][12] This versatility allows for the investigation of a broad range of mechanistic questions.
-
Clear Mass Spectrometry Signature: The incorporation of two ¹³C atoms results in a distinct mass increase of +2 Da over the unlabeled compound, enabling straightforward detection and quantification by mass spectrometry.[13][14]
Experimental Design: From Hypothesis to Execution
A successful mechanistic study using diethyl oxalate-¹³C₂ begins with a clear and testable hypothesis. The experimental design should be structured to differentiate between plausible reaction pathways.
Foundational Workflow
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. youtube.com [youtube.com]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 5. 13C–13C spin-coupling constants in crystalline 13C-labeled saccharides: conformational effects interrogated by solid-state 13C NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bdmaee.net [bdmaee.net]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UWPR [proteomicsresource.washington.edu]
Synthesis of Parabanic Acid (Imidazolidine-2,4,5-trione) via Base-Catalyzed Condensation of Diethyl Oxalate and Urea
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of parabanic acid, also known as oxalylurea or imidazolidine-2,4,5-trione, through the well-established condensation reaction between diethyl oxalate and urea. Parabanic acid and its derivatives are of significant interest in medicinal and agricultural chemistry, serving as precursors for pharmaceuticals and as components in thermally stable polymers.[1] This application note details the underlying reaction mechanism, provides a robust, step-by-step protocol adapted from verified literature, and outlines methods for product characterization and purification.
Introduction and Scientific Context
Parabanic acid is the simplest cyclic diureide of oxalic acid and serves as a fundamental heterocyclic scaffold. Its derivatives have garnered considerable attention for their diverse biological activities, including use in treatments for diabetic complications, and as potential anticonvulsant, herbicidal, and fungicidal agents.[1][2][3] The structural backbone of parabanic acid is also integrated into advanced polymers to enhance thermal stability and chemical resistance.[1]
The most common and efficient laboratory-scale synthesis involves the base-catalyzed condensation of urea with diethyl oxalate.[4][5] This method, detailed herein, relies on the formation of a strong nucleophile from urea in the presence of a base like sodium ethoxide, which subsequently attacks the electrophilic carbonyl centers of the oxalate ester, leading to cyclization. Understanding the causality behind each step is critical for achieving high yield and purity.
Reaction Mechanism: A Base-Catalyzed Cyclocondensation
The synthesis proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization. The key to the reaction is the enhancement of urea's nucleophilicity by a strong base.
-
Deprotonation of Urea: Sodium ethoxide, a strong base, deprotonates one of the amine groups of urea. This creates a highly nucleophilic urea anion.
-
Nucleophilic Attack: The urea anion performs a nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.
-
Elimination of Ethoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion. This results in an N-acylated urea derivative.
-
Intramolecular Cyclization: The second amine group of the urea moiety, now in close proximity, attacks the remaining ester carbonyl group.
-
Ring Closure: A second elimination of ethoxide occurs, leading to the formation of the stable, five-membered parabanic acid ring.
-
Acidification: The resulting product is initially in its salt form, which is then neutralized with a strong acid (e.g., HCl) to yield the final, neutral parabanic acid.
Caption: Fig. 1: Simplified Reaction Mechanism
Detailed Experimental Protocol
This protocol is adapted from the robust procedure published in Organic Syntheses, which is well-suited for laboratory-scale preparations.[4]
Reagents and Materials
It is imperative to use anhydrous (absolute) methanol or ethanol, as the sodium metal reacts violently with water. Urea and diethyl oxalate should be of high purity.
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Sodium | Na | 22.99 | 23.0 g | 1.0 | Cut into small, clean pieces. |
| Absolute Methanol | CH₃OH | 32.04 | 850 mL | - | Must be anhydrous. |
| Urea | (NH₂)₂CO | 60.06 | 30.0 g | 0.5 | Must be dry and finely ground. |
| Diethyl Oxalate | (CO₂C₂H₅)₂ | 146.14 | 70.0 g | 0.48 | Colorless liquid.[5] |
| Hydrochloric Acid | HCl | 36.46 | ~100 mL | - | Concentrated (37%). |
| Activated Carbon | C | 12.01 | ~2.0 g | - | Decolorizing agent. |
Equipment
-
1-Liter three-necked round-bottom flask
-
Sealed mechanical stirrer
-
Efficient reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Heating mantle
-
2-Liter two-necked flask for vacuum distillation
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Fig. 2: Experimental Workflow for Parabanic Acid Synthesis
-
Preparation of Sodium Methoxide Solution: Assemble the 1-L three-necked flask with the stirrer and reflux condenser. Protect the system from atmospheric moisture with a drying tube. Distill 850 mL of absolute methanol directly into the flask. Begin stirring and add 23 g of clean sodium metal in small pieces at a rate that maintains a controllable reflux. Causality: This in-situ formation of sodium methoxide provides the strong base necessary for the reaction and ensures anhydrous conditions.
-
Addition of Urea: Once all the sodium has reacted, allow the solution to cool to 20–25°C. This temperature is optimal for the subsequent reaction.[4] Quickly add 30 g of dry, finely powdered urea. Causality: Finely ground urea dissolves faster and presents a larger surface area for reaction.
-
Addition of Diethyl Oxalate: Replace the condenser inlet with a dropping funnel containing 70 g of diethyl oxalate. Once the urea has completely dissolved, add the diethyl oxalate dropwise to the stirred solution. A white precipitate will form immediately. Causality: Slow addition prevents an uncontrolled exothermic reaction and potential side reactions.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional hour to ensure the reaction goes to completion.[4]
-
Acidification: Carefully add 100 mL of concentrated hydrochloric acid dropwise. Monitor the temperature and add slowly to prevent a significant increase. Continue stirring for a few minutes after the addition is complete. Causality: The acid neutralizes the excess sodium methoxide and protonates the parabanate salt, making it less soluble in the organic solvent.
-
Work-up and Solvent Removal: Filter the mixture and wash the solid residue (NaCl) with a small amount of methanol. Combine the filtrate and washings in the 2-L flask and remove the methanol under reduced pressure using a water aspirator.[4]
-
Purification by Recrystallization: Transfer the semi-dry solid residue from the flask using hot water. Add enough hot water to dissolve the solid. Heat the solution to just below boiling, add 2 g of activated carbon, and filter the hot solution through a pre-heated Büchner funnel. Causality: Recrystallization is a purification technique based on differences in solubility. Activated carbon adsorbs colored impurities.
-
Isolation: Allow the clear filtrate to cool slowly and then place it in a refrigerator overnight. White, needle-like crystals of parabanic acid will form. Collect the crystals by suction filtration, wash with a small amount of cold water, and air-dry. The reported yield is typically 35–41 g.[4]
Product Characterization
Confirming the identity and purity of the synthesized parabanic acid is essential. The following are standard characterization techniques.
| Technique | Expected Result | Source |
| Appearance | White crystalline solid | [4] |
| Melting Point | 249.0 °C (with decomposition) | [6] |
| FTIR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1750-1790 (asymmetric C=O stretch), ~1700-1720 (symmetric C=O stretch) | [6][7] |
| ¹H NMR (DMSO-d₆) | A single, broad singlet for the two equivalent N-H protons (δ ~11.5-12.0 ppm). | Inferred |
| ¹³C NMR (DMSO-d₆) | Two signals expected: C2 carbonyl (δ ~158 ppm), C4/C5 carbonyls (δ ~165 ppm). | Inferred |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 114.01 | [6] |
Safety and Handling
-
Sodium Metal: Highly flammable and water-reactive. Handle with forceps, cut under mineral oil, and ensure no contact with water or alcohols except under controlled reaction conditions.
-
Absolute Methanol: Flammable and toxic.
-
Diethyl Oxalate: Harmful if swallowed or in contact with skin.[5]
-
Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage.
-
Procedure: This entire procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
References
- Choi, S.K., et al. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. Asian Journal of Chemistry, 24(11), 5125-5129. [Link]
- Murray, J.I. (1957). Parabanic acid. Organic Syntheses, 37, 75. [Link]
- Wikipedia. (n.d.). Diethyl oxalate.
- Request PDF. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants.
- Abdel-Gawad, H., et al. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473. [Link]
- SpectraBase. (n.d.). Parabanic acid.
- NIST WebBook. (n.d.). 2,4,5-Trioxoimidazolidine.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,4,5-Trioxoimidazolidine [webbook.nist.gov]
Role of diethyl oxalate in the synthesis of beta-keto esters
Application Notes & Protocols
Topic: The Strategic Role of Diethyl Oxalate in the Synthesis of β-Keto Esters
Preamble: The Synthetic Value of β-Keto Esters and the Unique Role of Diethyl Oxalate
Beta-keto esters are a cornerstone class of intermediates in organic synthesis, prized for their versatile dicarbonyl functionality which enables a vast array of subsequent chemical transformations. Their structure provides both electrophilic and nucleophilic sites, making them essential building blocks in the construction of complex molecules, particularly in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs), heterocyclic compounds, and dyes.
The Claisen condensation is the classical carbon-carbon bond-forming reaction used to generate β-keto esters from simpler ester precursors. However, when two different standard esters are used in a "crossed" Claisen condensation, the reaction often yields a complex mixture of four possible products, severely limiting its synthetic utility.
This is where diethyl oxalate emerges as a uniquely strategic reagent. Due to its molecular structure, diethyl oxalate lacks α-hydrogens—the acidic protons adjacent to the carbonyl group necessary for enolate formation. This inability to form an enolate prevents it from undergoing self-condensation. Consequently, in a mixed Claisen reaction, diethyl oxalate can only function as the electrophilic acceptor, reacting cleanly with an enolizable ester or ketone to form a single, desired β-keto ester product with high efficiency. This guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for leveraging diethyl oxalate in the synthesis of β-keto esters.
The Underlying Chemistry: The Crossed Claisen Condensation Mechanism
The synthesis of a β-keto ester using diethyl oxalate and an enolizable partner (such as an ester or ketone) proceeds via the crossed or mixed Claisen condensation mechanism. The reaction requires a strong base, typically an alkoxide like sodium ethoxide, which should match the alcohol portion of the reacting ester to prevent transesterification.
The mechanism unfolds in four key steps:
-
Enolate Formation: The alkoxide base abstracts an acidic α-proton from the enolizable ester or ketone, creating a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.
-
Nucleophilic Attack: The newly formed enolate attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (a good leaving group) to yield the β-keto ester.
-
Deprotonation (Driving Force): The resulting β-keto ester product has highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11). The ethoxide base generated in the previous step readily deprotonates this position. This final acid-base reaction is essentially irreversible and serves as the thermodynamic driving force, pulling the entire reaction equilibrium towards the product. An acidic workup in a final step is required to protonate this stabilized enolate and yield the neutral β-keto ester.
Caption: Figure 1: The multi-step mechanism of the crossed Claisen condensation.
Applications in Pharmaceutical and Chemical Synthesis
The products derived from diethyl oxalate condensation are versatile intermediates for creating more complex molecular architectures.
-
Heterocyclic Chemistry: β-keto esters are common precursors for synthesizing a wide variety of heterocyclic compounds, such as pyrazolones, quinoxalines, and barbiturates, which are scaffolds found in many bioactive molecules.
-
Active Pharmaceutical Ingredients (APIs): The reaction is a key step in the industrial production of several drugs. For example, diethyl oxalate is an intermediate in the synthesis of the immunosuppressant azathioprine, the antibiotic sulfamethoxazole, and the antimalarial drug chloroquine.
-
α-Keto Ester Synthesis: While the Claisen condensation yields β-keto esters, diethyl oxalate is also a crucial reagent for synthesizing α-keto esters via reaction with Grignard reagents. These α-keto esters are, in turn, precursors to α-amino acids and other biologically significant molecules.
Experimental Guide: Synthesis of Diethyl 2-Oxo-3-phenylsuccinate
This section provides a detailed protocol for the reaction between ethyl phenylacetate (an enolizable ester) and diethyl oxalate.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| Ethyl Phenylacetate | C₁₀H₁₂O₂ | 164.20 g/mol | 8.21 g | 0.05 | Substrate (Enolizable Ester) |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 g/mol | 7.31 g | 0.05 | Substrate (Electrophile) |
| Sodium Ethoxide | C₂H₅NaO | 68.05 g/mol | 3.40 g | 0.05 | Base |
| Absolute Ethanol | C₂H₅OH | 46.07 g/mol | 50 mL | - | Anhydrous Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | 100 mL | - | Extraction Solvent |
| 1M Hydrochloric Acid | HCl | 36.46 g/mol | ~30 mL | - | For acidic workup |
| Saturated NaCl (Brine) | NaCl | 58.44 g/mol | 20 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 g/mol | ~5 g | - | Drying Agent |
Safety and Handling Precautions
-
Diethyl Oxalate: Combustible liquid. Causes respiratory tract irritation and may cause severe eye and skin irritation. It is moisture-sensitive.
-
Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water.
-
General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly oven-dried to prevent moisture from quenching the base and reacting with diethyl oxalate.
Step-by-Step Protocol
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve sodium ethoxide (3.40 g) in absolute ethanol (50 mL) with gentle stirring.
-
Addition of Reactants: In the dropping funnel, prepare a mixture of ethyl phenylacetate (8.21 g) and diethyl oxalate (7.31 g).
-
Reaction Execution: Add the ester mixture from the dropping funnel to the sodium ethoxide solution dropwise over 30 minutes. An exothermic reaction may occur; maintain the temperature with a cool water bath if necessary. After the addition is complete, heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts and wash with saturated NaCl solution (brine). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation or column chromatography.
Caption: Figure 2: A typical experimental workflow for β-keto ester synthesis.
Conclusion
Diethyl oxalate is a highly effective and strategic reagent for the synthesis of β-keto esters via the crossed Claisen condensation. Its principal advantage lies in its inability to form an enolate, which circumvents the issue of self-condensation and directs the reaction towards a single, high-yield product. This reliability makes it an invaluable tool for researchers in synthetic organic chemistry and drug development, enabling the efficient construction of crucial dicarbonyl intermediates that serve as precursors to a vast range of complex and biologically important molecules.
References
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Pearson+. (n.d
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis
Welcome to the Technical Support Center for diethyl oxalate mediated synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields in reactions involving diethyl oxalate. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Claisen Condensation and Related Reactions
Claisen and mixed Claisen-type condensations are primary applications for diethyl oxalate, valued for its inability to self-condense due to the lack of α-hydrogens.[1][2][3] This characteristic should simplify the product mixture, making it an excellent electrophilic acceptor for enolizable esters or ketones to form β-keto esters or β-diketones.[1][2] However, several factors can lead to suboptimal yields.
Question 1: My Claisen condensation is resulting in a low yield of the desired β-dicarbonyl product, and I'm isolating a significant amount of self-condensation byproduct from my other ester/ketone. What's going wrong?
Answer: This is a classic challenge in mixed Claisen condensations. The root cause is the enolate of your starting material reacting with an unreacted molecule of the same species instead of the diethyl oxalate.[1] To favor the desired cross-condensation, consider the following critical adjustments to your protocol:
-
Order of Addition is Crucial: Do not add the base to a mixture of your reactants. Instead, slowly add the enolizable ketone or ester to a mixture of the base (e.g., sodium ethoxide) and diethyl oxalate.[1] This ensures that any enolate formed is in the presence of a high concentration of the electrophile it is intended to react with.
-
Employ an Excess of Diethyl Oxalate: Using a stoichiometric excess of diethyl oxalate (typically 1.5 to 2.0 equivalents) increases the statistical probability of the enolate colliding with and reacting with diethyl oxalate rather than itself.[1]
-
Consider a Stronger, Non-Nucleophilic Base for Ketones: For ketone substrates, pre-forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before the addition of diethyl oxalate can be highly effective. This stoichiometrically converts the ketone to its enolate, preventing it from acting as an electrophile.[1]
Question 2: I'm observing a significant amount of saponified product (carboxylic acid salt) after my reaction work-up. Why is this happening and how can I prevent it?
Answer: Saponification, the hydrolysis of an ester to a carboxylate salt, is a common side reaction when inappropriate bases are used or when water is present in the reaction.[1]
-
Avoid Hydroxide Bases: Never use hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for a Claisen condensation.[1] These bases will readily hydrolyze both your starting diethyl oxalate and your desired β-keto ester product.[1]
-
Match Your Alkoxide Base: The best practice is to use an alkoxide base that matches the alcohol portion of the ester. For diethyl oxalate, sodium ethoxide (NaOEt) is the ideal choice. Using a different alkoxide, such as sodium methoxide, can lead to transesterification, resulting in a mixture of ester products.[1]
-
Ensure Anhydrous Conditions: Diethyl oxalate is sensitive to moisture and can slowly decompose in the presence of water.[4][5] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Water can also be introduced with hygroscopic reagents or from the atmosphere.
Question 3: My reaction is sluggish and gives a poor yield, even with the correct base. What other reaction parameters should I investigate?
Answer: If your core reagents are correct, troubleshooting should focus on reaction conditions and reagent purity.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and the ratio of C-acylation to O-acylation (a potential side reaction). Polar aprotic solvents can sometimes favor the desired C-acylation.[1] Ethanol is commonly used with sodium ethoxide, but for some substrates, solvents like THF or toluene may be beneficial.
-
Temperature Control: While heating can increase the reaction rate, it can also promote side reactions. For many Claisen condensations, running the reaction at or below room temperature, often with initial cooling in an ice bath during addition, provides a better balance.[6]
-
Reaction Time: Claisen condensations are equilibrium reactions. The final deprotonation of the β-dicarbonyl product by the alkoxide base drives the reaction forward.[1] Ensure you are allowing sufficient reaction time for the equilibrium to be established, which can range from a few hours to overnight.
-
Reagent Purity: Ensure your diethyl oxalate is pure. It can be purified by washing with a dilute sodium carbonate solution, drying with anhydrous potassium carbonate or sodium sulfate, and then performing vacuum distillation.[7][8] Amine impurities in your starting materials can also be problematic, as they can react with diethyl oxalate to form oxamides.[1]
Section 2: Synthesis and Purity of Diethyl Oxalate
For researchers preparing their own diethyl oxalate, achieving high purity is the first step to a successful subsequent reaction. The most common synthesis is the Fischer-Speier esterification of oxalic acid with ethanol, catalyzed by a strong acid.[9]
Question 4: My diethyl oxalate synthesis yield is low. How can I drive the esterification reaction to completion?
Answer: Fischer esterification is an equilibrium-limited process. To maximize your yield, you must shift the equilibrium toward the product side.[4]
-
Water Removal: The most critical factor is the removal of water as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[4][6] Continue the reflux until no more water collects in the trap.[6]
-
Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, ethanol) can also shift the equilibrium.[4]
-
Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst, like concentrated sulfuric acid, is used.[6]
-
Anhydrous Starting Materials: While oxalic acid dihydrate can be used, the reaction will take longer as the water of crystallization must first be removed.[6][7] Using anhydrous oxalic acid is preferable.[7]
Question 5: My purified diethyl oxalate is cloudy or has a brownish tint. What does this indicate?
Answer: These are signs of residual water or decomposition.
-
Cloudiness: A cloudy appearance typically indicates incomplete drying.[6] Ensure you use a sufficient quantity of a drying agent like anhydrous sodium sulfate or magnesium sulfate and allow adequate contact time.[6]
-
Brownish Tint: This often suggests decomposition, which can occur if the diethyl oxalate was exposed to excessive heat during distillation.[6] It is crucial to perform the final purification by vacuum distillation , which lowers the boiling point and prevents thermal decomposition.[4][6]
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Base Selection | Sodium Ethoxide (for reactions with diethyl oxalate) | Matches the ester's alkoxy group, preventing transesterification.[1] Avoids saponification caused by hydroxide bases.[1] |
| Stoichiometry | Use 1.5-2.0 equivalents of diethyl oxalate | Increases the probability of desired cross-condensation over self-condensation.[1] |
| Order of Addition | Slowly add enolizable substrate to base/diethyl oxalate mixture | Keeps the instantaneous concentration of the enolate low and maximizes its exposure to the desired electrophile.[1] |
| Reaction Conditions | Anhydrous (dry glassware, anhydrous solvents) | Diethyl oxalate is moisture-sensitive and can hydrolyze.[4][5] Water will also quench the base. |
| Purification | Vacuum Distillation | Lowers the boiling point to prevent thermal decomposition during purification.[4][6] |
Visual Troubleshooting Guides
Workflow for Troubleshooting Low Yield in Claisen Condensation
Caption: A decision tree for troubleshooting low yields.
Common Side Reactions in Diethyl Oxalate Condensations
Caption: Competing pathways in base-mediated reactions.
Experimental Protocols
Protocol: General Procedure for Mixed Claisen Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol to a flame-dried round-bottom flask equipped with a magnetic stirrer and addition funnel. Add sodium metal in small portions until it is fully dissolved to generate sodium ethoxide. Cool the resulting solution in an ice bath.
-
Reagent Addition: To the cooled sodium ethoxide solution, add diethyl oxalate (1.5-2.0 equivalents). In the addition funnel, prepare a solution of the enolizable ester or ketone (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Reaction: Slowly add the solution of the enolizable compound from the addition funnel to the stirred, cooled solution of the base and diethyl oxalate over 1-2 hours. After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for an additional 2-24 hours.
-
Work-up: Quench the reaction by pouring it into a beaker of ice containing a slight excess of dilute acid (e.g., HCl or H₂SO₄). Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
References
- Technical Support Center: Reactions of Diethyl Oxalate with Strong Bases. (2025). Benchchem.
- the synthesis of diethyl oxal
- Scaling up Diethyl oxalate reactions for pilot plant production. (2025). Benchchem.
- Technical Support Center: Synthesis and Purification of Diethyl Oxal
- Technical Support Center: Purification of Diethyl Oxalate-13C2 Reaction Products. (2025). Benchchem.
- DIETHYL OXAL
- Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. (2025). Benchchem.
- Application Notes: Diethyl Oxalate in the Synthesis of Dye Intermedi
- An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterific
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DIETHYL OXALATE [www2.atmos.umd.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Diethyl Oxalate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of diethyl oxalate. It addresses common challenges and offers practical, field-proven solutions to optimize reaction conditions and maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diethyl oxalate?
A1: The primary and most established method for synthesizing diethyl oxalate is the Fischer-Speier esterification of oxalic acid with ethanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the reaction towards the product.[1][2]
Q2: Should I use anhydrous oxalic acid or oxalic acid dihydrate?
A2: While anhydrous oxalic acid is ideal, oxalic acid dihydrate can also be used.[3] However, it's important to note that using the dihydrate will prolong the reaction time, as the water of crystallization must be removed for the reaction to proceed to completion.[3][4]
Q3: What are common impurities in crude diethyl oxalate?
A3: Common impurities include unreacted starting materials (oxalic acid and ethanol), the acid catalyst (e.g., sulfuric acid), water, and any solvent used for azeotropic distillation, such as toluene or benzene.[3] Hydrolysis of the diethyl oxalate product back to oxalic acid and ethanol can also occur if excess water is present during the workup or storage.[3][4]
Q4: How can I effectively remove water produced during the esterification?
A4: A Dean-Stark apparatus is highly effective for removing water via azeotropic distillation with a solvent like toluene or benzene.[3][4] This continuous removal of water is crucial as it shifts the reaction equilibrium towards the formation of the diethyl oxalate product, thereby increasing the yield.
Q5: What are the best practices for purifying the final product?
A5: For high-purity diethyl oxalate, a multi-step purification process is recommended. This typically involves:
-
Washing the crude product with a dilute sodium bicarbonate or sodium carbonate solution to neutralize and remove any residual acid catalyst.[3][4]
-
Drying the organic layer over an anhydrous salt like sodium sulfate.[3][4]
-
Finally, purification by vacuum distillation to separate the diethyl oxalate from any remaining non-volatile impurities.[3][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of diethyl oxalate and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: The presence of water inhibits the forward reaction. | Ensure all glassware is thoroughly dried before use. If using oxalic acid dihydrate, allow for a longer reaction time to remove the water of crystallization.[3] Utilize a Dean-Stark apparatus to effectively remove water as it is formed.[3] |
| Insufficient Catalyst: The reaction rate is too slow. | Ensure an appropriate catalytic amount of a strong acid like sulfuric acid is used.[3] | |
| Loss of Product During Workup: Emulsion formation during washing steps can lead to product loss. | Be cautious during aqueous washing steps. Avoid vigorous shaking that can lead to emulsions. Ensure complete phase separation before isolating the organic layer.[3] | |
| Product is Cloudy or Wet | Incomplete Drying: Residual water remains in the product. | Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate). Allow sufficient time for the drying agent to work, and gently swirl the mixture periodically. Consider a second round of drying with fresh agent if the product remains cloudy.[3] |
| Product has a Brownish Tint | Decomposition of Product: Overheating during distillation can cause decomposition. | Diethyl oxalate can decompose at high temperatures.[3] Perform the final purification step of vacuum distillation to lower the boiling point and avoid decomposition.[3] |
| Difficulty Achieving High Vacuum During Distillation | Leaks in the Distillation Apparatus: The system is not properly sealed. | Check all joints and connections for a proper seal. Ensure that vacuum grease is applied correctly and that there are no cracks in the glassware.[3] |
| Presence of Volatile Impurities: Solvents from the reaction or workup are still present. | Ensure that any solvents used (e.g., toluene) have been thoroughly removed, for instance, by using a rotary evaporator, before attempting the final vacuum distillation of the product.[3] |
Experimental Protocols
Detailed Protocol for Diethyl Oxalate Synthesis
This protocol outlines the Fischer-Speier esterification of oxalic acid with ethanol using a Dean-Stark apparatus for water removal.
Materials:
-
Anhydrous oxalic acid (0.5 mol)[3]
-
Anhydrous ethanol (1.76 mol)[3]
-
Toluene or Benzene (200 mL)[3]
-
Concentrated sulfuric acid (10 mL)[4]
-
Saturated sodium bicarbonate solution[3]
-
Anhydrous sodium sulfate[3]
-
Boiling chips[3]
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.[3]
-
To the flask, add anhydrous oxalic acid, anhydrous ethanol, toluene (or benzene), and boiling chips.[3]
-
Begin stirring and slowly add the concentrated sulfuric acid.[3]
-
Heat the mixture to reflux (approximately 68-70°C). Water will begin to collect in the Dean-Stark trap.[3][4]
-
Continue the reflux until no more water is collected, which indicates the reaction is complete.[3]
-
Allow the reaction mixture to cool to room temperature.[3]
-
Transfer the mixture to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution, and then again with water.[3][4]
-
Filter off the drying agent and remove the toluene/benzene under reduced pressure using a rotary evaporator.[3]
-
Purify the crude diethyl oxalate by vacuum distillation.[4]
Visualizing the Reaction and Workflow
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of diethyl oxalate from oxalic acid and ethanol proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.[1] The key steps involve protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent elimination of water.[1]
Caption: Fischer-Speier esterification mechanism for diethyl oxalate synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of diethyl oxalate.
Caption: General workflow for diethyl oxalate synthesis and purification.
References
- Diethyl oxalate. Wikipedia.
- Synthesis of diethyloxalate from ethene. Chemistry Stack Exchange.
- Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. New Journal of Chemistry (RSC Publishing).
Sources
Technical Support Center: Purification of Diethyl Oxalate by Vacuum Distillation
Welcome to the Technical Support Center for the purification of diethyl oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the vacuum distillation of diethyl oxalate. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Foundational Principles: Why Vacuum Distillation?
Diethyl oxalate is a versatile intermediate in organic synthesis, notably in the pharmaceutical and dye industries.[1][2] Its purification is critical, as impurities can lead to unwanted side reactions and compromised product quality. While it can be distilled at atmospheric pressure, its boiling point is relatively high at 185.4°C.[1][2][3] Such temperatures can risk thermal degradation, leading to discoloration and the formation of byproducts.
Vacuum distillation is the preferred method as it lowers the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing the risk of decomposition.[4][5] This is particularly crucial for maintaining the compound's integrity and achieving the high purity required for subsequent applications.
II. Pre-Distillation Purification: The Preparatory Steps
Before commencing vacuum distillation, it is imperative to remove acidic and aqueous impurities from the crude diethyl oxalate. These impurities often stem from the esterification synthesis, which typically involves unreacted oxalic acid, an acid catalyst (like sulfuric acid), and water.[6][7]
Detailed Experimental Protocol: Neutralization and Drying
-
Neutralization Wash:
-
Transfer the crude diethyl oxalate to a separatory funnel.
-
Add a dilute solution of sodium carbonate or sodium bicarbonate. This neutralizes any residual acidic components.[1][6]
-
Gently swirl and vent the funnel frequently to release any evolved carbon dioxide gas. Avoid vigorous shaking to prevent the formation of emulsions.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with deionized water to remove any remaining base.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate or potassium carbonate.[1][6]
-
Gently swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete removal of water.
-
Filter the dried diethyl oxalate to remove the drying agent.
-
III. The Core Technique: Vacuum Distillation
With a neutralized and dried starting material, the next step is the vacuum distillation itself.
Key Physical Properties for Distillation
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [2][7] |
| Molecular Weight | 146.14 g/mol | [2][7] |
| Appearance | Colorless oily liquid with an aromatic odor | [1][7] |
| Boiling Point (Atmospheric) | 185.4 °C | [1][3] |
| Boiling Point (Vacuum) | 103 °C at 6 kPa | [1][7] |
| Melting Point | -40.6 °C | [1][7] |
| Density | 1.0785 g/cm³ (at 20 °C) | [1][7] |
| Solubility | Miscible with ethanol, ether, and acetone. Slightly soluble in water and slowly decomposes in it. | [1][7] |
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly inspected for cracks or defects that could lead to implosion under vacuum.[8]
-
Use a Claisen adapter to minimize the chance of bumping liquid carrying over into the condenser.[8]
-
Place a magnetic stir bar in the distillation flask for smooth boiling. Boiling chips are ineffective under vacuum.[8]
-
Grease all ground-glass joints to ensure a good seal.[8]
-
-
Distillation Procedure:
-
Transfer the purified, dry diethyl oxalate into the distillation flask. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to a vacuum trap and then to the vacuum source (e.g., a vacuum pump or water aspirator).[8]
-
Begin stirring and slowly turn on the vacuum to reduce the pressure inside the apparatus.[8]
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect a small forerun fraction, which will contain any remaining volatile impurities.
-
Collect the main fraction at the expected boiling point for the measured pressure (e.g., ~103 °C at 6 kPa).[1][7]
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Shutdown:
Visualizing the Workflow
Caption: Workflow for Diethyl Oxalate Purification.
IV. Troubleshooting Guide
This section addresses common issues encountered during the vacuum distillation of diethyl oxalate in a question-and-answer format.
Q1: My product has a brownish tint after distillation. What went wrong?
A1: A brownish tint is typically a sign of thermal decomposition.[6] Diethyl oxalate can degrade at elevated temperatures.
-
Causality & Solution: The boiling point is directly related to the pressure within the system. If the vacuum is not sufficiently deep, the required distillation temperature will be higher, increasing the risk of decomposition.
-
Check for Leaks: Ensure all joints are properly sealed and greased. Even a small leak can significantly raise the pressure.[9][10]
-
Verify Vacuum Source: Confirm your vacuum pump or aspirator is functioning correctly and can achieve the necessary low pressure.
-
Heating Rate: Avoid rapid or excessive heating of the distillation flask. Heat the flask gradually.
-
Q2: I'm experiencing significant "bumping" or violent boiling in the distillation flask.
A2: Bumping occurs when a liquid becomes superheated and then boils suddenly and violently.[11][12][13]
-
Causality & Solution: Under vacuum, it's more difficult for bubbles to form smoothly.
-
Stirring: The most effective solution is to use a magnetic stir bar and stirrer to ensure constant agitation. This provides nucleation sites and promotes even boiling.[8]
-
Avoid Boiling Chips: Boiling chips are not effective under vacuum as the trapped air that creates the boiling nuclei is quickly removed.[8]
-
Heating: Apply heat evenly and slowly. Uneven heating can create superheated spots.[12]
-
Q3: The liquid is foaming into the condenser.
A3: Foaming can be caused by the presence of surfactants or impurities in the sample.[12][13]
-
Causality & Solution: The reduced pressure can exacerbate foaming.
-
Pre-Purification: Ensure the initial washing and drying steps were thorough to remove impurities that might act as surfactants.
-
Heating and Vacuum Application: Apply vacuum and heat slowly and gradually. A sudden change in pressure or temperature can induce foaming.[12][14]
-
Flask Size: Use a larger distillation flask so that the foam has space to dissipate before reaching the condenser. The flask should not be more than two-thirds full.[12]
-
Anti-Foaming Agents: In persistent cases, a small amount of a high-boiling, inert anti-foaming agent can be added, but this should be a last resort as it introduces a new substance to the mixture.[12]
-
Q4: I can't achieve a sufficiently low pressure in my distillation setup.
A4: The inability to achieve a high vacuum is almost always due to leaks in the system.[6][9]
-
Causality & Solution: A vacuum is the absence of air, so any point where air can enter will compromise the system.
-
Systematic Leak Check: Check every joint, connection, and piece of tubing. Ensure all ground-glass joints are properly greased and seated.[10]
-
Tubing: Use thick-walled vacuum tubing that will not collapse under reduced pressure.
-
Glassware Inspection: Re-inspect all glassware for hairline cracks that may not be obvious at first glance.[8]
-
Isolate Components: If possible, isolate different parts of the system to identify the source of the leak.[10]
-
Caption: Troubleshooting Logic for Vacuum Distillation.
V. Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude diethyl oxalate? A1: Common impurities include unreacted starting materials like oxalic acid and ethanol, the acid catalyst (e.g., sulfuric acid), water, and any solvent used for azeotropic distillation (such as toluene).[6][7] Hydrolysis of the diethyl oxalate back to oxalic acid and ethanol can also occur if water is present.[6]
Q2: How can I confirm the purity of my final product? A2: The purity of diethyl oxalate is typically assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The final product should be a colorless, oily liquid.[6]
Q3: What are the main safety concerns when working with diethyl oxalate? A3: Diethyl oxalate is harmful if swallowed and can cause serious eye irritation.[15][16][17] It is a combustible liquid.[16] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood.[15][17] It is also important to keep it away from heat, sparks, and open flames.[15]
Q4: Can I store purified diethyl oxalate? A4: Diethyl oxalate is sensitive to moisture and can slowly hydrolyze back to oxalic acid and ethanol.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like acids, bases, and strong oxidizing agents.[15]
VI. References
-
the synthesis of diethyl oxalate - ChemicalBook. (2022, April 15). Available from:
-
Technical Support Center: Synthesis and Purification of Diethyl Oxalate - Benchchem. Available from:
-
SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Available from:
-
Diethyl oxalate MSDS - 807059 - Merck Millipore. Available from:
-
Diethyl oxalate - Safety Data Sheet - ChemicalBook. (2025, December 20). Available from:
-
Technical Support Center: Purification of Diethyl Oxalate-13C2 Reaction Products - Benchchem. Available from:
-
Vacuum distillation - Eng-Tips. (2003, December 30). Available from:
-
DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Available from:
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Available from:
-
How to Minimize Bumping and Foaming | Blog - Laboratory Supply Network. (2017, June 26). Available from:
-
How do you stop a Rotovap from bumping? - Lab Instrument Manufacturer. Available from:
-
Vacuum Distillation Unit Operations and Troubleshooting. Available from:
-
How to Deal with Solvent Bumping and Foaming During Lab Evaporation. (2017, April 20). Available from:
-
Foam is foe in rotary evaporation. Here is how to prevent it. | Buchi.com. Available from:
-
Troubleshooting Common Issues in Molecular Distillation Equipment. Available from:
-
Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. (2025, June 30). Available from:
-
Diethyl Oxalate: Comprehensive Overview and Applications. Available from:
-
diethyl oxalate diethyl oxalate - BDMAEE. (2023, December 28). Available from:
-
Vacuum Distillation issues? | Call Pressure Control Solutions!. (2019, November 11). Available from:
-
5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022, April 7). Available from:
Sources
- 1. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Vacuum Distillation Unit Operations and Troubleshooting [nccfortraining.org]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. njhjchem.com [njhjchem.com]
- 10. beakerandwrench.com [beakerandwrench.com]
- 11. eng-tips.com [eng-tips.com]
- 12. labsup.net [labsup.net]
- 13. labrotovap.com [labrotovap.com]
- 14. Foam is foe in rotary evaporation. Here is how to prevent it. | Buchi.com [buchi.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Diethyl Oxalate Stability in Esterification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the decomposition of diethyl oxalate, particularly during its synthesis via esterification. As Senior Application Scientists, we provide this resource to help you navigate potential pitfalls, optimize your reaction conditions, and ensure the integrity of your product.
Section 1: Understanding Diethyl Oxalate Decomposition
Q1: What are the primary ways diethyl oxalate can decompose during esterification?
Diethyl oxalate is susceptible to several decomposition pathways, especially under typical esterification conditions. The most significant of these are hydrolysis and thermal decomposition.
-
Hydrolysis: This is the most common decomposition route. Diethyl oxalate is an ester that is sensitive to moisture.[1] In the presence of water, which is a byproduct of the Fischer-Speier esterification, the reaction can reverse, leading to the hydrolysis of diethyl oxalate back to ethyl hydrogen oxalate (the monoester) and ultimately to oxalic acid and ethanol.[1][2] This process is catalyzed by both acids (the catalyst for the esterification) and bases.[1][2] Diethyl oxalate is known to slowly absorb moisture from the air and decompose.[3]
-
Thermal Decomposition: At elevated temperatures, diethyl oxalate can decompose. When heated to decomposition, it can form carbon dioxide and carbon monoxide.[4][5] This is particularly relevant during the distillation and purification steps, where excessive heat can lead to product loss and the formation of impurities, often indicated by a brownish tint.[5]
-
Decarboxylation: While less common under standard esterification conditions, oxalate half-esters can be susceptible to decarboxylation, especially in the presence of certain reagents or under photolytic conditions.
Below is a diagram illustrating the primary decomposition pathway via hydrolysis.
Caption: Reversible hydrolysis pathway of diethyl oxalate.
Section 2: Proactive Prevention & Optimization Strategies
Q2: How can I minimize water-induced decomposition during the reaction?
The key to preventing hydrolysis is maintaining anhydrous (water-free) conditions throughout the experiment.[1] Since water is a product of the esterification reaction, it must be actively removed to drive the equilibrium toward the formation of diethyl oxalate.
Key Strategies:
-
Use Anhydrous Reagents: Start with anhydrous oxalic acid and absolute ethanol. If using oxalic acid dihydrate, the reaction time will be longer as the water of crystallization must also be removed.[3][6]
-
Thoroughly Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use to remove any adsorbed moisture.
-
Employ Azeotropic Distillation: This is the most effective method for removing water as it forms. The reaction is typically conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[3][5][6] A Dean-Stark apparatus is essential for this setup, as it allows for the physical separation and removal of the water from the reaction mixture, thus preventing the reverse reaction.[5]
Q3: What are the optimal temperature and catalyst conditions to prevent decomposition?
Careful control of reaction parameters is crucial. The goal is to find a balance where the esterification proceeds at a reasonable rate without promoting thermal decomposition or other side reactions.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Reflux at the boiling point of the azeotrope (e.g., 68-70°C for ethanol/benzene).[3][6] | This temperature is sufficient to drive the reaction and facilitate azeotropic water removal without causing significant thermal decomposition of the product.[5] Intentional hydrolysis is often performed at higher temperatures (100-110°C).[1][7] |
| Catalyst | A catalytic amount of a strong acid, typically concentrated sulfuric acid.[3][8] | The acid protonates the carbonyl oxygen of oxalic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. This is the core of the Fischer-Speier esterification mechanism.[8] Using too little catalyst will result in a slow reaction, while an excessive amount can promote side reactions and complicate purification. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | This prevents atmospheric moisture from entering the reaction vessel, which is critical for maintaining anhydrous conditions.[1] |
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses common problems encountered during the synthesis and purification of diethyl oxalate.
Troubleshooting Common Issues
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Presence of water from reagents or atmosphere.[5] 2. Product Loss During Workup: Emulsion formation during washing or incomplete phase separation.[5] | 1. Ensure anhydrous reagents and a properly functioning Dean-Stark apparatus.[5] Extend reflux time until no more water is collected. 2. Avoid vigorous shaking during aqueous washes. Allow adequate time for layers to separate completely. |
| Product is Acidic | Incomplete removal of the acid catalyst or unreacted oxalic acid. | Wash the crude product thoroughly with a saturated sodium bicarbonate or dilute sodium carbonate solution until the aqueous layer is neutral or basic (test with litmus paper).[3][5] |
| Product has a Brownish Tint | Thermal decomposition of the product during distillation.[5] | Avoid excessive heating. Perform the final distillation under reduced pressure (vacuum distillation) to lower the boiling point of diethyl oxalate and minimize thermal stress.[5][6] |
| Reaction Stalls | Insufficient catalyst or catalyst deactivation. | Ensure the correct catalytic amount of strong acid is used. If the reaction stalls, a small additional charge of catalyst might be necessary, but be mindful of purification challenges. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting diethyl oxalate synthesis.
Section 4: Experimental Protocols
Protocol: Synthesis and Purification of Diethyl Oxalate via Azeotropic Esterification
This protocol describes a standard laboratory procedure for the synthesis of diethyl oxalate, emphasizing the techniques required to prevent its decomposition.
Materials:
-
Anhydrous oxalic acid
-
Absolute ethanol (200 proof)
-
Toluene (or Benzene)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Workflow Diagram:
Caption: Workflow for diethyl oxalate synthesis and purification.
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is scrupulously dry.[5]
-
Charging Reagents: To the flask, add anhydrous oxalic acid (1.0 eq), absolute ethanol (3.5-4.0 eq), and toluene (sufficient to fill the Dean-Stark trap and provide volume for stirring).[3]
-
Catalyst Addition: Begin stirring and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The azeotrope of toluene/ethanol/water will begin to distill and collect in the Dean-Stark trap. The temperature should be around 68-70°C.[3][6]
-
Water Removal: Continue refluxing until no more water collects in the trap, which indicates the reaction is complete. This can take several hours.
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[3][5] Vent the separatory funnel frequently to release CO₂ pressure. Continue washing until the aqueous layer is no longer acidic.
-
Wash the organic layer with water two to three times to remove any remaining salts.[1][3]
-
-
Drying: Transfer the organic layer to a flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3][5]
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude diethyl oxalate by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 103°C at 6 kPa or 98-101°C at 2.8 kPa).[6][9] This step is critical for obtaining a pure, colorless product.
Section 5: Frequently Asked Questions (FAQs)
Q: How should I store diethyl oxalate to ensure its stability? A: To prevent degradation, store diethyl oxalate in a tightly sealed container to protect it from atmospheric moisture. It should be kept in a cool, dry place, preferably below +30°C.[1] For long-term storage or for use in highly sensitive reactions, storing it under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]
Q: Can I use a base as a catalyst for this esterification? A: No, using a base is not suitable for Fischer-Speier esterification. Bases will deprotonate the carboxylic acid, forming a carboxylate anion that is not electrophilic and will not react with the alcohol. Furthermore, basic conditions will readily promote the saponification (hydrolysis) of the ester product.[2][10]
Q: My diethyl oxalate has partially hydrolyzed. Can I purify it? A: Yes. If you suspect partial hydrolysis, you can purify the diethyl oxalate by washing it with a dilute sodium carbonate solution to remove the acidic byproducts (oxalic acid and the monoester), followed by washing with water. After the washes, the organic layer must be thoroughly dried with an anhydrous drying agent and then re-distilled under vacuum.[1][3]
Q: Why is diethyl oxalate a useful reagent if it's prone to decomposition? A: Despite its sensitivity, diethyl oxalate is a valuable C4 building block in organic synthesis.[11] It lacks α-hydrogens, meaning it cannot self-condense in Claisen-type reactions, which simplifies product mixtures.[10] It is widely used to synthesize β-keto esters, pharmaceuticals, dyes, and various heterocyclic compounds.[7][10]
References
- Preventing hydrolysis of Diethyl oxalate during reactions. (n.d.). Benchchem.
- An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol. (n.d.). Benchchem.
- Efficient and practical synthesis of monoalkyl oxalates under green conditions. (2022). RSC Advances.
- Technical Support Center: Reactions of Diethyl Oxalate with Strong Bases. (n.d.). Benchchem.
- An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterification. (n.d.). Benchchem.
- the synthesis of diethyl oxalate. (2022). ChemicalBook.
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- cetylmalonic ester. (n.d.). Organic Syntheses.
- Cas 95-92-1, Diethyl oxalate. (n.d.). LookChem.
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Technical Support Center: Scaling Up Diethyl Oxalate Reactions for Pilot Plant Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up diethyl oxalate reactions. The content is designed to bridge the gap between laboratory-scale success and efficient, safe pilot plant production, focusing on the common challenges and critical parameters inherent to this process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and concepts that are crucial for a successful scale-up campaign.
Q1: What are the primary synthesis routes for diethyl oxalate suitable for pilot plant scale-up?
A1: Two main industrial routes are prevalent: the traditional Fischer-Speier esterification and the more modern carbon monoxide (CO) coupling process.[1]
-
Esterification: This classic method involves reacting oxalic acid with ethanol, typically using a strong acid catalyst like sulfuric acid.[2] To drive the reversible reaction to completion, the water byproduct must be continuously removed, often through azeotropic distillation with a solvent like toluene.[1][3] While straightforward and well-understood, this route involves corrosive materials and can have energy-intensive purification steps.[4]
-
CO Coupling (Oxidative Carbonylation): This is a more modern, environmentally friendlier approach that involves the oxidative carbonylation of ethanol using a catalyst system, often based on palladium.[1][5] A key advantage is the potential for high selectivity and yield.[1] Advanced versions of this process can recycle toxic byproducts like nitric oxide (NO), which helps to avoid significant NOx emissions.[1][4]
For most pilot plant operations where establishing a robust, well-documented process is key, the esterification route is often the starting point due to its extensive literature and more accessible equipment requirements compared to the high-pressure gas reactions of CO coupling.
Q2: What are the most critical safety precautions for handling diethyl oxalate and its reagents in a pilot plant?
A2: A robust safety protocol is non-negotiable. Diethyl oxalate is a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and it causes irritation to the skin, eyes, and respiratory tract.[6][7] It is also sensitive to moisture, hydrolyzing into oxalic acid and ethanol.[1][8]
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, appropriate protective gloves (e.g., butyl rubber, neoprene), and protective clothing to prevent skin exposure.[9] In areas with inadequate ventilation, a NIOSH-approved respirator is mandatory.[1]
-
Ventilation and Handling: All operations must be conducted in a well-ventilated area, preferably within a contained system or fume hood.[9][10] Use proper grounding and bonding procedures for all transfers to prevent static discharge, especially with flammable solvents like ethanol and toluene.[1] Keep containers tightly closed and protected from moisture.[9] Never pressurize, cut, weld, or expose empty containers to heat or ignition sources, as they may contain hazardous residues.[1][9]
-
Spill Management: In the event of a spill, immediately remove all ignition sources.[9] Absorb the spill with a non-combustible, inert material like vermiculite, sand, or earth and place it in a suitable, labeled container for disposal.[1][9] Do not use combustible materials like sawdust. [1]
Q3: How does heat management differ when scaling up diethyl oxalate synthesis from the lab to a pilot plant?
A3: Heat management is one of the most critical scale-up challenges. The fundamental issue is the change in the surface-area-to-volume ratio. A laboratory flask has a large surface area relative to its small volume, allowing for efficient heat dissipation. In a large pilot plant reactor, the volume increases cubically while the surface area only increases squarely, drastically reducing the heat transfer capability per unit volume.[1]
Since the acid-catalyzed esterification of oxalic acid is exothermic, this reduced heat transfer capacity can lead to a dangerous accumulation of heat, potentially causing the reaction to "run away."[1]
Effective heat management strategies include:
-
Jacketed Reactors: Utilizing reactors with a heating/cooling jacket that allows for the circulation of a heat transfer fluid (e.g., water, glycol, or oil).
-
Internal Cooling Coils: Installing internal coils for additional heat transfer surface area.
-
Controlled Reagent Addition: Adding the catalyst or one of the reactants slowly over time to control the rate of heat generation.[1]
-
Reaction Calorimetry: Performing laboratory-scale analysis using a reaction calorimeter (RC1) to precisely measure the heat of reaction and determine the maximum heat evolution rate. This data is essential for designing a safe pilot-scale process.[1]
Q4: What are the most important process parameters to monitor and control during a pilot-scale reaction?
A4: Precise control over critical process parameters is essential for ensuring reaction safety, consistency, and product quality. For the esterification route, the key parameters are:
-
Temperature: This is crucial for controlling the reaction rate while minimizing the formation of side products or decomposition.[1]
-
Agitation: Proper agitation ensures uniform temperature distribution and effective mixing of reactants, which is vital for consistent reaction kinetics and preventing localized hotspots, especially during catalyst addition.[1][11] When scaling, it's more important to match the power per unit volume or tip speed rather than simply the RPM from the lab scale.[1]
-
Rate of Addition: The rate at which the sulfuric acid catalyst is added must be carefully controlled to manage the initial exotherm.[1]
-
Water Removal: The efficiency of the azeotropic distillation (e.g., using a Dean-Stark trap) is paramount. The rate of water collection is a direct indicator of the reaction's progress and is essential for driving the equilibrium towards product formation.[1]
Q5: How can the yield and purity of diethyl oxalate be optimized at the pilot scale?
A5: Optimizing yield and purity involves a multi-faceted approach focusing on driving the reaction to completion and efficiently removing impurities.
-
Use of Excess Reagent: Employing an excess of ethanol helps shift the reaction equilibrium towards the formation of the diethyl oxalate product.[1]
-
Efficient Water Removal: Ensure the azeotropic distillation setup is correctly sized and operated for the pilot scale to remove water effectively. Any remaining water will promote the reverse reaction (hydrolysis).[1][8]
-
Thorough Work-up: The washing and neutralization steps are critical. The mixing efficiency in a large reactor may be different than in a lab separatory funnel.[1] Use multiple, careful washes with a dilute base like sodium bicarbonate solution to completely neutralize the acid catalyst and any unreacted oxalic acid.[3][12]
-
Purification by Vacuum Distillation: Distillation under reduced pressure is the standard method for purifying diethyl oxalate.[1] This lowers the boiling point, preventing thermal decomposition that can occur at its atmospheric boiling point (185.4 °C) and lead to impurities and a discolored product.[3][12]
Section 2: Pilot-Scale Synthesis Protocol: Esterification Route
This section provides a general step-by-step methodology for the synthesis of diethyl oxalate at a pilot scale.
Warning: This process involves corrosive, combustible, and hazardous materials. All operations must be conducted in a suitable pilot plant environment with strict adherence to all institutional and governmental safety regulations. A thorough hazard analysis should be completed before commencing any work.
Comparative Parameter Table: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Key Scale-Up Consideration |
| Reactants | |||
| Oxalic Acid (Anhydrous) | ~90 g | ~9 kg | Ensure anhydrous or accurately account for water of hydration. |
| Ethanol (Anhydrous) | ~500 mL | ~50 L | Excess is used to shift equilibrium; ensure it is fully removed during purification. |
| Toluene (Azeotroping Agent) | ~200 mL | ~20 L | Ensure compatibility with reactor materials and proper solvent recovery systems. |
| Catalyst (H₂SO₄) | 2-5 mL | 200-500 mL | Handle with extreme care; ensure slow, controlled addition to manage exotherm. |
| Conditions | |||
| Agitation Speed | 200-400 RPM | 50-150 RPM | Tip speed and power per unit volume are more important for scaling than direct RPM conversion.[1] |
| Reflux Temperature | ~68-70 °C | ~68-70 °C | Monitor reactor jacket temperature closely to maintain a stable reflux.[1] |
| Reaction Time | 4-8 hours | 6-12 hours | Monitor water removal rate to determine completion; may be longer due to mass transfer effects. |
Step-by-Step Methodology
-
Reactor Preparation: Ensure the 100 L glass-lined reactor system, including the overhead stirrer, reflux condenser, Dean-Stark trap, temperature probe, and addition funnel, is clean, dry, and has passed all safety checks.
-
Charging Reactants: Charge the reactor with anhydrous oxalic acid (9 kg), anhydrous ethanol (50 L), and toluene (20 L).
-
Catalyst Addition: Begin agitation at a moderate speed (e.g., 80 RPM). Slowly and carefully add concentrated sulfuric acid (300 mL) through the addition funnel over 30-45 minutes. Monitor the internal temperature closely; a slight exotherm is expected. Do not allow the temperature to rise uncontrollably.
-
Azeotropic Reflux: Heat the mixture using the reactor jacket to achieve a gentle reflux (internal temperature approx. 68-70 °C).[1] Water will begin to co-distill with the toluene and collect in the Dean-Stark trap.
-
Monitoring Reaction Completion: Continue the reflux, periodically draining the collected water from the trap. The reaction is considered complete when water no longer collects in the trap.[1]
-
Solvent Removal: Once the reaction is complete, cool the mixture to below 50 °C. Reconfigure the reactor for distillation and remove the bulk of the toluene and excess ethanol under atmospheric pressure.
-
Work-up and Neutralization: Cool the crude product in the reactor to room temperature (<25 °C). Carefully add 20 L of water and agitate for 15 minutes. Stop agitation, allow the layers to separate, and drain the lower aqueous layer. Repeat this water wash. Next, slowly add a 5% sodium bicarbonate solution in portions to neutralize the remaining acid (Caution: CO₂ evolution!). Agitate gently and continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic (check with pH paper). Drain the aqueous layer. Perform a final wash with 20 L of water.
-
Final Purification: Transfer the washed organic layer to a suitable distillation setup. Perform vacuum distillation to purify the diethyl oxalate.[12] Collect the product fraction at the appropriate temperature and pressure (e.g., ~103 °C at 6 kPa).[3]
Experimental Workflow Diagram
Caption: Pilot-scale synthesis workflow for diethyl oxalate via esterification.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during the scale-up process in a question-and-answer format.
Q: My reaction yield is significantly lower than in the lab. What are the likely causes?
A: Low yield at the pilot scale can typically be traced to three main issues: incomplete reaction, product hydrolysis, or mechanical losses.
| Potential Cause | How to Diagnose | Recommended Solution |
| Incomplete Reaction | In-process control (IPC) samples (e.g., GC, HPLC) show significant amounts of starting material or mono-ester intermediate. | Extend the reaction time at reflux until IPC confirms completion. Ensure the agitation is sufficient for the larger volume to prevent poor mass transfer.[1] Verify the accuracy of temperature probes. |
| Product Hydrolysis | IPC shows the presence of oxalic acid. The amount of water collected in the Dean-Stark trap is less than the theoretical amount. | Ensure all reactants (especially ethanol and oxalic acid) are anhydrous.[3] Check the entire reactor system for leaks that could introduce atmospheric moisture. During work-up, use cold solutions and minimize contact time with aqueous layers.[13] |
| Inefficient Purification | Significant product loss is observed during the work-up or distillation phases. | Review the washing procedure; poor mixing in a large reactor can lead to inefficient extraction of the product from the aqueous phase.[1] During distillation, ensure the vacuum is stable and the column has sufficient theoretical plates for the separation.[1] |
Q: The final diethyl oxalate product is yellow or brown, but it was colorless in the lab. Why?
A: Discoloration is almost always a sign of thermal decomposition.[12] Diethyl oxalate can decompose if exposed to high temperatures for extended periods, especially if residual acidic impurities are present.
-
Cause: Overheating during the atmospheric distillation of solvents or during the final vacuum distillation.
-
Solution: Use a robust vacuum to lower the distillation temperature as much as possible.[12] Ensure the acid catalyst is completely neutralized during the work-up before distillation. The use of a packed distillation column can sometimes reduce the required reboiler temperature compared to a simple distillation setup.
Q: I'm having trouble with emulsions forming during the neutralization wash. How can I resolve this?
A: Emulsions during the aqueous work-up are common at a larger scale, where agitation is more intense. They are stabilized by partially soluble species and can make layer separation extremely difficult.
-
Cause: Intense agitation during washing, especially after adding the bicarbonate solution.
-
Solution:
-
Reduce Agitation: Use the slowest possible agitation speed that still allows for contact between the two phases.
-
Add Brine: After the wash, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of organic components in the water layer.
-
Allow Time: Give the layers ample time to separate. Sometimes, gentle heating of the reactor jacket (if safe for the solvent system) can also help break an emulsion.
-
Troubleshooting Decision Tree
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Technical Support Center: Overcoming Challenges in the Work-up and Purification of Diethyl Oxalate
Welcome to the technical support center for diethyl oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the experimental work-up and purification of diethyl oxalate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to prevent future complications.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of diethyl oxalate.
Q1: What are the typical impurities found in crude diethyl oxalate after synthesis?
Common impurities include unreacted starting materials such as oxalic acid and ethanol, the acid catalyst (e.g., sulfuric acid), water formed during the reaction, and any azeotropic solvents like toluene or benzene used in the synthesis.[1][2] Furthermore, hydrolysis of the diethyl oxalate product can occur if excess water is present, leading to the reformation of oxalic acid and ethanol.[1][3]
Q2: Why is my diethyl oxalate product hydrolyzing, and how can I prevent this?
Diethyl oxalate is an ester that is highly sensitive to moisture.[3][4] In the presence of water, especially under acidic or basic conditions or at elevated temperatures, it hydrolyzes back into oxalic acid and ethanol.[3][5] This side reaction reduces yield and complicates purification.
Prevention is key:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous starting materials and solvents whenever possible.[1][3]
-
Temperature Control: Perform aqueous washes with cold solutions to minimize the rate of hydrolysis.
-
Proper Storage: Store purified diethyl oxalate in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place to protect it from atmospheric moisture.[3][6][7]
Q3: What is the standard sequence for purifying crude diethyl oxalate?
A multi-step process is recommended for achieving high purity.[1] The typical workflow involves:
-
Neutralization: Washing the crude product with a dilute basic solution (e.g., sodium bicarbonate or sodium carbonate) to remove acidic impurities like residual catalyst and unreacted oxalic acid.[1][8]
-
Aqueous Wash: Washing with water or brine to remove any remaining base and water-soluble impurities.
-
Drying: Treating the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove dissolved water.[1][3]
-
Final Purification: Performing vacuum distillation to separate the diethyl oxalate from non-volatile impurities and components with different boiling points.[1][8]
Q4: How can I reliably confirm the purity of my final diethyl oxalate product?
The purity is most commonly assessed using gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1] High-performance liquid chromatography (HPLC) is also a suitable analytical method.[1][9] Visually, a highly pure product should be a colorless, oily liquid with a faint, aromatic odor.[1][7]
Visual Workflow for Synthesis and Purification
The following diagram outlines the standard laboratory workflow for producing and purifying diethyl oxalate.
Caption: A decision tree for troubleshooting common purification problems.
Key Experimental Protocols
Protocol 1: Neutralization and Washing of Crude Diethyl Oxalate
This protocol is designed to remove acidic impurities and water-soluble byproducts from the crude reaction mixture.
-
Transfer: Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size.
-
Neutralization: Add a cold, 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. [2]Add the solution slowly and be prepared to vent the funnel frequently, as CO₂ gas will be generated from the neutralization of acidic components. [2]3. Extraction: Gently invert the funnel several times, releasing pressure after each inversion. Avoid vigorous shaking. Allow the layers to separate completely.
-
Separation: Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash with the sodium bicarbonate solution until no more gas evolves upon its addition.
-
Water Wash: Wash the organic layer with deionized water (or brine to aid separation) two to three times to remove any residual sodium bicarbonate. [3]7. Drying: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate. Swirl and let it stand for at least 30 minutes, or until the liquid is clear. [3]Filter the dried liquid to remove the drying agent before proceeding.
Protocol 2: Purification by Vacuum Distillation
This is the most effective final step for achieving high-purity diethyl oxalate.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the dried, crude diethyl oxalate into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 6 kPa). [2]4. Heating: Begin to gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect an initial, small fraction that contains any remaining volatile impurities.
-
Main Fraction: Collect the main product at its expected boiling point at the applied pressure (e.g., ~103 °C at 6 kPa). [2] * Final Fraction: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Storage: Transfer the pure, colorless main fraction to a clean, dry, and tightly sealed container for storage.
Summary of Key Physical and Safety Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [4][10] |
| Molecular Weight | 146.14 g/mol | [4][10] |
| Appearance | Colorless, oily liquid | [1][7][8] |
| Boiling Point (atm) | 185.4 °C | [2][4][8] |
| Boiling Point (vacuum) | 103 °C at 6 kPa | [2] |
| Melting Point | -40.6 °C | [2][4][8] |
| Density | ~1.079 g/cm³ at 20 °C | [4][11] |
| Solubility | Miscible with ethanol, ether, acetone. Slowly decomposes in water. | [7][8][11] |
| Primary Hazard | Harmful if swallowed. Causes serious eye irritation. | [12][13][14][15] |
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10][13]Diethyl oxalate is combustible and moisture-sensitive. [4][10][13]Keep away from heat, open flames, and incompatible materials like strong acids, bases, and oxidizing agents. [10][13]
References
- Technical Support Center: Synthesis and Purification of Diethyl Oxal
- SAFETY D
- Diethyl oxal
- DIETHYL OXAL
- Preventing hydrolysis of Diethyl oxal
- Stability of Diethyl oxalate-13C2 under different storage conditions - Benchchem.
- DIETHYL OXALATE -
- the synthesis of diethyl oxal
- DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY D
- DIETHYL OXAL
- Technical Support Center: Purification of Diethyl Oxal
- SAFETY D
- Diethyl oxal
- Diethyl Oxal
- CN1094922C - Method for preparing oxalic acid by using diethyl oxalate - Google P
- Diethyl oxal
- Diethyl Oxalate: Comprehensive Overview and Applic
- [Determination of dimethyl oxalate and diethyl oxalate in workplace air by high performance liquid chrom
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Technical Support Center: Optimizing Catalyst Concentration for Diethyl Oxalate Transesterification
Welcome to the Technical Support Center for the optimization of catalyst concentration in diethyl oxalate transesterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial chemical transformation. Here, we synthesize technical accuracy with field-proven insights to empower you in your experimental endeavors.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Issue 1: Low Conversion of Diethyl Oxalate (DEO)
Question: My reaction shows a low conversion of diethyl oxalate, even after a prolonged reaction time. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge and can stem from several factors related to catalyst concentration and activity.
Potential Causes & Solutions:
-
Insufficient Catalyst Concentration: The catalyst concentration might be below the optimal level required to achieve a reasonable reaction rate.
-
Solution: Gradually increase the catalyst concentration in small increments (e.g., 0.1 wt% steps) in a series of small-scale experiments to identify the optimal loading. Be aware that an excessive amount of catalyst can lead to side reactions and complicate purification. For instance, in biodiesel production, a similar transesterification process, an optimal catalyst concentration is crucial, as too little results in an incomplete reaction, while too much can lead to soap formation and reduced yield.[1]
-
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or coking.
-
Solution: If using a heterogeneous catalyst, consider regeneration through calcination or washing with a suitable solvent. For homogeneous catalysts, ensure the freshness of the catalyst and the absence of impurities in the reactants that could act as poisons.
-
-
Presence of Water: Water in the reaction mixture can hydrolyze the ester and deactivate certain catalysts.[2]
-
Solution: Ensure all reactants and solvents are anhydrous. Use freshly dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Equilibrium Limitation: Transesterification is a reversible reaction.
-
Solution: To shift the equilibrium towards the product side, one of the products needs to be removed from the reaction mixture as it is formed. This can be achieved by techniques such as distillation if the product has a lower boiling point.
-
Issue 2: Poor Selectivity and Formation of Byproducts
Question: I am observing the formation of significant amounts of byproducts, leading to poor selectivity for my desired product. How can I minimize these side reactions?
Answer: Poor selectivity is often linked to non-optimal catalyst concentration and reaction conditions.
Potential Causes & Solutions:
-
Excessive Catalyst Concentration: A high catalyst concentration can sometimes promote side reactions. For example, in the transesterification of diethyl oxalate with methanol, a byproduct of dimethyl oxalate can form.[3]
-
Solution: As with low conversion, systematically optimize the catalyst concentration. A lower concentration might be sufficient to catalyze the main reaction without significantly promoting side reactions.
-
-
High Reaction Temperature: Elevated temperatures can lead to thermal decomposition of reactants or products and favor the formation of undesired byproducts.
-
Solution: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screening study can help identify the optimal balance.
-
-
Incorrect Catalyst Choice: The chosen catalyst may not be selective for the desired transesterification reaction.
Issue 3: Difficulty in Catalyst Separation and Product Purification
Question: I am using a homogeneous catalyst and facing challenges in separating it from the reaction mixture, which complicates product purification. What are my options?
Answer: The separation of homogeneous catalysts is a well-known drawback.
Potential Causes & Solutions:
-
Homogeneous Nature of the Catalyst: By definition, homogeneous catalysts are in the same phase as the reactants, making separation difficult.
-
Solution 1: Switch to a Heterogeneous Catalyst: Solid catalysts can be easily separated by filtration, simplifying the work-up procedure. There are many effective heterogeneous catalysts available for transesterification reactions.[5][6]
-
Solution 2: Post-Reaction Treatment: If a homogeneous catalyst must be used, consider neutralization followed by aqueous extraction to remove the catalyst. For instance, acidic catalysts can be neutralized with a base like sodium bicarbonate.[7][8]
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to optimizing catalyst concentration in diethyl oxalate transesterification.
Q1: What is the typical range for catalyst concentration in diethyl oxalate transesterification?
A1: The optimal catalyst concentration is highly dependent on the specific catalyst, reactants, and reaction conditions. For homogeneous catalysts like sulfuric acid, concentrations can range from 0.5 to 5 wt%. For heterogeneous catalysts, the loading can vary more widely. It is always recommended to perform an optimization study to determine the ideal concentration for your specific system. Studies on analogous transesterification for biodiesel production show optimal concentrations ranging from 0.5% to 1.5% w/w depending on the catalyst and feedstock.[9][10]
Q2: How does the strength of an alkaline catalyst affect the transesterification of diethyl oxalate?
A2: For alkaline catalysts, there is a direct relationship between the base strength and catalytic efficiency. A lower pKb value, which indicates a stronger base, generally leads to a higher catalytic activity.[11][12] For example, sodium tert-butoxide has demonstrated a very high turnover frequency (TOF) in the transesterification of dimethyl oxalate with ethanol at room temperature.[11]
Q3: What analytical techniques are recommended for monitoring the progress of the reaction and determining product purity?
A3: Gas chromatography (GC) is a widely used and effective technique for monitoring the reaction progress by quantifying the consumption of reactants and the formation of products.[13][14] High-performance liquid chromatography (HPLC) is another suitable method for analyzing the reaction mixture.[15] For final product purity analysis, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is recommended.[8]
Q4: Can impurities in the reactants affect the catalyst performance?
A4: Yes, impurities can have a significant impact. Water, as mentioned earlier, can lead to hydrolysis and deactivate catalysts.[2] Free fatty acids in the feedstock can react with basic catalysts to form soaps, which reduces the catalyst's effectiveness and can complicate product separation.[1] It is crucial to use high-purity reactants to ensure optimal catalyst performance.
Q5: Are there any safety precautions I should take when working with transesterification catalysts?
A5: Absolutely. Many catalysts used in transesterification are corrosive and/or toxic. For example, strong acids like sulfuric acid and strong bases like sodium methoxide must be handled with extreme care.[7][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.
III. Experimental Protocols & Data Presentation
Protocol 1: Optimization of a Homogeneous Acid Catalyst Concentration
This protocol outlines a systematic approach to determine the optimal concentration of a homogeneous acid catalyst (e.g., sulfuric acid) for the transesterification of diethyl oxalate with an alcohol.
Step-by-Step Methodology:
-
Setup: In a series of oven-dried round-bottom flasks equipped with reflux condensers and magnetic stirrers, add diethyl oxalate and the desired alcohol in the appropriate molar ratio.
-
Catalyst Addition: To each flask, add a different concentration of the acid catalyst (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 wt% relative to the weight of diethyl oxalate).
-
Reaction: Heat the reaction mixtures to the desired temperature and monitor the progress of the reaction over time by taking small aliquots and analyzing them by GC.
-
Work-up: Once the reaction reaches completion or a plateau, cool the mixtures to room temperature. Neutralize the catalyst with a saturated sodium bicarbonate solution, and then perform an aqueous extraction.
-
Analysis: Analyze the organic layer by GC to determine the conversion of diethyl oxalate and the yield of the desired product for each catalyst concentration.
-
Optimization: Plot the product yield as a function of catalyst concentration to identify the optimal loading that provides the highest yield in a reasonable time frame without significant byproduct formation.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different types of catalysts in transesterification reactions, providing a general comparison. Specific performance will vary depending on the exact catalyst and reaction conditions.
| Catalyst Type | Example | Typical Conversion | Selectivity | Key Considerations |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High | High | Corrosive, difficult to separate from the product.[6] |
| Homogeneous Base | Sodium Methoxide (CH₃ONa) | Very High | High | Sensitive to water and free fatty acids, can form soaps.[1][9] |
| Heterogeneous Solid Acid | MoO₃/TiO₂ | High (e.g., 88%) | Excellent (e.g., 100%) | Easily separable, reusable, may require higher temperatures.[4][5][6] |
| Heterogeneous Solid Base | CaO, MgO | Good to High | Good | Less sensitive to free fatty acids than homogeneous bases, can be less active.[1] |
IV. Visualizing the Workflow
Diagram 1: Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in diethyl oxalate transesterification.
Caption: A decision tree for troubleshooting low yield in diethyl oxalate transesterification.
Diagram 2: Experimental Workflow for Catalyst Optimization
This diagram outlines the general experimental workflow for optimizing catalyst concentration.
Caption: A flowchart illustrating the experimental workflow for catalyst concentration optimization.
V. References
-
Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. ResearchGate. Available at: [Link]
-
Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol via alkaline catalysts and kinetic studies of transesterification. ResearchGate. Available at: [Link]
-
Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts. ChemSusChem. Available at: [Link]
-
Transesterification reaction equation of diethyl oxalate and methanol. ResearchGate. Available at: [Link]
-
Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. RSC Publishing. Available at: [Link]
-
Optimization of Based Catalyzed Transesterification and Characterization of Palm Oil Methyl Ester. AIP Publishing. Available at: [Link]
-
OPTIMIZATION OF CATALYST CONCENTRATION IN BIODIESEL PRODUCTION FROM USED PALM OIL VIA ACID-CATALYZED TRANSESTERIFICATION. ijprems. Available at: [Link]
-
Transesterification of Diethyl Oxalate with Phenol over Sol-Gel MoO3/TiO2 Catalysts. ResearchGate. Available at: [Link]
-
Insights into kinetics and reaction mechanism of acid-catalyzed transesterification synthesis of diethyl oxalate. OUCI. Available at: [Link]
-
Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology. Available at: [Link]
-
Optimization of catalyst concentration. ResearchGate. Available at: [Link]
-
Internal standard qualitative analysis for the products from transesterification of dimethyl oxalate with phenol. ResearchGate. Available at: [Link]
-
Dimethyl oxalate synthesis problems. Sciencemadness.org. Available at: [Link]
-
Separation of Diethyl oxalate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Effect of impurities on performance of biodiesel: A review. ResearchGate. Available at: [Link]
-
Method for producing diethyl oxalate by ethyl alcohol dehydration. Google Patents. Available at:
-
Analytical procedures and methods validation for oxalate content estimation. PMC - NIH. Available at: [Link]
-
Preparation of esters of oxalic acid. Google Patents. Available at:
-
Diethyl oxalate patented technology retrieval search results. Eureka | Patsnap. Available at: [Link]
Sources
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amecj.com [amecj.com]
- 10. ijprems.com [ijprems.com]
- 11. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Diethyl oxalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Drive Equilibrium in Diethyl Oxalate Esterification
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the strategies and troubleshooting methodologies for the synthesis of diethyl oxalate via Fischer esterification. As a reversible reaction, achieving high yields necessitates a robust understanding of chemical equilibrium and the practical techniques to manipulate it. This document serves as a troubleshooting resource and a practical guide to experimental design and execution.
Part 1: Frequently Asked Questions (FAQs): The Equilibrium Challenge
This section addresses foundational concepts regarding the equilibrium-governed nature of the diethyl oxalate synthesis.
Q1: Why is the esterification of oxalic acid with ethanol a reversible reaction?
A1: The synthesis of diethyl oxalate from oxalic acid and ethanol is a classic example of Fischer-Speier esterification.[1] This reaction is fundamentally a series of equilibrium steps involving the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid.[1][2][3] The reaction produces not only the desired diethyl oxalate ester but also water as a byproduct.[4] The presence of water can initiate the reverse reaction, known as ester hydrolysis, where the ester is cleaved back into oxalic acid and ethanol.[5][6] Consequently, the reaction system will naturally approach a state of chemical equilibrium where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal, limiting the maximum achievable yield if left unmanaged.[7]
Q2: What is Le Chatelier's principle, and how does it apply to this reaction?
A2: Le Chatelier's principle states that if a change (such as in concentration, temperature, or pressure) is applied to a system at equilibrium, the system will adjust itself to counteract the change and establish a new equilibrium.[8][9][10] This principle is the cornerstone of strategies to maximize ester yield.[11] For the diethyl oxalate system:
-
Reactant Concentration: Increasing the concentration of a reactant (e.g., using a large excess of ethanol) will "stress" the system. To counteract this, the equilibrium will shift to the right, consuming the excess reactant and producing more diethyl oxalate and water.[9][11]
-
Product Concentration: Decreasing the concentration of a product (e.g., removing water as it is formed) is another stress. The system will shift to the right to replenish the removed water, thereby driving the formation of more ester.[5][7][12]
Q3: What are the primary strategies to shift the equilibrium towards product formation?
A3: Based on Le Chatelier's principle, two primary strategies are employed to drive the reaction toward a high yield of diethyl oxalate:
-
Use of Excess Reactant: The most common approach is to use one of the reactants in large excess.[2] Since ethanol is often less expensive and can also serve as the reaction solvent, it is typically the reactant used in excess.[7] This high concentration of alcohol shifts the equilibrium position to favor the products.[9]
-
Removal of Water: Actively removing water from the reaction mixture as it is formed is a highly effective method to prevent the reverse hydrolysis reaction and continuously drive the equilibrium forward.[2][7] Common techniques for water removal include azeotropic distillation with a Dean-Stark apparatus or the use of in-situ dehydrating agents like molecular sieves.[2][13]
Part 2: Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific issues encountered during diethyl oxalate synthesis, framed in a question-and-answer format.
Workflow for Troubleshooting Low Diethyl Oxalate Yield
The following diagram outlines a logical workflow for diagnosing and resolving low reaction yields.
Caption: A troubleshooting decision tree for low-yield diethyl oxalate esterification.
Q: My reaction has stalled with a low conversion rate (e.g., 60-70%), and further heating does not improve the yield. What is happening?
A: You have most likely reached the natural equilibrium point of the reaction under your current conditions.[14] With equimolar amounts of a carboxylic acid and alcohol, the equilibrium yield for esterification is often around 67%.[9][14] To overcome this, you must actively shift the equilibrium.
-
Potential Cause: The accumulation of water byproduct is driving the reverse reaction (hydrolysis) at a rate equal to the forward reaction (esterification).
-
Solution 1 (Excess Reactant): The simplest solution is to significantly increase the molar ratio of one reactant. Use a large excess of anhydrous ethanol (e.g., 5-10 molar equivalents), which can also serve as the solvent. This shifts the equilibrium towards the product side.[7][11]
-
Solution 2 (Water Removal): If using excess alcohol is not practical, you must actively remove the water. The most common methods are azeotropic distillation using a Dean-Stark apparatus or adding an in-situ drying agent like 3Å molecular sieves.[2][13]
Q: I am using a Dean-Stark trap, but no water is collecting, and the yield remains low. What should I check?
A: This indicates a problem with the azeotropic distillation process.
-
Potential Cause 1: Incorrect Solvent. The Dean-Stark apparatus relies on a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[15][16] The azeotrope boils, condenses in the condenser, and collects in the trap. The denser water separates, and the solvent returns to the flask.[15] If your solvent does not form an azeotrope with water, this process will fail.
-
Solution 1: Ensure you are using an appropriate solvent. Toluene is a common choice, forming an azeotrope with water that boils at 84°C.[16] The reaction temperature must be high enough to boil this azeotrope.
-
Potential Cause 2: System Leaks. A leak in the glassware assembly will prevent the system from reaching the required temperature and allow vapors to escape instead of being condensed and collected.
-
Solution 2: Check all joints and connections for a proper seal. Ensure the condenser is functioning efficiently with adequate water flow.
Q: I added molecular sieves to my reaction, but the yield did not improve. Why might this be?
A: Molecular sieves are excellent desiccants but require proper handling and application.[17]
-
Potential Cause 1: Sieves were not activated. Molecular sieves readily absorb atmospheric moisture and must be activated before use by heating them under vacuum to drive off any pre-adsorbed water.[18] Saturated sieves will not remove water from your reaction.
-
Solution 1: Activate 3Å molecular sieves by heating them in a furnace (e.g., at 250-300°C) under vacuum for several hours. Allow them to cool in a desiccator before adding them to the reaction.
-
Potential Cause 2: Incorrect pore size. 3Å sieves are ideal for removing water (kinetic diameter ~2.65Å) while excluding ethanol (~4.3Å) and other larger molecules.[18][19] Using 4Å or 5Å sieves could lead to co-adsorption of ethanol, reducing its concentration and hindering the reaction.[17]
-
Solution 2: Always use 3Å molecular sieves for drying reactions involving ethanol.
-
Potential Cause 3: Sieves are degraded by the acid catalyst. Strong mineral acids can damage the crystalline aluminosilicate structure of molecular sieves, reducing their efficacy.[20]
-
Solution 3: While often used together successfully, a clever alternative is to place the molecular sieves in a Soxhlet extractor attached to the reaction flask.[21] Vapors from the reaction (ethanol-water azeotrope) condense over the sieves, which trap the water, and the dried ethanol returns to the flask. This isolates the sieves from the non-volatile acid catalyst.[21]
Q: The reaction mixture has turned dark brown or black, and I am observing byproducts. What is the cause?
A: Darkening often indicates decomposition, likely caused by an overly aggressive catalyst concentration or excessive heat.
-
Potential Cause: Concentrated sulfuric acid is an effective catalyst but is also a strong dehydrating agent and oxidant, especially at high temperatures.[22] It can cause charring and other side reactions.
-
Solution: Reduce the catalyst loading to the minimum effective amount (typically 1-2 mol% is sufficient). Ensure the reaction temperature is not unnecessarily high; refluxing at the boiling point of the azeotrope or ethanol is usually sufficient. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[2]
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the primary strategies discussed. Safety Note: These reactions involve strong acids and flammable solvents. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23]
Protocol 1: Diethyl Oxalate Synthesis via Azeotropic Distillation
This method is highly efficient for driving the reaction to completion by continuously removing water.
Apparatus:
Reagents:
-
Oxalic acid dihydrate (1.0 equiv)
-
Anhydrous ethanol (3.0-5.0 equiv)
-
Toluene (sufficient to fill the Dean-Stark trap and suspend reactants)
-
Concentrated sulfuric acid (0.02 equiv)
Procedure:
-
To the round-bottom flask, add oxalic acid dihydrate, anhydrous ethanol, toluene, and a magnetic stir bar.
-
Assemble the Dean-Stark apparatus and reflux condenser. Ensure all joints are secure.
-
Begin stirring and slowly add the concentrated sulfuric acid to the mixture.
-
Heat the mixture to a gentle reflux. You should observe the toluene-water azeotrope condensing and collecting in the graduated arm of the Dean-Stark trap.[24]
-
Continue the reflux until no more water collects in the trap (the theoretical volume of water should be calculated beforehand). This typically takes several hours.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent (toluene and excess ethanol) by rotary evaporation.
-
The crude diethyl oxalate can be purified by vacuum distillation to yield the final product.[25][26]
-
Protocol 2: Diethyl Oxalate Synthesis Using Molecular Sieves
This method is simpler to set up than a Dean-Stark apparatus and is effective for smaller-scale reactions.
Apparatus:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with magnetic stirring
-
Drying tube or inert gas inlet
Reagents:
-
Anhydrous oxalic acid (1.0 equiv)
-
Anhydrous ethanol (used as the solvent, large excess)
-
Concentrated sulfuric acid (0.02 equiv)
-
Activated 3Å molecular sieves (pellets or beads, ~1 g per mmol of water to be removed)[20]
Procedure:
-
Add anhydrous oxalic acid, a magnetic stir bar, and the freshly activated 3Å molecular sieves to the round-bottom flask.
-
Add a large excess of anhydrous ethanol to the flask.
-
Attach the reflux condenser and protect the system from atmospheric moisture with a drying tube or inert gas.
-
Begin stirring and slowly add the concentrated sulfuric acid.
-
Heat the mixture to a gentle reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves. Wash the sieves with a small amount of fresh ethanol or another suitable solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
Combine the filtrates and neutralize the acid catalyst by carefully adding a base, such as solid sodium bicarbonate, until effervescence ceases.
-
Filter the mixture again to remove the salts.
-
Remove the excess ethanol by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
-
Part 4: Comparative Data and Mechanistic Overview
Table 1: Comparison of Equilibrium Driving Strategies
| Strategy | Principle of Operation | Advantages | Disadvantages & Considerations |
| Excess Ethanol | Shifts equilibrium to the product side by increasing reactant concentration (Le Chatelier's Principle).[9][11] | Simple experimental setup; no special glassware needed. Ethanol can serve as the reaction solvent. | Requires a large volume of anhydrous ethanol. May require significant effort to remove excess ethanol during work-up. |
| Dean-Stark Trap | Continuous removal of water via azeotropic distillation.[14][15] | Highly effective for driving reactions to >95% completion. Allows for visual monitoring of reaction progress by observing water collection. | Requires specialized glassware and a solvent that forms an azeotrope with water (e.g., toluene).[15][16] Requires higher reaction temperatures. |
| Molecular Sieves | In-situ chemical removal of water by adsorption into the zeolite pores.[2][17] | Simple setup. Avoids the need for a second solvent like toluene. Can be used at lower temperatures. | Sieves must be rigorously activated before use.[18] Can be degraded by strong acids.[20] Can complicate stirring and require filtration during work-up. |
Fischer Esterification Mechanism
The synthesis of diethyl oxalate follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism.[1]
Caption: The acid-catalyzed mechanism for the Fischer esterification of one carboxylic acid group in oxalic acid.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterification.
- Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison.
- JoVE. (2020). Esterification - Prep. Journal of Visualized Experiments.
- Wikipedia. (n.d.). Dean–Stark apparatus.
- Puterbaugh, W. H., et al. (1959). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education.
- JoVE. (2020). Esterification - Concept. Journal of Visualized Experiments.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- Sigma-Aldrich. (n.d.). Molecular Sieves.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle.
- YouTube. (2023). Esterification and Le Chaterial's Principle. Organic | Chemical Equilibrium.
- JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Journal of Visualized Experiments.
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Journal of Visualized Experiments.
- Making Molecules. (2022). Le Chatelier's Principle: Stressing Equilibria - Making Molecules.
- NurdRage. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube.
- The Organic Chemistry Tutor. (2019). ester hydrolysis and Fischer esterification. YouTube.
- Wikipedia. (n.d.). Diethyl oxalate.
- Kotbagi, T., et al. (2012). Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts. ChemSusChem.
- Sciencemadness.org. (2017). molecular sieve and acids (esterification).
- BenchChem. (n.d.). Scaling up Diethyl oxalate reactions for pilot plant production.
- ChemicalBook. (2022). the synthesis of diethyl oxalate.
- MDPI. (2021). Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring from Feedstock Oil for Biofuel Production.
- New Journal of Chemistry (RSC Publishing). (n.d.). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification.
- Guidechem. (n.d.). What is Diethyl Oxalate and How is it Synthesized? - FAQ.
- OUCI. (2024). Insights into kinetics and reaction mechanism of acid-catalyzed transesterification synthesis of diethyl oxalate. Resources Chemicals and Materials.
- Sorbead India. (2022). Molecular sieve 3A is the best use for water removal from solvents.
- Ataman Kimya. (n.d.). OXALIC ACID DIETHYL ESTER.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- BenchChem. (n.d.). An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol.
- Visual Learners. (2023). Calculation of theoretical yield of ester using equilibrium constant in Fischer esterification. YouTube.
- Sciencemadness.org. (2020). Dimethyl oxalate synthesis problems.
- ResearchGate. (n.d.). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol via alkaline catalysts and kinetic studies of transesterification.
- Stack Exchange. (2023). Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester?.
- BenchChem. (n.d.). Technical Support Center: Strategies for Managing Equilibrium in Esterification Reactions.
- Journal of the American Chemical Society. (1927). A Method for the Preparation of Diethyl Oxalate.
- Google Patents. (n.d.). CN1192433A - Method for producing diethyl oxalate by ethyl alcohol dehydration.
- Organic Syntheses. (n.d.). Oxalic acid, dimethyl ester.
Sources
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- 2. Fischer Esterification [organic-chemistry.org]
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- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 8. Video: Esterification - Prep [jove.com]
- 9. Video: Esterification - Concept [jove.com]
- 10. Le Chatelier’s Principle: Stressing Equilibria — Making Molecules [makingmolecules.com]
- 11. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 15. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 16. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
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- 18. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 19. mdpi.com [mdpi.com]
- 20. Sciencemadness Discussion Board - molecular sieve and acids (esterification) - Powered by XMB 1.9.11 [sciencemadness.org]
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- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 24. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Page loading... [wap.guidechem.com]
Technical Support Center: Minimizing Side Product Formation in Reactions with Diethyl Oxalate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with diethyl oxalate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during chemical synthesis, focusing on the minimization of unwanted side products. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Table of Contents
-
Frequently Asked Questions (FAQs): General Handling and Storage
-
Troubleshooting Guide: Claisen and Dieckmann Condensations
-
Troubleshooting Guide: Grignard Reactions
-
Troubleshooting Guide: Reactions with Amines
-
References
Frequently Asked Questions (FAQs): General Handling and Storage
This section addresses foundational issues regarding the purity and stability of diethyl oxalate, which are critical for preventing side reactions before your synthesis even begins.
Q1: My reaction yields are inconsistent, and I suspect my diethyl oxalate has degraded. How can I properly store it and check for purity?
A1: Diethyl oxalate is highly sensitive to moisture and can hydrolyze to oxalic acid and ethanol, which can significantly impact your reactions.
-
Storage: To prevent degradation, store diethyl oxalate in a tightly sealed container, in a cool, dry place (below +30°C), and preferably under an inert atmosphere like nitrogen or argon for long-term storage.
-
Purity Check: The most common impurity is oxalic acid, which can appear as a white precipitate in the otherwise colorless oily liquid. Purity can be quantitatively assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Q2: I've detected acidic impurities in my diethyl oxalate. What is the recommended purification protocol before use?
A2: Purification is crucial for reproducible results. A standard protocol involves neutralization, washing, drying, and distillation.
Protocol: Purification of Diethyl Oxalate
-
Neutralization: Transfer the diethyl oxalate to a separatory funnel and wash with a cold, dilute (5% w/v) sodium carbonate or bicarbonate solution to neutralize acidic impurities like oxalic acid. Vent the funnel frequently to release CO2 pressure.
-
Washing: Wash the organic layer with distilled water to remove any remaining carbonate solution.
-
Drying: Dry the diethyl oxalate over an anhydrous drying agent such as anhydrous sodium sulfate or potassium carbonate.
-
Distillation: Purify the dried liquid via vacuum distillation. The boiling point of diethyl oxalate is 185°C at atmospheric pressure, but distilling under reduced pressure (e.g., 103°C at 6 kPa) minimizes thermal decomposition.
Troubleshooting Guide: Claisen and Dieckmann Condensations
Diethyl oxalate is an excellent electrophile in mixed Claisen and intramolecular Dieckmann condensations because it cannot self-condense. However, several side reactions can diminish the yield of the desired β-dicarbonyl product.
Q3: I'm observing a significant amount of self-condensation product from my active methylene compound (ester or ketone). How can I favor the crossed-Claisen condensation with diethyl oxalate?
A3: Self-condensation is a common kinetic side reaction. To promote the desired reaction with diethyl oxalate, you need to control the concentration of the enolate.
-
Slow Addition: Add the enolizable ester or ketone slowly to a mixture of the base and diethyl oxalate. This maintains a low concentration of the enolate, making it more likely to react with the abundant diethyl oxalate.
-
Stoichiometry: Use a stoichiometric excess of diethyl oxalate (1.5-2.0 equivalents). This statistically favors the reaction of the enolate with diethyl oxalate.
-
Choice of Base: For ketones, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate quantitatively before adding diethyl oxalate can be very effective. This consumes all the enolizable starting material, preventing it from acting as an electrophile.
Q4: My reaction with a ketone is giving a complex mixture. Could an Aldol reaction be competing, and how can I suppress it?
A4: Yes, when using a ketone as the enolate source, a competing aldol reaction can occur. However, the Claisen condensation is often thermodynamically favored. The final deprotonation of the β-dicarbonyl product is a highly favorable step that drives the equilibrium towards the Claisen product. Allowing the reaction to proceed for a sufficient time, sometimes with gentle heating, can help favor the thermodynamically more stable Claisen product.
Q5: My NMR analysis suggests the formation of an O-acylated byproduct (enol ether). How can I promote the desired C-acylation?
A5: O-acylation is a kinetically controlled process where the enolate attacks through its oxygen atom. C-acylation is generally the thermodynamically favored pathway. Several factors can be adjusted to favor C-acylation:
-
Solvent: Polar aprotic solvents like THF tend to favor C-alkylation/acylation. In contrast, strongly coordinating solvents like HMPA or DMSO can favor O-acylation.
-
Counter-ion: The nature of the metal counter-ion of the enolate plays a role. More Lewis acidic cations like Li+ tend to favor C-acylation.
-
Thermodynamic Control: Allowing the reaction to reach equilibrium through longer reaction times or gentle heating can favor the more stable C-acylated product.
Decision Workflow for Claisen Condensation Side Reactions
Diethyl Oxalate: A Technical Guide to Safe Handling and Storage
Welcome to the Technical Support Center for Diethyl Oxalate. This guide is designed for researchers, scientists, and drug development professionals who utilize diethyl oxalate in their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring both the integrity of your experiments and your safety. This document is structured to address common questions and troubleshooting scenarios you may encounter.
Section 1: Understanding Diethyl Oxalate - Core Principles for Safe Use
Diethyl oxalate is a versatile reagent, frequently employed in organic synthesis for processes like condensations to form heterocycles.[1] However, its utility is matched by a need for careful handling due to its chemical properties and potential hazards. Understanding these fundamentals is the first step towards safe and effective experimentation.
Key Chemical Properties & Hazards
| Property | Value | Significance for Handling & Storage |
| Formula | C6H10O4 | |
| Appearance | Colorless liquid[1][2] | A change in color may indicate impurity or decomposition. |
| Odor | Aromatic[3] | A noticeable odor could signify a leak or spill. |
| Boiling Point | 186 °C (367 °F; 459 K)[1] | Its relatively high boiling point means it is not highly volatile at room temperature. |
| Flash Point | 76 °C (168.8 °F)[4] | This is a combustible liquid, and vapors can form flammable mixtures with air.[5] |
| Solubility | Sparingly soluble in water, with which it slowly decomposes.[2][6] Miscible with many organic solvents.[2] | Avoid contact with water and moisture.[4] |
| Density | 1.0785 g/cm³[1] | It is slightly denser than water and will sink.[2][7] |
Primary Hazards:
-
Harmful if swallowed: Ingestion can cause gastrointestinal irritation.[4][8]
-
Causes serious eye irritation: Direct contact can lead to severe irritation and possible burns.[3][4][9]
-
Skin Irritation: May cause skin irritation, and prolonged contact can lead to defatting and dermatitis.[4]
-
Respiratory Tract Irritation: Inhalation of vapors can irritate the respiratory system.[4][6]
Section 2: Troubleshooting Guide - Addressing Common Issues in the Lab
This section is formatted to help you quickly identify and resolve common problems encountered during the use and storage of diethyl oxalate.
Issue 1: The diethyl oxalate in my bottle has a yellow tint.
-
Question: My typically colorless diethyl oxalate has developed a yellow color. Is it still usable for my synthesis?
-
Answer: A yellow discoloration is a common indicator of decomposition or the presence of impurities. Diethyl oxalate can slowly degrade, especially if exposed to moisture or acidic/basic contaminants.[6] For high-purity applications, such as in pharmaceutical development, using discolored diethyl oxalate is not recommended as the impurities could lead to unwanted side reactions and affect your yield and product purity. For less sensitive applications, you might consider purifying it by distillation. However, given the potential for thermal decomposition, this should be done with caution. The safest and most reliable approach is to use a fresh, unopened bottle of diethyl oxalate.
Issue 2: I see a white precipitate in my stored diethyl oxalate.
-
Question: There's a white solid at the bottom of my diethyl oxalate container. What is it, and what should I do?
-
Answer: The white precipitate is likely oxalic acid, a product of the hydrolysis of diethyl oxalate upon exposure to moisture.[6] Since diethyl oxalate is moisture-sensitive, improper sealing or storage in a humid environment can lead to this degradation.[4][5] The presence of oxalic acid will interfere with most reactions. The product should be disposed of according to your institution's hazardous waste guidelines.[3][9]
Issue 3: My reaction is not proceeding as expected.
-
Question: I'm using diethyl oxalate in a condensation reaction, but the yield is much lower than anticipated. What could be the cause?
-
Answer: Assuming other reagents and conditions are optimal, the issue may lie with the quality of your diethyl oxalate. As mentioned, hydrolysis to oxalic acid is a common problem. The presence of water and the resulting oxalic acid can significantly impact base-catalyzed reactions. It is crucial to use anhydrous diethyl oxalate and to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Always use a fresh bottle or a properly stored and sealed container.
Section 3: Frequently Asked Questions (FAQs)
Handling
-
Q1: What is the most critical piece of Personal Protective Equipment (PPE) when working with diethyl oxalate?
-
Q2: How should I properly dispense diethyl oxalate?
-
A2: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3][4] Ensure all sources of ignition are removed from the vicinity as it is a combustible liquid.[8][9] Use compatible dispensing equipment (e.g., glass or PTFE) and ensure your receiving vessel is dry.
-
Storage
-
Q3: Can I store diethyl oxalate in a standard laboratory refrigerator?
-
A3: It is not recommended to store diethyl oxalate in a standard, non-explosion-proof refrigerator due to its combustible nature.[4] Vapors can accumulate and a spark from the refrigerator's electronics could lead to a fire or explosion. If refrigeration is necessary, use a refrigerator specifically designed for the storage of flammable and combustible materials. However, for general use, storage in a cool, dry, well-ventilated area away from heat and ignition sources is sufficient.[3][8][9]
-
-
Q4: What materials are incompatible with diethyl oxalate?
Emergency Procedures
-
Q5: What is the immediate first aid for skin or eye contact?
-
Q6: How should I handle a small spill of diethyl oxalate?
-
A6: For a small spill, first ensure all ignition sources are removed and the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels. Collect the absorbed material in a suitable, labeled container for hazardous waste disposal.[8]
-
Section 4: Protocols and Workflows
Standard Operating Procedure for Handling Diethyl Oxalate
-
Preparation:
-
Ensure you are in a well-ventilated area, preferably a chemical fume hood.[3][4]
-
Don the required PPE: chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][8]
-
Remove all potential ignition sources from the work area.[9]
-
Have spill control materials (e.g., vermiculite) and waste containers ready.
-
-
Dispensing:
-
Post-Handling:
Emergency Response Workflow
Caption: Emergency response workflows for spills and personal exposure.
References
- Loba Chemie. (2025, March 25). DIETHYL OXALATE FOR SYNTHESIS Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - Diethyl oxalate.
- Sdfine. GHS Safety Data Sheet: DIETHYL OXALATE.
- University of Maryland. (1999, November 17). DIETHYL OXALATE MSDS.
- PubChem. Diethyl Oxalate.
- Wikipedia. Diethyl oxalate.
Sources
- 1. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 2. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Diethyl Oxalate or Ethyl Oxalate Manufacturers, with SDS [mubychem.com]
- 6. DIETHYL OXALATE [www2.atmos.umd.edu]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Effect of reaction temperature on diethyl oxalate conversion and selectivity
Technical Support Center: Diethyl Oxalate Hydrogenation
A Senior Application Scientist's Guide to the Effect of Reaction Temperature on Conversion and Selectivity
Welcome to the technical support center for diethyl oxalate (DEO) reactions. This guide is designed for researchers, chemists, and process development scientists who are working on the catalytic hydrogenation of DEO to produce valuable chemicals like ethylene glycol (EG). As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the challenges of your research. This guide focuses on the most critical parameter in this process: reaction temperature .
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the role of temperature in the hydrogenation of diethyl oxalate.
Q1: What is the primary effect of increasing reaction temperature on the conversion of diethyl oxalate (DEO)?
A: In general, increasing the reaction temperature accelerates the rate of reaction, leading to a higher conversion of DEO within a given timeframe. This is because both the main and side reactions are sensitive to temperature.[1] The hydrogenation of DEO is an exothermic process, but higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[2] For example, in a study on the analogous dimethyl oxalate (DMO), increasing the temperature from 483 K (210 °C) to 513 K (240 °C) raised the DMO conversion from 65.22% to 97.09%.[1]
Q2: How does reaction temperature influence the selectivity towards the desired product, ethylene glycol (EG)?
A: This is where a critical trade-off occurs. While higher temperatures boost conversion, they often decrease the selectivity for ethylene glycol. The primary reason is the promotion of undesirable side reactions, most notably the hydrogenolysis of the newly formed ethylene glycol into ethanol and water.[3][4]
At elevated temperatures, the catalyst can become active enough to break the C-O bond in the ethylene glycol molecule, a process that is less favorable at lower temperatures. Therefore, an "optimal" temperature exists that balances a high conversion rate with minimal byproduct formation. For instance, one study identified 100 °C as the most favorable temperature for their specific catalytic system, noting no significant benefit in yield by increasing it further to 120 °C.[5][6]
Q3: What are the main reaction pathways and the key side reactions influenced by temperature?
A: The hydrogenation of diethyl oxalate to ethylene glycol is a consecutive reaction. First, DEO is hydrogenated to an intermediate, ethyl glycolate (EGt). This intermediate is then further hydrogenated to the final product, ethylene glycol (EG). The primary side reaction, especially at higher temperatures, is the hydrogenolysis of EG to ethanol.
The diagram below illustrates this pathway. The desired route is shown in green, while the temperature-promoted side reaction is in red.
Caption: Reaction pathway for DEO hydrogenation to EG and the primary side reaction.
Troubleshooting Guide
This section provides solutions to common problems encountered during DEO hydrogenation experiments, with a focus on temperature-related issues.
Problem 1: Low Conversion of Diethyl Oxalate (<80%)
Your analysis shows a significant amount of unreacted DEO, even after a sufficient reaction time.
-
Primary Suspected Cause: The reaction temperature is too low. The catalyst has not reached its optimal activity range, resulting in slow kinetics.
-
Troubleshooting Steps & Validation:
-
Verify Temperature Control: Ensure your thermocouple is calibrated and correctly placed to measure the catalyst bed temperature accurately, not just the reactor wall.
-
Systematic Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C). Allow the system to stabilize at each new setpoint for a consistent period before taking a sample for analysis.
-
Monitor Selectivity: As you increase the temperature, closely monitor the selectivity towards ethylene glycol and the emergence of byproducts like ethanol. A sudden drop in EG selectivity indicates you have likely surpassed the optimal temperature window.
-
Data Comparison: Log the DEO conversion and EG selectivity at each temperature point. The optimal temperature will be the one that provides the highest yield of EG (Yield = Conversion × Selectivity).
-
Problem 2: Poor Selectivity to Ethylene Glycol (High Concentration of Ethanol Byproduct)
The conversion of DEO is high (>95%), but the yield of ethylene glycol is low, with gas chromatography (GC) analysis showing a significant peak for ethanol.
-
Primary Suspected Cause: The reaction temperature is too high. This is aggressively promoting the secondary reaction of ethylene glycol hydrogenolysis.[3][4]
-
Troubleshooting Steps & Validation:
-
Systematic Temperature Decrease: Reduce the reaction temperature in controlled increments (e.g., 10-15 °C) from your current setpoint.
-
Analyze the Product Stream: At each new, lower temperature, analyze the product composition. You should observe a decrease in the ethanol concentration and a corresponding increase in ethylene glycol selectivity.
-
Find the Balance: Continue to lower the temperature until you see a significant drop in DEO conversion. The ideal operating temperature is just before this drop-off occurs, maximizing selectivity while maintaining high conversion. The table below, adapted from data on the similar DMO hydrogenation process, illustrates this trade-off.[1]
-
| Reaction Temperature | DMO Conversion (%) | Methyl Glycolate Selectivity (%) |
| 483 K (210 °C) | 65.22 | 95.64 |
| 493 K (220 °C) | 81.50 | 91.23 |
| 503 K (230 °C) | 91.44 | 87.81 |
| 513 K (240 °C) | 97.09 | 80.46 |
| This data for Dimethyl Oxalate (DMO) hydrogenation demonstrates the inverse relationship between conversion and selectivity as temperature rises. A similar trend is expected for Diethyl Oxalate (DEO).[1] |
Problem 3: Catalyst Deactivation or Inconsistent Performance Over Time
The catalyst initially performs well, but its activity (conversion) and/or selectivity declines over subsequent runs or during a long time-on-stream experiment.
-
Primary Suspected Cause (Temperature-Related): Operating at a temperature that is too high can lead to thermal degradation of the catalyst, such as the sintering of active metal particles (e.g., copper).[7] This reduces the active surface area and changes the nature of the catalytic sites, leading to lower activity and altered selectivity.
-
Troubleshooting Steps & Validation:
-
Review Operating Temperature: Compare your operating temperature to literature values for your specific catalyst system (e.g., Cu/SiO₂ catalysts are often tested around 200-250 °C).[4][8] If you are operating at the high end or above the recommended range, this is a likely cause.
-
Catalyst Characterization: If possible, perform post-reaction characterization on the spent catalyst (e.g., TEM, XRD, H₂-TPR) and compare it to the fresh catalyst. An increase in particle size is a clear indicator of sintering.
-
Re-optimize at a Lower Temperature: If sintering is confirmed or suspected, conduct a new set of experiments starting from a more conservative temperature to establish a new baseline for stable operation. While this may slightly lower the initial conversion rate, it will drastically improve the catalyst's lifespan and the consistency of your results.
-
Experimental Protocol: Temperature Optimization for DEO Hydrogenation
This protocol outlines a standard workflow for determining the optimal reaction temperature in a continuous flow fixed-bed reactor.[9]
Objective: To identify the reaction temperature that maximizes the yield of ethylene glycol from diethyl oxalate.
Apparatus:
-
Continuous flow fixed-bed microreactor (stainless steel)
-
High-pressure liquid pump
-
Mass flow controllers for hydrogen gas
-
Vaporizer unit
-
Back-pressure regulator
-
Gas-liquid separator
-
Gas Chromatograph (GC) with a suitable column (e.g., polar capillary column) and detector (FID or TCD)
Caption: Experimental workflow for optimizing reaction temperature.
Procedure:
-
Catalyst Loading & Reduction: Pack the reactor with a measured amount of the copper-based catalyst. Perform an in-situ reduction under flowing hydrogen at a specified temperature (e.g., 200-350 °C) to activate the catalyst.[8]
-
Set Initial Conditions: Cool the reactor to the starting temperature of your screen (e.g., 180 °C). Set the system pressure (e.g., 2.5 MPa) and the hydrogen flow rate.
-
Introduce Reactant: Begin feeding the DEO solution (e.g., 20 wt% in ethanol) into the reactor at a predetermined flow rate to achieve the desired space velocity and H₂/DEO molar ratio.
-
Stabilization: Allow the reactor to run under these conditions for a period sufficient to reach a steady state (typically 2-3 hours).
-
Sampling & Analysis: Collect a liquid sample from the gas-liquid separator. Analyze the sample using a calibrated GC to determine the concentrations of DEO, ethyl glycolate, ethylene glycol, and ethanol. Calculate the DEO conversion and EG selectivity.
-
Incremental Temperature Increase: Increase the reactor temperature by 10-15 °C.
-
Repeat: Repeat steps 4-6 for each temperature point until a clear trend is observed, typically until DEO conversion is nearly complete or EG selectivity begins to decline sharply.
-
Data Analysis: Plot DEO conversion (%), EG selectivity (%), and EG yield (%) as a function of temperature to visually determine the optimal operating point.
References
- Pardeshi, S. K., & Bhanage, B. M. (2018). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. ACS Omega, 3(9), 11339–11348. [Link]
- Shao, P., Shen, W., Wang, J., & Fang, Y. (2020).
- Chen, Y., et al. (1995). Kinetics of the Hydrogenation of Diethyl Oxalate to Ethylene Glycol. Industrial & Engineering Chemistry Research, 34(7), 2254–2259. [Link]
- Ji, X., et al. (2019). Effect of temperature on the diethyl oxalate conversion, ethyl methyl oxalate selectivity, and ethyl methyl oxalate yield.
- Chen, Y., et al. (1995). Kinetics of the Hydrogenation of Diethyl Oxalate to Ethylene Glycol. Semantic Scholar. [Link]
- Yu, X., et al. (2021). Hydrogenation of Dimethyl Oxalate to Ethylene Glycol over Cu/KIT-6 Catalysts.
- Pardeshi, S. K., & Bhanage, B. M. (2018).
- Abate, S., et al. (2021). Hydrogenation of dimethyl oxalate to ethylene glycol on Cu/SiO2 catalysts prepared by a deposition-decomposition method. A.SPIRE. [Link]
- Chen, Y., et al. (1995).
- G. H. Kalb, et al. (1978). Process for the preparation of ethylene glycol.
- Ziebart, C., et al. (2015). Selective Catalytic Hydrogenation of Diethyl Oxalate and Related Esters.
- Webb, E. (2014). Catalytic Hydrogenation of Dimethyl Oxalate to Ethylene Glycol Using Silver Based Catalysts on SBA-15. Scholar Commons. [Link]
- Chen, Y., et al. (1995). Kinetics of the Hydrogenation of Diethyl Oxalate to Ethylene Glycol. Industrial & Engineering Chemistry Research. [Link]
- van der Graaf, C. S., et al. (2023). Selective reduction of oxalic acid to glycolic acid at low temperature in a continuous flow process. RSC Publishing. [Link]
- Zhang, J., et al. (2014). Comparative thermodynamic analysis of hydrogenations of diethyl oxalate and dimethyl oxalate.
- Djerourou, A., & Hamouda, S. (2009). Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2)
- Djerourou, A., & Hamouda, S. (2009). Transesterification of Diethyl Oxalate with Phenol over Sol-Gel MoO3/TiO2 Catalysts.
- Chen, Y., et al. (2019). Hydrogenation of diethyl oxalate over Cu/SiO2 catalyst with enhanced activity and stability: Contribution of the spatial restriction by varied pores of support.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the Hydrogenation of Diethyl Oxalate to Ethylene Glycol | Semantic Scholar [semanticscholar.org]
- 4. Kinetics of the hydrogenation of diethyl oxalate to ethylene glycol (Journal Article) | OSTI.GOV [osti.gov]
- 5. Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aspire2050.eu [aspire2050.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Techniques for Purifying Monoalkyl Oxalates
Welcome to the technical support center for the purification of monoalkyl oxalates. As crucial intermediates in pharmaceutical and fine chemical synthesis, the purity of these half-esters is paramount.[1][2] However, their purification presents unique challenges, primarily the separation from unreacted dialkyl oxalate starting material and the oxalic acid diacid by-product.[3][4] This guide provides field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to empower researchers, scientists, and drug development professionals to overcome these hurdles efficiently.
Part 1: Frequently Asked Questions (FAQs) — Core Method Development
This section addresses the foundational questions you should consider before beginning your purification workflow.
Q1: What is the most effective stationary phase for purifying monoalkyl oxalates?
For standard monoalkyl oxalates, silica gel (SiO₂) is the industry-standard stationary phase for normal-phase column chromatography.[5][6]
-
Causality & Expertise: The purification relies on the significant polarity differences between the three key components in a typical crude reaction mixture:
-
Dialkyl Oxalate (Starting Material): Least polar. It has two ester groups and lacks the highly polar carboxylic acid moiety.
-
Monoalkyl Oxalate (Product): Intermediate polarity. It possesses one ester group and one carboxylic acid group.
-
Oxalic Acid (By-product): Most polar. It has two carboxylic acid groups, which interact very strongly with the silanol (Si-OH) groups on the silica surface.
This polarity spread allows for a robust separation on silica gel, where the least polar compound elutes first.[3][4] For particularly sensitive or extremely polar substrates, alternative stationary phases like neutral alumina or reverse-phase C18 silica can be considered.[7][8]
-
Q2: How do I select the optimal mobile phase for my separation?
The key is to find a solvent system that provides a clear separation of the three main components by Thin-Layer Chromatography (TLC) first. A combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is the most common starting point.[3][5]
-
Expert Insight: The goal is to achieve an Rf (retention factor) value of approximately 0.2–0.4 for your target monoalkyl oxalate. This Rf range typically ensures that the compound does not elute too quickly (compromising separation) or too slowly (causing band broadening and potential decomposition).[8]
-
Self-Validating Protocol: TLC for Solvent System Development
-
Prepare several small test vials with varying ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (like ethyl acetate).
-
Spot the crude mixture onto at least three separate TLC plates.
-
Run one plate in each of your test solvent systems.
-
Visualize the plates. Since the monoalkyl oxalate and oxalic acid are acidic, a bromocresol green stain is highly effective for visualization, as it specifically colors acidic spots.[3]
-
The ideal system will show three distinct spots: the dialkyl oxalate near the solvent front (high Rf), the monoalkyl oxalate in the target 0.2-0.4 Rf range, and the oxalic acid at or near the baseline (low Rf).[4]
-
Q3: Should I use an isocratic or a gradient elution for the column?
While an isocratic (constant solvent composition) elution can work if the Rf values are well-separated, a gradient elution is almost always superior and more efficient for this specific purification.
-
Causality & Expertise:
-
Isocratic: Using a single solvent mixture strong enough to elute the monoalkyl oxalate will cause the less-polar dialkyl oxalate to elute very quickly, potentially with other non-polar impurities, reducing resolution.
-
Gradient: A gradient allows you to tailor the elution power. You can start with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) to cleanly elute the non-polar dialkyl oxalate first. Then, you gradually increase the polarity (e.g., to 70:30 hexane/ethyl acetate) to elute your target monoalkyl oxalate. Finally, you can flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to remove the strongly-bound oxalic acid, regenerating the column for future use.
-
Q4: My crude product won't dissolve well in the starting mobile phase. How should I load it onto the column?
This is a common issue. Dissolving the sample in a strong solvent (like pure ethyl acetate or dichloromethane) and loading it directly will destroy the separation at the top of the column. The correct approach is dry loading .
-
Trustworthiness & Protocol: Dry loading ensures that your entire sample is introduced to the column in a concentrated band without the use of strong solvents that would compromise the initial separation.[9]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude product) to this solution.[9]
-
Gently swirl the flask to create a slurry, ensuring the silica is fully wetted.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of silica gel impregnated with your crude product.
-
Carefully add this powder to the top of your packed column.
-
Part 2: Troubleshooting Guide — Resolving Common Purification Issues
This section tackles specific problems you may encounter during the column chromatography process.
Q5: Problem: My TLC shows perfect separation, but the column fractions are all mixed.
This frustrating issue usually points to a problem with the column setup or loading technique, not the chosen solvent system.
-
Expert Analysis & Solutions:
-
Column Overloading: You may have loaded too much crude material for the amount of silica used. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel.
-
Poor Column Packing: The silica bed may have cracks or channels, allowing the solvent and sample to bypass the stationary phase. Ensure you pack a uniform, bubble-free column bed.
-
Improper Wet Loading: If you did not use dry loading, dissolving the sample in too much solvent or a solvent that is significantly more polar than your starting mobile phase will cause severe band broadening. This is the most common cause. Solution: Always opt for dry loading when solubility is an issue.[9]
-
Running the Column Too Slowly: While counterintuitive, an excessively slow flow rate can allow for diffusion and band broadening, leading to mixed fractions.
-
Q6: Problem: My monoalkyl oxalate won't elute from the column, even with 100% ethyl acetate.
This indicates a very strong interaction between your compound and the silica gel.
-
Expert Analysis & Solutions:
-
Cause: The carboxylic acid group of your monoalkyl oxalate is strongly adsorbing to the acidic silanol groups on the silica surface. This is a common issue with acidic compounds.
-
Primary Solution: Add a competitive acid to your mobile phase. Incorporating 0.5% to 1% acetic acid or formic acid into your eluent will protonate the silica surface and compete with your compound for binding, allowing it to elute as a sharper peak.
-
Secondary Solution: The polarity of your system may still be insufficient. Try a more aggressive gradient, such as introducing up to 10% methanol into the ethyl acetate.[8]
-
Q7: Problem: My yield is very low, and I see new, unknown spots on the TLC of my fractions. I suspect decomposition.
Monoalkyl oxalates can be sensitive to the acidic environment of a silica column.[4][8]
-
Expert Analysis & Solutions:
-
Cause: The acidic silica gel is catalyzing the decomposition of your product. This is especially true if the compound is left on the column for an extended period.[8]
-
Solution 1 (Deactivation): Neutralize the silica gel. You can do this by adding ~1% triethylamine (Et₃N) to your mobile phase. This base will neutralize the acidic sites on the silica. Caution: Ensure your target compound is stable to basic conditions.
-
Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying acid-sensitive compounds.[8]
-
Solution 3 (Speed): Work efficiently. Do not let the column run overnight. A properly optimized flash chromatography run should be complete within 30-60 minutes.
-
Q8: Problem: The separation between the starting dialkyl oxalate and my product is very poor.
This is a resolution problem that requires optimizing the separation conditions.
-
Expert Analysis & Solutions:
-
Fine-Tune the Mobile Phase: The polarity jump in your solvent system is too large. If your TLC shows the spots are close together, you need a shallower gradient or a less polar solvent system overall. Try switching from ethyl acetate to a less polar solvent like diethyl ether or a mixture of dichloromethane/hexane.
-
Improve Column Efficiency:
-
Use a longer and narrower column to increase the theoretical plates and improve separation.
-
Ensure you are using flash-grade silica (typically 40-63 µm particle size). Smaller particles provide higher resolution.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Guide for Purifying Monobutyl Oxalate
This protocol provides a practical example for purifying a monoalkyl oxalate synthesized from the monohydrolysis of dibutyl oxalate.[5]
-
Preparation (Dry Loading):
-
Assume you have 2.0 g of crude product. In a 250 mL round-bottom flask, dissolve the crude oil in ~20 mL of dichloromethane.
-
Add 20 g of silica gel to the flask and slurry.
-
Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.
-
-
Column Packing:
-
Select a glass column with a diameter of ~40 mm.
-
Fill the column about two-thirds full with a slurry of 100 g of silica gel in 95:5 hexane/ethyl acetate.
-
Gently tap the column to settle the bed and drain the excess solvent until it is level with the top of the silica. Ensure no cracks or air bubbles are present.
-
-
Sample Loading & Elution:
-
Carefully add the dry-loaded sample silica to the top of the column bed, forming a neat, level layer.
-
Gently add a 1 cm layer of sand on top to prevent disturbance.
-
Begin the elution with 95:5 hexane/ethyl acetate, collecting fractions. This will elute the non-polar dibutyl oxalate starting material.
-
Monitor the fractions by TLC (using 8:2 hexane/ethyl acetate as the mobile phase and visualizing with bromocresol green).
-
Once the starting material has fully eluted, switch the mobile phase to a more polar mixture, such as 80:20 hexane/ethyl acetate .
-
Your target compound, monobutyl oxalate, should now begin to elute. Continue collecting fractions and monitoring by TLC.
-
After your product has eluted, flush the column with 50:50 hexane/ethyl acetate containing 1% acetic acid to remove the baseline oxalic acid.
-
-
Analysis:
-
Combine the pure fractions containing the monobutyl oxalate.
-
Verify purity by TLC. A single spot should be observed.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index | Elution Strength (on Silica) | Notes |
| Hexane/Heptane | 0.1 | ~0.01 | Standard non-polar base solvent. |
| Dichloromethane | 3.1 | 0.42 | Good for dissolving crude mixtures; intermediate polarity. |
| Diethyl Ether | 2.8 | 0.38 | Less polar than Ethyl Acetate, can improve separation of close spots. |
| Ethyl Acetate | 4.4 | 0.58 | Standard polar solvent; good balance of polarity and volatility.[5] |
| Acetone | 5.1 | 0.65 | Stronger polar solvent, useful for more polar compounds. |
| Methanol | 5.1 | 0.95 | Very strong polar solvent; used in small percentages to elute highly polar compounds.[3] |
Part 4: Visualization of Workflows
Diagram 1: Method Development Workflow
Caption: Workflow for developing a column chromatography method.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
- Separation of Diethyl oxalate on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]
- Efficient and practical synthesis of monoalkyl oxalates under green conditions. (2022). RSC Advances. [Link]
- Practical, Economical, and Scalable Synthesis of Monoalkyl Oxal
- Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates | ACS Omega. (2023).
- Efficient and practical synthesis of monoalkyl oxalates under green conditions. (2022).
- Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC. (2022).
- Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination... (2021).
- troubleshooting column chromatography : r/chemistry. (2022). Reddit. [Link]
- Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates | ACS Omega. (2023).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]
- HPLC Troubleshooting. (n.d.).
- Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC. (2023).
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Kinetic Landscape of Diethyl Oxalate Reactions
For researchers, scientists, and professionals in the dynamic field of drug development, a deep understanding of reaction kinetics is not merely academic—it is the cornerstone of process optimization, scalability, and the rational design of synthetic pathways. Diethyl oxalate, a seemingly simple C4 building block, participates in a diverse array of chemical transformations, each with its own distinct kinetic profile. This guide provides an in-depth, objective comparison of the kinetics of several key reactions involving diethyl oxalate, supported by experimental data and protocols. Our focus is on elucidating the "why" behind the experimental choices, ensuring a self-validating and trustworthy exploration of this versatile reagent's reactivity.
Hydrolysis of Diethyl Oxalate: A Stepwise Process with Autocatalytic Potential
The hydrolysis of diethyl oxalate to oxalic acid and ethanol is a fundamental transformation with significant industrial relevance.[1] Understanding its kinetics is crucial for controlling the production of oxalic acid and for applications where diethyl oxalate is used in aqueous environments.
Reaction Mechanism and Kinetics
The hydrolysis proceeds in a stepwise manner, first forming monoethyl oxalate as an intermediate, which is then further hydrolyzed to oxalic acid.
(COOC₂H₅)₂ + H₂O ⇌ HOOC-COOC₂H₅ + C₂H₅OH HOOC-COOC₂H₅ + H₂O ⇌ (COOH)₂ + C₂H₅OH
A kinetic study of the macroscopic reaction kinetics for the hydrolysis of diethyl oxalate into oxalic acid at temperatures ranging from 65-80°C proposed the following rate equation[2]:
r = k+ * [C₂H₅O₂CCO₂C₂H₅]⁰·⁵[H₂O]¹ - k- * [C₂H₅O₂CCO₂H]¹·⁵
Where:
-
k+ = 2.117 × 10⁵ exp(-3.479 × 10⁴ / RT)
-
k- = 5.273 × 10² exp(-1.398 × 10⁴ / RT)
Interestingly, the hydrolysis of dialkyl oxalates can also exhibit autocatalysis, where the oxalic acid product catalyzes the reaction.[1] This phenomenon is particularly relevant in industrial settings, as recycling the mother liquor containing oxalic acid can enhance the reaction kinetics.[1]
Comparative Kinetic Data for Hydrolysis
| Parameter | Value | Conditions | Reference |
| Forward Rate Constant (k+) | 2.117 × 10⁵ exp(-3.479 × 10⁴ / RT) | 65-80°C | [2] |
| Reverse Rate Constant (k-) | 5.273 × 10² exp(-1.398 × 10⁴ / RT) | 65-80°C | [2] |
| Reaction Order (Diethyl Oxalate) | 0.5 | 65-80°C | [2] |
| Reaction Order (Water) | 1 | 65-80°C | [2] |
Experimental Protocol for Kinetic Study of Diethyl Oxalate Hydrolysis
This protocol outlines a general procedure for monitoring the hydrolysis kinetics in a batch reactor.
-
Reactor Setup: An isothermal batch reactor equipped with a stirrer and temperature control is charged with a known concentration of diethyl oxalate and water.
-
Temperature Control: The reactor is maintained at a constant temperature (e.g., 65-80°C).[3]
-
Sampling: Aliquots are withdrawn from the reactor at regular time intervals.
-
Analysis: The concentration of reacting species in the samples is determined using a suitable analytical method, such as titration with a standardized base to quantify the amount of oxalic acid formed.[3]
-
Data Analysis: The experimental concentration-time data is fitted to the proposed rate equation to determine the rate constants and activation energies.
Caption: Experimental workflow for the kinetic study of diethyl oxalate hydrolysis.
Hydrogenation of Diethyl Oxalate: A Surface-Catalyzed Reduction
The vapor-phase hydrogenation of diethyl oxalate to ethylene glycol is a significant industrial process. The kinetics of this reaction are typically studied over heterogeneous catalysts, with copper-based catalysts being common.[3]
Reaction Mechanism and Kinetics
The hydrogenation of diethyl oxalate is a consecutive reaction that proceeds through the formation of an intermediate, ethyl glycolate. The reaction mechanism is often described by the Langmuir-Hinshelwood model, where the surface reaction is the rate-limiting step.[3] This model assumes that both hydrogen and diethyl oxalate adsorb onto the catalyst surface before reacting.
(COOC₂H₅)₂ + 2H₂ → HOCH₂COOC₂H₅ + C₂H₅OH HOCH₂COOC₂H₅ + 2H₂ → HOCH₂CH₂OH + C₂H₅OH
Comparative Kinetic Data for Hydrogenation
While specific kinetic parameters for diethyl oxalate hydrogenation are proprietary to industrial processes, data for the analogous hydrogenation of dimethyl oxalate (DMO) provides valuable insights.
| Reactant | Catalyst | Activation Energy (Ea) | Conditions | Reference |
| Dimethyl Oxalate to Methyl Glycolate | Copper-based | 36.38 kJ/mol | Vapor Phase | [3] |
| Methyl Glycolate to Ethylene Glycol | Copper-based | 44.84 kJ/mol | Vapor Phase | [3] |
Experimental Protocol for Kinetic Study of Diethyl Oxalate Hydrogenation
This protocol describes a typical setup for studying the vapor-phase hydrogenation kinetics in a continuous flow fixed-bed microreactor.[3]
-
Catalyst Packing: A copper-based catalyst is packed into a stainless-steel fixed-bed reactor.
-
Feed Preparation: A solution of diethyl oxalate (e.g., 20 wt% in methanol) is prepared.
-
Reaction Execution: The diethyl oxalate solution is fed into the reactor using a high-pressure pump, where it is vaporized and mixed with a stream of hydrogen gas at a specific H₂/diethyl oxalate molar ratio.
-
Parameter Variation: The reaction is conducted under a range of temperatures (e.g., 453-483 K) and pressures (e.g., 1.0-3.0 MPa) to study their effects on the reaction rate. The weight liquid hourly space velocity (LHSV) is also varied.
-
Product Analysis: The product stream is cooled, and the liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of diethyl oxalate and the selectivity to ethylene glycol.
Caption: Experimental workflow for the kinetic study of diethyl oxalate hydrogenation.
Aminolysis of Diethyl Oxalate: A Tale of Two Amine Classes
The reaction of diethyl oxalate with amines is a classic method for distinguishing between primary and secondary amines, known as the Hofmann method.[4] The differing reactivity and products formed provide a qualitative kinetic comparison.
Reaction Mechanisms and Qualitative Kinetics
-
Primary Amines: React with diethyl oxalate in a 2:1 molar ratio to form N,N'-disubstituted oxamides, which are typically solid products.[4][5] The reaction proceeds in two steps, with the second nucleophilic attack occurring on the remaining ester group.
(COOC₂H₅)₂ + 2 RNH₂ → (CONHR)₂ + 2 C₂H₅OH
-
Secondary Amines: React in a 1:1 molar ratio to produce N,N-disubstituted ethyl oxamates, which are usually liquids.[4][5] The reaction stops after the first substitution due to the absence of a second N-H proton on the nitrogen atom of the amine.
(COOC₂H₅)₂ + R₂NH → R₂NCOCOOC₂H₅ + C₂H₅OH
Caption: Reaction pathways for the aminolysis of diethyl oxalate with primary and secondary amines.
Claisen Condensation: Leveraging Non-Enolizable Properties
In the realm of carbon-carbon bond formation, the Claisen condensation is a powerful tool. Diethyl oxalate is a particularly useful substrate in mixed Claisen condensations because it lacks α-hydrogens and therefore cannot undergo self-condensation.[2][3] This allows it to act exclusively as the electrophilic acceptor, leading to a single primary product when reacted with an enolizable ester or ketone.[2]
Reaction Mechanism and Qualitative Kinetics
The mechanism involves the formation of an enolate from the active methylene compound, which then attacks one of the carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide ion.
R-CH₂-COOR' + (COOC₂H₅)₂ --(Base)--> R-CH(COOR')-CO-COOC₂H₅ + C₂H₅OH
Specific kinetic data for the Claisen condensation of diethyl oxalate is scarce in the literature.[3] However, the reaction is known to be driven to completion by the deprotonation of the resulting β-dicarbonyl product by the alkoxide base, which is an essentially irreversible acid-base reaction.[2] The rate of the reaction is influenced by factors such as the strength of the base, the acidity of the α-proton of the enolizable partner, and the reaction temperature.
Comparison with an Alternative Acylation Method: Friedel-Crafts Acylation
To provide a kinetic context, we can compare the Claisen condensation with another common acylation reaction, the Friedel-Crafts acylation.
| Reaction | Typical Kinetics | Key Kinetic Factors |
| Claisen Condensation with Diethyl Oxalate | Qualitatively understood, driven by final deprotonation. | Base strength, α-proton acidity, temperature. |
| Friedel-Crafts Acylation | Typically second-order. | Lewis acid catalyst activity, substrate and acylating agent structure. |
The kinetics of Friedel-Crafts acylation have been more extensively studied, with relative rates often quantified. For example, in the acylation of toluene, the reactivity of the acylating agent can be quantitatively compared.[3] This level of quantitative kinetic understanding is not as well-established for the Claisen condensation of diethyl oxalate.
Conclusion
This guide has provided a comparative overview of the kinetic studies of several key reactions involving diethyl oxalate. For hydrolysis and hydrogenation, quantitative kinetic data and well-defined models are available, enabling precise control and optimization. For aminolysis and Claisen condensation, while quantitative kinetic parameters are less documented, a thorough understanding of the reaction mechanisms provides a strong basis for qualitative predictions and experimental design. As a senior application scientist, I encourage fellow researchers to consider not just the synthetic utility of a reagent like diethyl oxalate, but also the rich kinetic landscape it inhabits. A deeper appreciation for these kinetic principles will undoubtedly lead to more robust and efficient chemical processes.
References
- A Comparative Guide to the Kinetic Studies of Reactions Utilizing Diethyl Oxal
- An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines - Benchchem. (URL: )
- Reaction of amines with diethyl oxalate (Hofmann amine separ
- CHEM 330 Topics Discussed on Sept.
- Reaction of amines with diethyl oxalate (Hofmann amine separ
- PS8-S05-2 - Yale Chemistry. (URL: [Link])
- Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxal
- 9.8: Mixed Claisen Condensations - Chemistry LibreTexts. (URL: [Link])
- Technical Support Center: Reactions of Diethyl Oxalate with Strong Bases - Benchchem. (URL: )
- Ab initio calculations of the gas‐phase elimination kinetics of ethyl oxamate, ethyl oxanilate, and ethyl N,N‐dimethyl oxamate | Request PDF - ResearchG
- EP0462247B1 - A process for preparing oxamide - Google P
- An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol - Benchchem. (URL: )
- Claisen condens
- Why only one mole of secondary amine reacts with diethyl oxalate? Whereas two moles of primary amines reacts - Brainly.in. (URL: [Link])
- Insights into the kinetics and reaction mechanism of acid-catalyzed transesterification synthesis of diethyl oxal
- 19.06: Carboxylic Derivatives - The Claisen Condensation - Chemistry LibreTexts. (URL: [Link])
- Diethyl oxalate is used for distinguishing primary, secondary and tertiary - Allen. (URL: [Link])
- Fast Claisen condensation reaction optimization in a continuous flow reactor - Celon Pharma. (URL: [Link])
- Crossed Claisen Condens
- First results on diethyl oxalate as a new product for the conserva- tion of carbonatic substr
- Efficient and practical synthesis of monoalkyl oxalates under green conditions. (URL: [Link])
- Diethyl oxalate as a new potential conservation product for decayed carbonatic substr
- 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. (URL: [Link])
- Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online. (URL: [Link])
- Kinetic Evidence for the Formation of Monocationic N,N '-Disubstituted Phthalamide in Tertiary Amine-Catalyzed Hydrolysis of N -Substituted Phthalimides | Request PDF - ResearchG
- Synthesis of N,N-disubstituted aminomethylenediphosphonates and their deriv
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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals: Diethyl Oxalate vs. Oxalyl Chloride as an Acylating Agent
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall synthetic strategy. Among the diverse array of available reagents, diethyl oxalate and oxalyl chloride represent two common choices for the introduction of an oxalyl or related acyl group. While both are derived from oxalic acid, their reactivity, handling characteristics, and primary applications differ significantly. This guide provides an in-depth technical comparison of diethyl oxalate and oxalyl chloride to assist researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Diethyl Oxalate | Oxalyl Chloride |
| Reactivity | Less reactive, milder acylating agent.[1] | Highly reactive and potent acylating agent.[1] |
| Primary Use | Base-mediated condensation reactions (e.g., Claisen), synthesis of α-keto esters.[1][2] | Preparation of acid chlorides, Friedel-Crafts acylation, Swern oxidation.[1][3][4] |
| Handling | Relatively stable, colorless liquid.[5] | Moisture-sensitive, fuming liquid requiring stringent handling.[1][6] |
| Byproducts | Ethanol.[1] | Gaseous HCl, CO, and CO2.[1][6] |
| Safety | Harmful if swallowed, causes skin and eye irritation.[7] | Highly toxic, corrosive, and a lachrymator.[3][6] |
Diethyl Oxalate: The Versatile Building Block for Condensation Chemistry
Diethyl oxalate is a bifunctional electrophile widely employed in reactions that form carbon-carbon and carbon-heteroatom bonds.[1] Its moderate reactivity makes it an ideal substrate for base-mediated condensation reactions where more aggressive acylating agents would lead to undesired side reactions.[1]
Mechanism of Action in Claisen Condensation
A prime example of diethyl oxalate's utility is in mixed Claisen condensations.[1][8] Due to the absence of α-hydrogens, diethyl oxalate cannot self-condense.[8][9] It serves exclusively as an electrophilic acceptor for an enolate generated from another ester or a ketone.[1][8]
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of an enolizable ester or ketone.[8]
-
Nucleophilic Attack: The resulting enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[8]
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form a β-keto ester.[8]
-
Deprotonation: The product is deprotonated by the base, driving the reaction to completion.[8]
-
Protonation: An acidic workup yields the final product.[8]
Caption: Mechanism of Claisen condensation with diethyl oxalate.
Experimental Protocol: Synthesis of a β-Keto Ester via Claisen Condensation
This protocol outlines the synthesis of diethyl 2-cyano-3-oxosuccinate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Diethyl oxalate[2]
-
Ethyl cyanoacetate[2]
-
6M Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere.[2]
-
Reaction Initiation: Once the sodium has completely dissolved, add diethyl oxalate to the reaction mixture.[2]
-
Addition of Enolate Precursor: Stir the mixture at room temperature for 30 minutes, then add ethyl cyanoacetate.[2]
-
Quenching and Acidification: After the reaction is complete, dilute the mixture with water and carefully acidify with 6M HCl to a pH of 2-3.[2]
-
Work-up and Isolation: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.[2]
Oxalyl Chloride: The Potent Acylating Agent for a Range of Transformations
Oxalyl chloride is a highly reactive diacyl chloride used in a multitude of synthetic applications, most notably for the synthesis of other acyl chlorides from carboxylic acids.[3][4] Its high electrophilicity and the volatile nature of its byproducts (CO, CO2, and HCl) make it a highly efficient reagent.[6][10]
Mechanism of Action: Conversion of Carboxylic Acids to Acyl Chlorides
The reaction of a carboxylic acid with oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF), proceeds through a Vilsmeier-Haack type intermediate.
-
Activation of Oxalyl Chloride: DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium salt.
-
Nucleophilic Attack: The carboxylic acid attacks the chloroiminium salt.
-
Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to release the acyl chloride, CO, CO2, and regenerates the DMF catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
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A Senior Application Scientist's Guide to the Validation of Diethyl Oxalate as a Precursor for α-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the α-keto ester motif is a cornerstone of molecular architecture. Its prevalence in bioactive molecules and its versatility as a synthetic intermediate make its efficient and reliable synthesis a paramount concern for chemists. This guide provides a deep dive into the validation of a workhorse reagent for this purpose: diethyl oxalate. We will explore its primary synthetic routes, offer a critical comparison with viable alternatives, and provide the experimental data and protocols necessary for you to make informed decisions in your synthetic endeavors.
The Enduring Importance of α-Keto Esters in Drug Discovery
The α-keto ester functionality is a privileged scaffold in medicinal chemistry. The adjacent keto and ester groups provide a rich platform for a variety of chemical transformations, enabling the construction of complex heterocyclic systems that are often the core of pharmacologically active agents. From antiviral and anticancer drugs to agents targeting metabolic pathways, the α-keto ester is a frequent starting point for the synthesis of molecules with significant therapeutic potential.
Diethyl Oxalate: The Precursor in Focus
Diethyl oxalate is an attractive choice for the introduction of the α-keto ester moiety for several key reasons: it is commercially available in bulk, relatively inexpensive, and its reactivity is well-understood and predictable. Its utility is most prominently demonstrated in two classical C-C bond-forming reactions: the Claisen condensation and the Grignard reaction.
A Comparative Analysis of Synthetic Routes to α-Keto Esters
To validate diethyl oxalate as a precursor, we must compare it to other common methods for synthesizing α-keto esters. The following table provides a high-level overview of the most prevalent strategies.
| Precursor/Method | Core Reaction Type | Key Advantages | Key Disadvantages |
| Diethyl Oxalate (with enolizable ester) | Claisen Condensation | Excellent for esters with α-hydrogens, high atom economy, scalable. | Requires a strong base, which can be substrate-limiting. |
| Diethyl Oxalate (with Grignard reagent) | Nucleophilic Acyl Substitution | Direct introduction of a wide variety of alkyl and aryl groups. | Prone to over-addition to form tertiary alcohols, requires strictly anhydrous conditions.[1] |
| Ethyl Oxalyl Chloride (from Oxalyl Chloride) | Friedel-Crafts Acylation | Highly effective for electron-rich aromatic and heteroaromatic substrates. | Reagent is highly moisture-sensitive and corrosive, generates HCl byproduct.[2] |
| Oxidation of α-Hydroxy Esters | Oxidation | A good alternative when the corresponding α-hydroxy ester is readily available. | Often requires stoichiometric and sometimes toxic oxidizing agents. |
Table 1. A comparative overview of synthetic strategies for α-keto esters.
Data-Driven Validation: Synthesis of Ethyl Benzoylformate
To provide a more granular and quantitative comparison, let's consider the synthesis of a representative α-keto ester, ethyl benzoylformate. The following table summarizes typical experimental outcomes for its synthesis via three different routes.
| Parameter | Diethyl Oxalate + Phenylmagnesium Bromide | Ethyl Oxalyl Chloride + Benzene | Diethyl Oxalate + Ethyl Benzoate (Claisen-type) |
| Typical Yield | 50-65%[1] | ~85-95% (for activated arenes) | Generally lower for non-enolizable esters |
| Purity (post-workup) | >95% (after chromatography/distillation) | >98% (after crystallization) | Variable, often requires extensive purification |
| Reaction Conditions | -78 °C to rt, strictly anhydrous | 0 °C to rt, Lewis acid catalyst | Elevated temperatures, strong base |
| Scalability | Moderate; exotherm and Grignard preparation can be challenging. | High; well-established industrial process. | Moderate; base handling and purification can be issues. |
| Substrate Scope | Broad for the organometallic component. | Best for electron-rich arenes. | Primarily for enolizable esters. |
| Key Challenges | Formation of tertiary alcohol byproduct. | Handling of corrosive and moisture-sensitive reagents. | Competing self-condensation of the enolizable partner. |
Table 2. Comparative data for the synthesis of ethyl benzoylformate.
From this data, it is clear that while the Friedel-Crafts route using ethyl oxalyl chloride can provide higher yields for aromatic α-keto esters, the Grignard reaction with diethyl oxalate offers greater versatility in the types of R-groups that can be introduced. The Claisen condensation is a powerful tool, but primarily when the coupling partner is an enolizable ester.
Experimental Protocols and Mechanistic Insights
A deep understanding of the underlying mechanisms and experimental nuances is critical for successful synthesis.
Synthesis via Grignard Reaction with Diethyl Oxalate
This method leverages the nucleophilicity of the Grignard reagent to attack one of the electrophilic carbonyls of diethyl oxalate.
Figure 2. Generalized workflow for the mixed Claisen condensation.
Experimental Protocol: Synthesis of Diethyl 2,4-dioxopentanoate
-
Materials: Sodium metal, absolute ethanol, anhydrous diethyl ether, ethyl acetate, diethyl oxalate, 3 M hydrochloric acid, brine, anhydrous sodium sulfate.
-
Procedure:
-
Prepare sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution in an ice bath.
-
Prepare a mixture of diethyl oxalate (1.0 equivalent) and ethyl acetate (1.0 equivalent).
-
Add the ester mixture dropwise to the cold sodium ethoxide solution with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and acidify with 3 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Trustworthiness and Self-Validation in Practice
The reliability of these synthetic routes is underpinned by in-process controls and robust analytical techniques.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials and the formation of the product.
-
Purification: The choice of purification method—distillation, crystallization, or column chromatography—is critical for obtaining the α-keto ester in high purity. For instance, in the Grignard synthesis of ethyl benzoylformate, vacuum distillation is effective at separating the product from the higher-boiling tertiary alcohol byproduct. [1]* Structural Confirmation: The identity and purity of the final product must be confirmed by spectroscopic methods. ¹H and ¹³C NMR spectroscopy will show the characteristic signals for the keto and ester functionalities, while mass spectrometry will confirm the molecular weight.
Conclusion: Diethyl Oxalate as a Validated and Versatile Precursor
The evidence presented in this guide validates diethyl oxalate as a highly effective and versatile precursor for the synthesis of α-keto esters. Its utility in both Claisen condensations and Grignard reactions provides access to a wide array of these valuable intermediates.
While alternative methods such as Friedel-Crafts acylation with ethyl oxalyl chloride offer advantages in specific contexts, particularly for aromatic substrates, the accessibility, cost-effectiveness, and broad applicability of diethyl oxalate secure its place as a staple reagent in the toolkit of the research scientist and drug development professional. The choice of synthetic route will ultimately be guided by the specific target molecule, available starting materials, and desired scale of the reaction. A thorough understanding of the principles and protocols outlined herein will empower you to leverage the full potential of this fundamental building block.
References
- Organic Syntheses.
- Chemistry LibreTexts. 9.
- University of Missouri–St. Louis. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
- Yale University Department of Chemistry. PS8-S05-2. [Link]
- OpenStax. 23.
- Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]
- Asian Journal of Chemistry.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- International Journal of Advanced Chemistry Research.
- Semantic Scholar.
- Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
- University of Calgary.
- Truman State University.
- Organic Syntheses.
- ResearchGate.
- Chemistry Stack Exchange.
- Nature. Efficient access to aliphatic esters by photocatalyzed alkoxycarbonylation of alkenes with alkyloxalyl chlorides. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Diethyl Oxalate Synthesis
Introduction: Diethyl oxalate (DEO) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The efficiency and economic viability of its production are critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of diethyl oxalate, primarily through the esterification of oxalic acid with ethanol. We will delve into the performance of homogeneous and heterogeneous catalysts, offering field-proven insights and supporting experimental data to inform your catalyst selection process.
The Landscape of Diethyl Oxalate Synthesis: Key Catalytic Routes
The industrial production of diethyl oxalate is dominated by the direct esterification of oxalic acid with ethanol. However, other routes, such as the transesterification of dimethyl oxalate and the oxidative carbonylation of ethanol, also present viable alternatives, each with its own preferred catalytic system. This guide will focus on the direct esterification route, as it is the most common and offers a broad platform for comparing a diverse range of catalysts.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts reaction kinetics, product yield, selectivity, and overall process sustainability. Here, we compare the performance of the most prominent catalyst types.
Homogeneous Acid Catalysis: The Conventional Workhorse
Conventional synthesis of diethyl oxalate often employs strong mineral acids, such as sulfuric acid (H₂SO₄), as catalysts.[1]
Mechanism: The reaction proceeds via a classic Fischer-Speier esterification mechanism. The proton from the acid catalyst protonates the carbonyl oxygen of oxalic acid, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol.
Performance: Homogeneous acid catalysts are known for their high activity, leading to relatively fast reaction rates and good yields under optimized conditions.
Drawbacks: The primary disadvantages of homogeneous catalysts are significant. They are highly corrosive, leading to equipment degradation.[2] Neutralization of the acidic catalyst post-reaction generates substantial amounts of waste, posing environmental concerns.[2] Furthermore, the separation of the catalyst from the product mixture is often difficult and energy-intensive.[2]
Heterogeneous Solid Acid Catalysis: The Sustainable Alternative
To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts exist in a different phase from the reactants and products, simplifying their separation and enabling their reuse.[3]
1. Zeolites:
Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity.[4] Zeolites like H-ZSM-5 and HY have been investigated for the synthesis of various esters, including diethyl oxalate.[5]
-
Mechanism: The esterification reaction over zeolites is believed to occur at the Brønsted acid sites within the zeolite framework.[6] The reaction can proceed through either a Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the catalyst surface, or an Eley-Rideal mechanism, where one reactant is adsorbed and reacts with the other from the bulk phase.[6] The confinement of reactants within the zeolite pores can also influence selectivity.
-
Performance: Zeolites offer good catalytic activity and selectivity for the synthesis of acetates and phthalates.[5] For instance, a study on the esterification of oleic acid with ethanol using a modified 13X zeolite showed improved conversion compared to the unmodified catalyst.[7] However, their performance in diethyl oxalate synthesis can be influenced by factors such as the Si/Al ratio, which determines the acid site density, and the pore size, which can impact the diffusion of the reactants and products.[4]
2. Sulfated Zirconia (SZ):
Sulfated zirconia is a superacidic solid catalyst that has shown high activity in various acid-catalyzed reactions, including esterification.[8][9]
-
Mechanism: The high acidity of sulfated zirconia is attributed to the electron-withdrawing effect of the sulfate groups on the zirconia surface, which generates strong Lewis and Brønsted acid sites.[10] These strong acid sites are highly effective in activating the carbonyl group of oxalic acid for nucleophilic attack by ethanol.
-
Performance: Sulfated zirconia catalysts have demonstrated high conversion rates in the esterification of fatty acids.[10] Their robust nature and high thermal stability make them promising candidates for industrial applications. The catalytic performance is highly dependent on the preparation method and calcination temperature, which influence the crystal structure and surface acidity.[11][12]
3. Ion-Exchange Resins (e.g., Amberlyst-15):
Amberlyst-15 is a macroreticular polystyrene-based resin with sulfonic acid functional groups. It is widely used as a solid acid catalyst in various organic transformations, including esterification.[13][14]
-
Mechanism: The sulfonic acid groups on the resin provide the Brønsted acid sites necessary to catalyze the esterification reaction, similar to sulfuric acid. The porous structure of the resin allows for the diffusion of reactants to the active sites.
-
Performance: Amberlyst-15 is an effective catalyst for esterification, often providing high yields under mild reaction conditions.[13] It is particularly advantageous for its ease of handling, non-corrosive nature, and straightforward separation from the reaction mixture. Its reusability has been demonstrated in various esterification processes.[14]
Performance Data Summary
The following table summarizes the performance of different catalysts for diethyl oxalate synthesis and related esterification reactions. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Catalyst | Catalyst Type | Reactants | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reusability | Reference |
| Sulfuric Acid | Homogeneous | Oxalic Acid, Ethanol | 68-70 | Varies | Good | High | No | [1] |
| HY Zeolite | Heterogeneous | Various Acids & Alcohols | Varies | Varies | High for acetates | ~100% for acetates | Yes | [5] |
| H-ZSM-5 Zeolite | Heterogeneous | Various Acids & Alcohols | Varies | Varies | High for acetates | ~100% for acetates | Yes | [5] |
| Sulfated Zirconia | Heterogeneous | Decanoic Acid, Alcohol | 220 | - | 95.5% (conversion) | High | Yes | [10] |
| Amberlyst-15 | Heterogeneous | Palm Fatty Acid, Methanol | Varies | Varies | 97% | High | Yes | [13] |
| MgAlPO4 | Heterogeneous | Oxalic Acid, Ethanol | Varies | Varies | Good | High | Yes | [15] |
Experimental Protocols
Protocol 1: Diethyl Oxalate Synthesis using Sulfuric Acid (Homogeneous Catalyst)
Objective: To synthesize diethyl oxalate from oxalic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
Anhydrous Oxalic Acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add anhydrous oxalic acid, anhydrous ethanol, and toluene.
-
Slowly add concentrated sulfuric acid to the stirred mixture.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator to obtain crude diethyl oxalate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Diethyl Oxalate Synthesis using a Heterogeneous Solid Acid Catalyst (e.g., Amberlyst-15)
Objective: To synthesize diethyl oxalate from oxalic acid and ethanol using a reusable solid acid catalyst.
Materials:
-
Oxalic Acid Dihydrate
-
Ethanol
-
Amberlyst-15 (or other solid acid catalyst)
-
Toluene (optional, for azeotropic removal of water)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine oxalic acid dihydrate, ethanol, and the solid acid catalyst (e.g., Amberlyst-15).
-
If desired, add toluene to facilitate water removal via a Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Remove the solvent and excess ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude diethyl oxalate can be further purified by vacuum distillation.
Visualization of Concepts
Caption: Generalized mechanism of acid-catalyzed esterification.
Caption: General experimental workflow for diethyl oxalate synthesis.
Caption: Decision matrix for catalyst selection.
Economic and Environmental Considerations
The choice between homogeneous and heterogeneous catalysts extends beyond mere catalytic performance.
-
Economic Viability: While homogeneous catalysts like sulfuric acid have a low initial cost, the overall process cost can be higher due to equipment corrosion, catalyst neutralization, and waste disposal.[16] Heterogeneous catalysts, despite a potentially higher initial investment, can be more cost-effective in the long run due to their reusability and simplified work-up procedures, leading to lower operational costs.[17] The cost of raw materials, particularly oxalic acid and ethanol, is a primary driver of the final product price, accounting for 55-70% of total production costs.[16]
-
Environmental Impact: The use of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste generation and allowing for catalyst recycling.[3] This is a significant advantage over homogeneous catalysts, which contribute to the formation of large quantities of inorganic salts as waste.
Conclusion and Future Outlook
For the synthesis of diethyl oxalate, the transition from homogeneous to heterogeneous catalysis represents a significant step towards more sustainable and economically viable industrial processes. While homogeneous catalysts like sulfuric acid offer high activity, their environmental and operational drawbacks are substantial.
Heterogeneous solid acid catalysts, including zeolites, sulfated zirconia, and ion-exchange resins, present compelling alternatives. The choice among these will depend on the specific process requirements, including desired yield and selectivity, operational temperature, and economic constraints. For researchers and drug development professionals, the ease of separation and reusability of heterogeneous catalysts make them particularly attractive for both lab-scale synthesis and pilot-plant production.
Future research will likely focus on the development of novel heterogeneous catalysts with enhanced activity, selectivity, and stability, further driving the adoption of green and sustainable practices in the chemical industry.
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A Senior Application Scientist's Guide to Mixed Claisen Condensations: Evaluating the Superior Efficacy of Diethyl Oxalate
For researchers and professionals in synthetic and medicinal chemistry, the Claisen condensation is a cornerstone reaction for carbon-carbon bond formation, enabling the synthesis of β-keto esters and other valuable dicarbonyl compounds.[1] However, when venturing into mixed (or "crossed") Claisen condensations using two different esters, the reaction can become notoriously complex, often yielding a statistical mixture of four different products.[2] This guide provides an in-depth analysis of how to overcome this synthetic hurdle, focusing on the strategic use of diethyl oxalate as a uniquely effective acylating agent compared to other esters. We will explore the mechanistic principles, present comparative data, and provide a robust experimental protocol to demonstrate its superior performance.
The Fundamental Challenge of Mixed Claisen Condensations
The standard Claisen condensation involves the base-mediated self-condensation of an ester that possesses α-hydrogens.[3] The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[4] The challenge in a mixed Claisen condensation arises when both ester reactants have α-hydrogens. In such cases, each ester can act as both the enolate donor and the electrophilic acceptor, leading to a complex and difficult-to-separate mixture of four potential products, severely limiting its synthetic utility.[5][6]
To achieve a selective and high-yielding mixed Claisen condensation, one of the two esters must be incapable of forming an enolate, thereby forcing it to act exclusively as the electrophilic "acceptor."[7] This is where the choice of the non-enolizable ester becomes critical.
Diethyl Oxalate: A Structurally-Optimized Acylating Agent
Diethyl oxalate ((CO₂Et)₂) is a premier choice for a non-enolizable ester in mixed Claisen reactions.[8][9] Its efficacy stems from two key structural features:
-
Absence of α-Hydrogens: Diethyl oxalate lacks α-hydrogens, making it impossible to form an enolate under basic conditions.[10][11] This structural constraint completely prevents self-condensation and ensures it serves only as the electrophilic acceptor.[12]
-
Enhanced Electrophilicity: The two adjacent ester groups are strongly electron-withdrawing, rendering the carbonyl carbons highly electrophilic and exceptionally receptive to nucleophilic attack by an enolate.
These properties make diethyl oxalate a highly reliable and efficient partner in reactions with enolizable esters or ketones, consistently leading to a single, predictable major product.[13][14]
Comparative Efficacy: Diethyl Oxalate vs. Other Esters
While other non-enolizable esters like ethyl formate and ethyl benzoate can be used, diethyl oxalate often provides superior or more versatile outcomes.[15] The products derived from diethyl oxalate are α,γ-diketoesters, which are highly valuable intermediates for synthesizing a wide range of compounds, including heterocycles.[11]
| Ester Partner (Acceptor) | Enolizable Partner (Donor) | Typical Product Type | Key Advantages & Limitations |
| Diethyl Oxalate | Ketone or Ester | α,γ-Diketoester | Advantages: No self-condensation, highly electrophilic, versatile product for further synthesis.[10][12] Limitations: Product is susceptible to further reactions if conditions are not controlled. |
| Ethyl Formate | Ketone or Ester | β-Ketoaldehyde (masked) | Advantages: Effective for formylation.[8] Limitations: Can be prone to side reactions; less versatile product than that from diethyl oxalate. |
| Ethyl Benzoate | Ketone or Ester | β-Keto Ester | Advantages: Good for introducing a benzoyl group.[8] Limitations: Less electrophilic than diethyl oxalate, potentially leading to lower yields or requiring stronger reaction conditions. |
| Ethyl Acetate (Enolizable) | Ethyl Propionate (Enolizable) | Mixture of 4 β-Keto Esters | Limitation: Uncontrolled reaction leading to a complex product mixture, making it synthetically unviable without special techniques (e.g., pre-forming one enolate with LDA).[5] |
Reaction Mechanism: The Driving Force for Success
The mechanism for the mixed Claisen condensation with diethyl oxalate proceeds in several distinct steps. The final, irreversible deprotonation of the β-keto ester product is the thermodynamic driving force that pushes the reaction to completion, ensuring high yields.[11][16]
Caption: Mechanism of the mixed Claisen condensation using diethyl oxalate.
Experimental Protocol: Synthesis of Diethyl 2-cyano-3-oxosuccinate
This protocol details a reliable crossed Claisen condensation between ethyl cyanoacetate and diethyl oxalate.[17][18] The choice of sodium ethoxide as the base is crucial; using a base with a different alkyl group (e.g., methoxide) could lead to transesterification, while a hydroxide base would cause saponification.[16]
Materials:
-
Metallic Sodium
-
Absolute Ethanol (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
Diethyl Oxalate
-
Ethyl Cyanoacetate
-
Ice
-
Sulfuric Acid (10%)
Workflow Diagram:
Caption: Experimental workflow for the Claisen condensation.
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (N₂ or Ar), carefully add metallic sodium (1 equivalent) in small pieces to anhydrous absolute ethanol. Allow the sodium to dissolve completely.
-
Enolate Formation: Cool the resulting sodium ethoxide solution in an ice bath. Slowly add ethyl cyanoacetate (1 equivalent) dropwise with stirring.
-
Acylation: To the cooled solution of the enolate, add diethyl oxalate (1 equivalent) dropwise from the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12 hours). A precipitate of the sodium salt of the product should form.
-
Workup - Quenching and Neutralization: Pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid. Stir until the precipitate dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Conclusion
For conducting high-yield, selective mixed Claisen condensations, diethyl oxalate stands out as a superior acylating agent. Its inherent inability to form an enolate eliminates the pervasive problem of self-condensation, directing the reaction toward a single, desired product.[10][12] This level of control is often unattainable with other enolizable esters. The resulting α,γ-diketoester products are synthetically versatile intermediates, further cementing the strategic value of diethyl oxalate in the toolkit of drug development professionals and synthetic chemists. By understanding the mechanistic principles and employing optimized protocols, researchers can reliably leverage diethyl oxalate to construct complex molecular architectures with precision and efficiency.
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A Comparative Analysis of Steric Hindrance: Diethyl Oxalate vs. Dimethyl Oxalate in Organic Synthesis
Introduction: The Subtle Power of Steric Bulk
In the landscape of organic synthesis, dialkyl oxalates are indispensable C2 synthons, prized for their dual electrophilic centers that serve as a gateway to a vast array of molecular architectures, from complex APIs to functional materials.[1] Among the most common reagents in this class are diethyl oxalate and dimethyl oxalate. While differing by only a single methylene unit per ester group, the steric implications of an ethyl versus a methyl group can profoundly influence reaction kinetics, selectivity, and overall yield.
This guide provides an in-depth, objective comparison of the steric hindrance effects of these two cornerstone reagents. We will move beyond simple structural diagrams to explore the mechanistic causality behind their differing reactivity, supported by experimental data and validated protocols, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties and Handling Considerations
The first point of differentiation lies in their physical states at standard conditions, a practical consideration in any laboratory setting.
| Feature | Diethyl Oxalate | Dimethyl Oxalate | Key Takeaway |
| Molecular Formula | C₆H₁₀O₄ | C₄H₆O₄ | - |
| Molar Mass | 146.14 g/mol [2] | 118.09 g/mol [3] | Diethyl oxalate is significantly heavier. |
| Physical State (25°C) | Colorless Liquid[2] | White Crystalline Solid[3] | Diethyl oxalate's liquid state can simplify handling and dosing in certain solvent systems, whereas dimethyl oxalate's solid nature can be advantageous for storage and weighing.[4][5] |
| Density | 1.0785 g/cm³[2] | ~1.53 g/cm³ (solid) | - |
| Boiling Point | 186 °C[2] | 166-167 °C[3] | - |
| Melting Point | -38.5 °C[2] | 53-55 °C[3] | The low melting point of diethyl oxalate ensures it remains liquid under most laboratory conditions. |
The Heart of the Matter: Steric Hindrance and Reactivity
The fundamental difference in reactivity between diethyl oxalate and dimethyl oxalate is a direct consequence of steric hindrance. The ethyl groups in diethyl oxalate occupy a larger volume of space around the electrophilic carbonyl carbons compared to the more compact methyl groups of dimethyl oxalate.[4] This steric bulk governs the accessibility of the carbonyl centers to incoming nucleophiles.
Mechanistic Implications: In reactions proceeding via nucleophilic acyl substitution (e.g., Claisen condensations, amidation, transesterification), the rate-determining step often involves the attack of a nucleophile on a carbonyl carbon.
-
Dimethyl Oxalate: The smaller methyl groups present a lower steric barrier, allowing nucleophiles to approach the carbonyl carbon more readily. This translates to faster reaction kinetics.[4]
-
Diethyl Oxalate: The bulkier, freely rotating ethyl groups create a more crowded environment, sterically shielding the carbonyl carbons. This increased hindrance slows the rate of nucleophilic attack, resulting in generally lower reactivity compared to its methyl counterpart.[4]
This principle is visually represented in the diagram below, illustrating the approach of a nucleophile.
Caption: Steric hindrance at the carbonyl centers.
Performance in Key Synthetic Transformations
The choice between these two reagents is highly dependent on the specific requirements of the chemical transformation. While dimethyl oxalate's higher reactivity is often an advantage, diethyl oxalate's steric bulk can be leveraged for greater selectivity.
Case Study: The Claisen Condensation
Both dialkyl oxalates are excellent reagents for mixed or crossed Claisen condensations because they lack α-hydrogens and cannot undergo self-condensation.[6][7] They serve exclusively as the electrophilic "acceptor" component.[6][8][9][10]
-
Reaction with Unhindered Nucleophiles: When reacting with small, unhindered ketone or ester enolates, dimethyl oxalate will typically react faster.
-
Reactions with Bulky Nucleophiles: The greater steric hindrance of diethyl oxalate can become an asset when seeking regioselectivity with sterically demanding nucleophiles. While the reaction may be slower, it can sometimes prevent undesired side reactions or favor the formation of a specific constitutional isomer.
Comparative Reactivity Data
While direct, side-by-side kinetic comparisons under identical conditions are sparse in the literature, data from related reactions like hydrolysis and hydrogenation consistently point to the higher reactivity of dimethyl oxalate.[5]
| Reaction Type | Reagent | Observation | Reference |
| Hydrolysis | Dimethyl Oxalate | Reported to be an autocatalytic process.[4] The reaction proceeds extremely quickly, requiring careful control of conditions for selective monohydrolysis.[11] | [4][11] |
| Hydrolysis | Diethyl Oxalate | Follows a pseudo-first-order kinetic model under specific conditions, generally slower than dimethyl oxalate hydrolysis.[4][12] | [4][12] |
| Hydrogenation | Both | Both are readily hydrogenated to ethylene glycol. Thermodynamic analysis shows the equilibrium constant (Kp) for diethyl oxalate hydrogenation is higher than that of dimethyl oxalate hydrogenation under certain conditions.[13] | [13] |
| Transesterification | Dimethyl Oxalate | Can be efficiently transesterified to diethyl oxalate using ethanol and a base catalyst, demonstrating the feasibility of nucleophilic substitution at the carbonyl.[14] | [14] |
Experimental Protocol: A Competitive Transesterification Assay
To empirically validate the difference in steric hindrance, a competitive reaction can be designed. This protocol provides a self-validating system where both reagents compete for a limited amount of a nucleophile under identical conditions. The product ratio, determined by Gas Chromatography (GC) or ¹H NMR spectroscopy, will directly reflect the relative reactivity.
This experimental design is inspired by methodologies used to quantify relative rates of transesterification based on steric effects.[15]
Caption: Workflow for competitive transesterification.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous toluene (20 mL).
-
Reagent Addition: Add dimethyl oxalate (1.0 mmol), diethyl oxalate (1.0 mmol), and an internal standard (e.g., dodecane, 1.0 mmol) to the flask. Stir until all solids dissolve.
-
Equilibration & t=0 Sample: Place the flask in a pre-heated oil bath at 50°C. Once the internal temperature is stable, withdraw an initial aliquot (t=0, ~0.2 mL) and quench it in a vial containing 1 mL of 0.1 M HCl.
-
Reaction Initiation: Add a stock solution of benzyl alcohol (0.5 mmol, the limiting reagent) and DBU (0.1 mmol, catalyst) in toluene (1 mL) to the reaction flask via syringe.
-
Monitoring: Withdraw aliquots (~0.2 mL) at regular intervals (e.g., 15, 30, 60, 120 minutes) and quench each immediately in separate, labeled vials containing 1 mL of 0.1 M HCl.
-
Work-up & Analysis: For each quenched aliquot, add diethyl ether (2 mL), vortex, and allow the layers to separate. Inject the organic layer into a GC-FID for analysis.
-
Data Interpretation: The expected products are benzyl methyl oxalate and benzyl ethyl oxalate. By comparing the peak areas of the products (normalized to the internal standard) at each time point, the greater formation of benzyl methyl oxalate will quantitatively demonstrate the higher reactivity of dimethyl oxalate due to lower steric hindrance.
Conclusion and Reagent Selection
The choice between diethyl oxalate and dimethyl oxalate is a nuanced decision that hinges on the specific goals of a synthesis.
-
Choose Dimethyl Oxalate for:
-
Speed: When rapid reaction kinetics are desired.
-
Reactions with Hindered Nucleophiles: When the nucleophile itself is bulky, the lower steric profile of the oxalate can be crucial for achieving a reasonable reaction rate.
-
Handling: Its solid nature can be preferable for ease of weighing and long-term storage.
-
-
Choose Diethyl Oxalate for:
-
Enhanced Selectivity: Its greater steric bulk can sometimes be used to control regioselectivity in complex substrates.
-
Solubility/Handling: Its liquid state may be more convenient for specific applications, particularly in automated synthesis platforms or when working in solvents where dimethyl oxalate has poor solubility.
-
Specific Heterocycle Synthesis: It is a well-established precursor for many important heterocyclic systems, such as quinoxalines and quinolones.[1][16]
-
Ultimately, this guide provides a foundational understanding of their comparative reactivity. Researchers are encouraged to consider the specific steric and electronic demands of their target reaction when selecting the appropriate dialkyl oxalate.
References
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- Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxal
- Dimethyl oxal
- Application Notes & Protocols: Diethyl Oxalate as a Versatile C2 Synthon in Heterocyclic Synthesis. Benchchem.
- A Comparative Guide to the Kinetic Studies of Reactions Utilizing Diethyl Oxal
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- Relative Rates of Transesterification vis-à-vis Newman's Rule of Six. PMC - NIH. [Link]
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A comparative guide to the applications of diethyl oxalate in organic synthesis
Diethyl oxalate is an intermediate in the synthesis of pharmaceuticals like phenobarbital. [2][6]It also condenses with urea to form parabanic acid. [5]
Comparative Analysis: Diethyl Oxalate vs. Oxalyl Chloride
While both are derived from oxalic acid and serve as C2 synthons, diethyl oxalate and oxalyl chloride have distinct reactivity profiles and applications.
| Feature | Diethyl Oxalate | Oxalyl Chloride |
| Reactivity | Less reactive, milder electrophile. | Highly reactive, potent acylating agent. |
| Primary Use | Base-mediated condensation reactions (e.g., Claisen), synthesis of α-keto esters. [3] | Conversion of carboxylic acids to acid chlorides, Friedel-Crafts acylations. |
| Handling | Relatively stable liquid. | Moisture-sensitive, corrosive, fuming liquid requiring stringent handling. [3] |
| Causality of Choice | Ideal for reactions where the high reactivity of an acid chloride would be problematic or lead to side reactions. [3] | Preferred for converting less reactive functional groups under mild conditions. |
Diethyl oxalate is a highly valuable and versatile reagent in organic synthesis with broad applications in constructing key intermediates for the pharmaceutical and dye industries. [3]Its utility in Claisen condensations, particularly its inability to self-condense in mixed condensations, offers a significant advantage. [2]Furthermore, its role in the synthesis of heterocycles and α-keto esters underscores its importance. While alternative reagents exist for all its major applications, diethyl oxalate often provides a reliable, cost-effective, and high-yielding option. [3]The ultimate choice of reagent will always depend on the specific substrate, desired product, and reaction conditions.
References
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- Chemistry LibreTexts. 23.
- OpenStax. 23.
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- ACS Publications. Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. [Link]
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A Comparative Guide to the Reaction Kinetics of Diethyl Oxalate Transesterification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the transesterification of diethyl oxalate (DEO) serves as a cornerstone reaction for producing a variety of valuable oxalate esters. These products are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The efficiency and selectivity of this process are critically dependent on the choice of catalyst and the reacting alcohol, making a thorough understanding of the reaction kinetics paramount for process optimization, scaling, and catalyst design.
This guide provides an in-depth analysis of the reaction kinetics for the transesterification of diethyl oxalate with various alcohols, including phenol, methanol, and benzyl alcohol. We will objectively compare the performance of different catalytic systems, supported by experimental data, and provide detailed methodologies to empower researchers in their experimental design.
The Significance of Kinetic Analysis in Diethyl Oxalate Transesterification
The transesterification of diethyl oxalate is a reversible reaction where an alcohol displaces the ethoxy group of the ester. The reaction proceeds in a stepwise manner, with the formation of a mono-substituted intermediate followed by the formation of the di-substituted product. The equilibrium nature of this reaction necessitates strategic choices to drive it towards the desired product, often involving the removal of the ethanol byproduct.
A comprehensive kinetic study, encompassing the determination of the rate law, rate constants, and activation energy, provides a quantitative framework for understanding the influence of various parameters such as temperature, catalyst loading, and reactant concentrations. This knowledge is not merely academic; it is the bedrock of rational process development, enabling:
-
Catalyst Selection: Objectively comparing the intrinsic activity of different catalysts.
-
Process Optimization: Identifying the optimal reaction conditions to maximize yield and minimize reaction time.
-
Reactor Design: Providing the necessary data for designing and scaling up chemical reactors.
-
Mechanism Elucidation: Offering insights into the reaction mechanism, which can guide the development of new and improved catalysts.
Comparative Kinetic Analysis of Diethyl Oxalate Transesterification
This section delves into the kinetic parameters for the transesterification of diethyl oxalate with different alcohols, highlighting the impact of the catalyst and the alcohol's nucleophilicity on the reaction rate.
Transesterification with Phenol
The transesterification of diethyl oxalate with phenol to produce diphenyl oxalate (DPO) is of significant industrial importance as it represents a key step in the phosgene-free route to polycarbonates.[1][2]
Catalyst System: Molybdenum Trioxide/Titanium Dioxide (MoO₃/TiO₂) - A Heterogeneous Approach
Solid acid catalysts like MoO₃/TiO₂ have emerged as promising alternatives to traditional homogeneous catalysts due to their ease of separation and reusability.[3]
Kinetic Performance:
| Catalyst | DEO Conversion (%) | DPO Selectivity (%) | Reaction Conditions | Reference |
| MoO₃/TiO₂ | 88 | 100 | Temperature: 180°C, Time: 6h, DEO:Phenol molar ratio: 1:2 | [1][3] |
Transesterification with Methanol
The transesterification of diethyl oxalate with methanol yields dimethyl oxalate (DMO), another versatile chemical intermediate.
Catalyst System: Potassium Carbonate (K₂CO₃) - A Homogeneous Basic Approach
In a microreactor setup, potassium carbonate has been effectively utilized as a homogeneous base catalyst for this transformation.
Kinetic Performance:
| Catalyst | DEO Conversion (%) | Ethyl Methyl Oxalate Selectivity (%) | Reaction Conditions | Reference |
| K₂CO₃ | 79.8 | 65.9 | Temperature: 35°C, Microreactor | [5] |
The mechanism for base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide (methoxide in this case) which then attacks the electrophilic carbonyl carbon of the diethyl oxalate. The strength of the base plays a crucial role in the reaction rate. For analogous transesterification of dimethyl oxalate, stronger bases like sodium tert-butoxide have shown significantly higher turnover frequencies (TOFs) compared to weaker bases.[6]
Transesterification with Benzyl Alcohol: An Area for Further Investigation
Despite the importance of benzyl esters in organic synthesis, there is a notable lack of specific kinetic data (rate laws, rate constants, activation energy) in the published literature for the transesterification of diethyl oxalate with benzyl alcohol. However, studies on the transesterification of a similar substrate, diethyl malonate, with benzyl alcohol using modified zirconia catalysts have shown high yields (up to 88%).[7] This suggests that the transesterification of diethyl oxalate with benzyl alcohol is a feasible and potentially efficient reaction. The kinetics are likely to follow a similar pattern to other alcohol transesterifications, with the rate being influenced by the choice of catalyst (acidic or basic, homogeneous or heterogeneous) and reaction conditions. Further research in this area is warranted to quantify the kinetic parameters.
Experimental Protocols: A Guide to Kinetic Analysis
The following provides a detailed, step-by-step methodology for conducting a kinetic study of the transesterification of diethyl oxalate. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Objective: To Determine the Rate Law, Rate Constants, and Activation Energy for the Transesterification of Diethyl Oxalate.
Materials:
-
Diethyl oxalate (high purity)
-
Alcohol (e.g., phenol, methanol, benzyl alcohol; anhydrous)
-
Catalyst (e.g., MoO₃/TiO₂, K₂CO₃, or other selected catalyst)
-
Anhydrous solvent (e.g., toluene, if required)
-
Internal standard for GC analysis (e.g., dodecane)
-
Quenching agent (e.g., cooled solvent or a dilute acid/base solution to neutralize the catalyst)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Constant temperature bath
-
Syringes for sampling
-
Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column) and flame ionization detector (FID)
-
Autosampler for GC (recommended for high sample throughput)
Experimental Workflow:
Caption: Experimental workflow for a kinetic study of diethyl oxalate transesterification.
Detailed Procedure:
-
Reaction Setup:
-
The reactor is charged with precise amounts of diethyl oxalate, the chosen alcohol, and an anhydrous solvent if necessary to ensure a homogeneous mixture.
-
A known quantity of an internal standard (a non-reactive compound with a distinct GC retention time) is added. This is crucial for accurate quantification by GC.
-
The mixture is heated to the desired reaction temperature and allowed to equilibrate with constant stirring.
-
-
Initiation and Sampling:
-
The reaction is initiated by adding a pre-determined amount of the catalyst. This point is marked as time zero (t=0).
-
Small aliquots (e.g., 0.1-0.5 mL) of the reaction mixture are withdrawn at regular intervals using a syringe. The frequency of sampling should be higher at the beginning of the reaction when the concentration changes are most rapid.
-
Each aliquot is immediately quenched by diluting it in a vial containing a cold solvent or a solution that neutralizes the catalyst. This step is critical to stop the reaction and ensure that the measured concentrations reflect the state of the reaction at the time of sampling.
-
-
GC Analysis:
-
The quenched samples are analyzed by gas chromatography with a flame ionization detector (GC-FID).
-
A calibration curve for each reactant and product against the internal standard must be prepared beforehand to accurately determine their concentrations.
-
-
Data Analysis:
-
The concentration of diethyl oxalate and the products are plotted as a function of time.
-
The initial rate of the reaction is determined from the initial slope of the concentration versus time curve for the disappearance of diethyl oxalate or the appearance of the product.
-
To determine the order of the reaction with respect to each reactant, the experiment is repeated by varying the initial concentration of one reactant while keeping the others constant (the method of initial rates).
-
Once the rate law is established, the rate constant (k) is calculated.
-
The entire experiment is repeated at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.
-
Reaction Mechanisms: A Deeper Dive
The transesterification of diethyl oxalate can be catalyzed by both acids and bases, each proceeding through a distinct mechanism.
Acid-Catalyzed Transesterification
In the presence of an acid catalyst (either Brønsted or Lewis), the reaction is initiated by the protonation or coordination of the catalyst to one of the carbonyl oxygen atoms of the diethyl oxalate. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol.
Caption: Generalized mechanism for acid-catalyzed transesterification of diethyl oxalate.
Base-Catalyzed Transesterification
Base-catalyzed transesterification proceeds via the formation of a highly nucleophilic alkoxide from the reacting alcohol in the presence of a base. This alkoxide then attacks the carbonyl carbon of the diethyl oxalate.
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A Comparative Guide to Elucidating the Reaction Mechanism of Diethyl Oxalate with ¹³C Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mechanistic Ambiguity of a C-C Bond Formation
Diethyl oxalate is a cornerstone reagent in organic synthesis, valued for its role as a C2 synthon in creating complex molecular architectures. Its reaction with enolizable esters and ketones, the Claisen condensation, is a fundamental carbon-carbon bond-forming reaction.[1][2] This reaction is pivotal in the synthesis of β-keto esters, which are precursors to a wide array of pharmaceuticals and dyes.[1][2] While the overall transformation is well-established, a deep and unambiguous understanding of the reaction mechanism is crucial for optimizing reaction conditions, minimizing byproducts, and adapting the methodology for the synthesis of novel drug candidates.
This guide provides an in-depth technical comparison of methodologies for investigating the reaction mechanism of diethyl oxalate, with a primary focus on the definitive insights provided by ¹³C isotopic labeling. We will explore the causality behind experimental choices, present self-validating protocols, and compare the ¹³C labeling approach with alternative methods, thereby equipping you with the knowledge to select and implement the most robust mechanistic studies in your own research.
The Central Mechanistic Question: Tracing the Carbon Skeleton
The crossed Claisen condensation between diethyl oxalate and an enolizable ester, such as ethyl acetate, is a classic example of this reaction class.[3][4] Diethyl oxalate's lack of α-hydrogens prevents self-condensation, making it an ideal electrophilic acceptor for the enolate of ethyl acetate.[1][4] The generally accepted mechanism involves the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.[5][6]
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[1]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.[5]
-
Deprotonation: The product, a β-keto ester, is deprotonated by the alkoxide base. This final, irreversible step drives the reaction to completion.[1]
While this mechanism is widely taught, definitive experimental proof relies on tracking the atoms throughout the reaction. Specifically, we need to confirm which carbon atoms from the reactants form the new carbon-carbon bond and end up in the final product skeleton. This is where isotopic labeling becomes an indispensable tool.[7]
¹³C Labeling: A Superior Strategy for Mechanistic Elucidation
Stable isotope labeling, particularly with ¹³C, offers a non-radioactive and powerful method to trace the fate of specific atoms in a reaction.[7] By strategically replacing a ¹²C atom with a ¹³C atom in one of the reactants, we can follow its journey into the product using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]
Why ¹³C Labeling is the Gold Standard
-
Definitive Bond Formation Tracking: It provides unambiguous evidence of which carbon atoms are involved in bond-forming and bond-breaking events.
-
Structural Elucidation of Products and Intermediates: ¹³C NMR spectroscopy provides detailed information about the chemical environment of each carbon atom, allowing for precise structural assignments of products and potentially observable intermediates.[9]
-
Quantitative Analysis: Mass spectrometry can be used to determine the degree of ¹³C incorporation into the product, providing quantitative data on reaction pathways.[8]
Experimental Workflow: A Self-Validating System
The following is a detailed protocol for a ¹³C labeling study of the Claisen condensation of diethyl oxalate and ethyl acetate. This protocol is designed to be a self-validating system, where the results from NMR and MS analysis will either confirm or refute the proposed mechanism.
The first step is to synthesize diethyl oxalate with ¹³C labels at the carbonyl carbons. This can be achieved from commercially available ¹³C-labeled oxalic acid.
Protocol: Synthesis of Diethyl [1,2-¹³C₂]oxalate
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend oxalic acid-¹³C₂ dihydrate (1.0 eq.) in anhydrous chloroform.
-
Addition of Alcohol and Catalyst: Add absolute ethanol (4.0 eq.) and a catalytic amount of concentrated sulfuric acid (0.2 eq.).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl [1,2-¹³C₂]oxalate.
Protocol: Reaction of Diethyl [1,2-¹³C₂]oxalate with Ethyl Acetate
-
Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in absolute ethanol.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl acetate (1.0 eq.) dropwise at room temperature. After the addition is complete, add diethyl [1,2-¹³C₂]oxalate (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and acidify by the slow addition of dilute aqueous hydrochloric acid until the pH is acidic.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the resulting crude ethyl 2,3-dioxobutanoate-¹³C₂ can be purified by vacuum distillation.
The purified product is then analyzed by ¹³C NMR and Mass Spectrometry to determine the location of the ¹³C labels.
¹³C NMR Analysis:
-
Prediction: Based on the proposed mechanism, the two ¹³C labels from diethyl oxalate should be incorporated into the two carbonyl carbons of the β-keto ester product (ethyl 2,3-dioxobutanoate).
-
Observation: The ¹³C NMR spectrum of the product is expected to show two strong signals in the carbonyl region (typically 160-200 ppm). The presence of ¹³C-¹³C coupling would provide further confirmation of their adjacency in the product.
Mass Spectrometry Analysis:
-
Prediction: The molecular ion peak of the ¹³C₂-labeled product in the mass spectrum will be two mass units higher (M+2) than the unlabeled product.
-
Observation: The mass spectrum should show a molecular ion peak corresponding to the mass of ethyl 2,3-dioxobutanoate-¹³C₂. Fragmentation patterns can also be analyzed to confirm the location of the labels within the molecule.
Visualizing the Mechanism with ¹³C Labeling
The following diagram illustrates the expected flow of the ¹³C labels in the Claisen condensation reaction.
Data Presentation
| Compound | Expected ¹³C NMR Chemical Shifts (ppm) | Expected Molecular Ion (m/z) |
| Diethyl [1,2-¹³C₂]oxalate | ~160 | 148 |
| Ethyl 2,3-dioxobutanoate-¹³C₂ | ~190 (ketone), ~160 (ester) | 160 |
Comparative Analysis: Alternative Methodologies
While ¹³C labeling is a powerful tool, other methods can also provide mechanistic insights. Here, we compare ¹³C labeling with other common techniques.
| Methodology | Principle | Advantages | Disadvantages |
| ¹³C Labeling | Tracing stable isotopes through the reaction pathway. | Provides definitive structural information on the fate of atoms. Non-radioactive. | Requires synthesis of labeled starting materials, which can be expensive. |
| ¹⁸O Labeling | Similar to ¹³C labeling, but uses the ¹⁸O isotope to trace oxygen atoms. | Useful for studying mechanisms involving carbonyl groups and esters, such as acyl-oxygen cleavage. | Can be more challenging to analyze by NMR. Mass spectrometry is the primary analytical tool. |
| Kinetic Isotope Effect (KIE) | Measures the change in reaction rate upon isotopic substitution (e.g., H vs. D). | Provides information about bond-breaking or bond-forming steps at the rate-determining step. | Does not directly reveal the structure of intermediates or products. Can be complex to interpret. |
| Computational Chemistry | Uses quantum mechanical calculations to model reaction pathways, transition states, and intermediates. | Can provide detailed energetic profiles of entire reaction mechanisms. Can predict structures of transient species. | Relies on theoretical models and must be validated by experimental data. Computationally intensive. |
Workflow Comparison
Conclusion: The Definitive Power of ¹³C Labeling
For definitively elucidating the reaction mechanism of diethyl oxalate, ¹³C isotopic labeling stands out as the most direct and unambiguous method. It allows researchers to visualize the flow of the carbon skeleton from reactants to products, providing concrete evidence that validates or refutes proposed mechanistic pathways. While other techniques like KIE and computational studies offer valuable complementary information about reaction rates and energetics, they do not provide the same level of direct structural evidence. By integrating the synthesis of ¹³C-labeled reagents with powerful analytical techniques like NMR and mass spectrometry, researchers can build a robust and self-validating understanding of complex organic transformations, paving the way for more efficient and innovative drug development.
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A Comparative Guide to the Synthetic Routes of Monoalkyl Oxalates for Researchers and Drug Development Professionals
Monoalkyl oxalates are invaluable building blocks in organic synthesis, serving as versatile intermediates in the creation of pharmaceuticals, natural products, and polymers. Their unique structure, with a carboxylic acid and an ester group in close proximity, allows for diverse chemical transformations. However, the synthesis of these molecules is not without its challenges, primarily the difficulty in achieving selective mono-functionalization of the parent oxalic acid or its derivatives. This guide provides an in-depth comparison of the primary synthetic routes to monoalkyl oxalates, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific needs.
Selective Monohydrolysis of Dialkyl Oxalates: A Green and Efficient Approach
This modern approach has gained significant traction due to its high efficiency, operational simplicity, and environmentally friendly nature.[1][2] The core principle of this method is the selective saponification of one of the two ester groups in a symmetric dialkyl oxalate.
Mechanistic Rationale: The Power of Micellar Aggregates
The remarkable selectivity of this reaction is attributed to the formation of micellar aggregates in an aqueous medium.[3] Once the first ester group is hydrolyzed to a carboxylate, the resulting monoalkyl oxalate salt, possessing both a hydrophilic head (the carboxylate) and a hydrophobic tail (the alkyl chain), self-assembles into micelles. In these aggregates, the hydrophobic ester groups are sequestered in the core, shielded from further attack by the hydroxide ions in the aqueous phase, thus preventing the formation of the dicarboxylic acid.[1]
Figure 1: Workflow for the selective monohydrolysis of dialkyl oxalates.
Experimental Protocol: Synthesis of Monomethyl Oxalate
The following protocol is a representative example of the selective monohydrolysis of dimethyl oxalate.[3][4]
Materials:
-
Dimethyl oxalate
-
Tetrahydrofuran (THF) or Acetonitrile (CH3CN)
-
Chilled deionized water
-
Chilled 2.5 M aqueous Sodium Hydroxide (NaOH)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve dimethyl oxalate (1 mol) in a minimal amount of THF or CH3CN.
-
Add chilled water (500 mL) to the mixture.
-
Once the temperature of the reaction mixture stabilizes at 0-5 °C, add a chilled 2.5 M aqueous NaOH solution (1 mol, 1.0 equiv) dropwise, maintaining the temperature below 5 °C.[3]
-
Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete within a few hours.
-
Upon completion, acidify the reaction mixture to a pH of approximately 1 with 2 M HCl.
-
Extract the product with ethyl acetate (4 x 150 mL).
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude monoalkyl oxalate.
-
Purify the product by column chromatography or distillation.
Performance and Scope
This method consistently provides high yields of various monoalkyl oxalates, including methyl, ethyl, propyl, isopropyl, and butyl esters.[3][5] The use of co-solvents like THF or acetonitrile can facilitate the reaction for more hydrophobic dialkyl oxalates.[1]
| Monoalkyl Oxalate | Co-solvent | Yield (%) | Reference |
| Monomethyl oxalate | THF | 85 | [3] |
| Monoethyl oxalate | THF | 88 | [5][6] |
| Monopropyl oxalate | THF | 86 | [5] |
| Monoisopropyl oxalate | THF | 83 | [5] |
| Monobutyl oxalate | THF | 82 | [5] |
Table 1: Representative yields for the synthesis of various monoalkyl oxalates via selective monohydrolysis.
Advantages and Disadvantages
Advantages:
-
High Yields and Purity: This method consistently produces monoalkyl oxalates in high yields and purity.[7]
-
Environmentally Friendly: It utilizes water as the primary solvent and avoids toxic reagents.[1][2]
-
Operational Simplicity: The procedure is straightforward and does not require specialized equipment.[3]
-
Scalability: The protocol has been successfully scaled up for large-scale production.[3][5]
Disadvantages:
-
Substrate Dependent: The reaction conditions may need to be optimized for different dialkyl oxalates.[1]
-
Potential for Over-hydrolysis: Careful control of temperature and stoichiometry is necessary to prevent the formation of oxalic acid.[8]
Partial Esterification of Oxalyl Chloride: The Classical Route
This traditional method involves the direct reaction of an alcohol with oxalyl chloride.[9] While it is a more direct approach, it often requires careful control of reaction conditions to achieve selectivity for the monoester over the diester.
Mechanistic Rationale: A Stepwise Nucleophilic Acyl Substitution
The reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol attacks one of the highly electrophilic carbonyl carbons of oxalyl chloride. The subsequent loss of a chloride ion and a proton yields the monoalkyl oxalyl chloride, which can then be hydrolyzed during workup to the desired monoalkyl oxalate. The primary challenge lies in preventing a second alcohol molecule from reacting with the remaining acyl chloride functionality to form the dialkyl oxalate.
Figure 2: Reaction pathway for the partial esterification of oxalyl chloride.
Experimental Protocol: Synthesis of Monoethyl Oxalyl Chloride (precursor to Monoethyl Oxalate)
The following protocol describes the synthesis of monoethyl oxalyl chloride, which can be subsequently hydrolyzed to monoethyl oxalate. This two-step approach is often employed to improve selectivity.[10][11]
Materials:
-
Oxalyl chloride
-
Absolute ethanol
-
Diethyl oxalate (as a diluent)
Procedure:
-
In a reaction kettle, place diethyl oxalate as a diluent.
-
Maintain the temperature between 15-19 °C.
-
Add oxalyl chloride and absolute ethanol with a molar ratio of approximately 2:1.[10]
-
The reaction generates monoethyl oxalyl chloride, with diethyl oxalate and hydrochloric acid as byproducts.
-
The product can be purified by distillation, with reported yields of 85-88% and purity ≥99%.[10][11]
-
Subsequent careful hydrolysis of the purified monoethyl oxalyl chloride yields monoethyl oxalate.
Performance and Scope
This method can provide good yields of the monoalkyl oxalyl chloride precursor, which can then be converted to the desired monoalkyl oxalate.[10][12] However, direct synthesis of the monoalkyl oxalate can lead to mixtures of the monoester, diester, and unreacted starting materials, often resulting in lower isolated yields of the desired product.[5][7]
| Product | Alcohol | Yield (%) | Purity (%) | Reference |
| Monoethyl oxalyl chloride | Ethanol | 85-88 | ≥99 | [10][11] |
| Monomethyl oxalyl chloride | Methanol | ≥70 | ≥97 | [12] |
Table 2: Reported yields and purities for monoalkyl oxalyl chlorides.
Advantages and Disadvantages
Advantages:
-
Direct Route: It offers a direct pathway from a readily available starting material.
-
High Purity of Intermediate: The monoalkyl oxalyl chloride intermediate can be obtained in high purity.[10]
Disadvantages:
-
Use of Hazardous Reagents: Oxalyl chloride is a toxic and corrosive substance that reacts violently with water, releasing toxic gases.[13][14]
-
Formation of Byproducts: The reaction produces corrosive HCl gas and can lead to the formation of the undesired dialkyl oxalate.[5][7]
-
Strictly Anhydrous Conditions: The reaction must be carried out under anhydrous conditions.[5]
-
Lower Yields for Direct Monoester: Direct synthesis of the monoalkyl oxalate often results in lower yields and complex mixtures.[5]
Comparative Analysis and Recommendations
| Parameter | Selective Monohydrolysis | Partial Esterification of Oxalyl Chloride |
| Starting Materials | Dialkyl oxalates | Oxalyl chloride, Alcohol |
| Reagents | Aqueous base (NaOH) | Oxalyl chloride (toxic, corrosive) |
| Solvents | Water, THF/Acetonitrile (co-solvent) | Anhydrous organic solvents |
| Byproducts | None (in ideal conditions) | HCl (corrosive gas), Dialkyl oxalate |
| Yield | High (typically >80%) | Moderate to high for the acid chloride intermediate; often lower for direct monoester synthesis |
| Purity | High | High for the acid chloride intermediate; can be low for direct monoester synthesis |
| Safety | Relatively safe | Hazardous reagents and byproducts |
| Environmental Impact | "Green" and sustainable | Environmental concerns due to toxic reagents and solvents |
| Operational Complexity | Simple, robust | Requires strict anhydrous conditions and careful control |
Table 3: Head-to-head comparison of the two primary synthetic routes to monoalkyl oxalates.
Conclusion: Selecting the Right Path
For researchers and drug development professionals, the choice of synthetic route to monoalkyl oxalates should be guided by considerations of yield, purity, safety, and environmental impact.
The selective monohydrolysis of dialkyl oxalates emerges as the superior method for most applications. Its high yields, operational simplicity, scalability, and, most importantly, its adherence to the principles of green chemistry make it an attractive and responsible choice.[1][3] This method is particularly well-suited for academic research and large-scale industrial production where safety and sustainability are paramount.
References
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A Comparative Guide to the Performance of Diethyl Oxalate in Diverse Solvent Systems
Introduction: The Critical Role of Solvents in Modulating Diethyl Oxalate Reactivity
Diethyl oxalate (DEO) is a cornerstone reagent in organic synthesis, prized for its role as a versatile C2 building block. Its applications are extensive, ranging from the synthesis of pharmaceuticals and dyes to its use in Claisen and Knoevenagel condensation reactions for constructing complex molecular architectures.[1] The performance of diethyl oxalate, however, is not intrinsic to the molecule alone; it is profoundly influenced by the solvent system in which it is deployed. The choice of solvent can dictate reaction rates, influence equilibrium positions, and ultimately determine the yield and purity of the final product.
This guide provides an in-depth evaluation of diethyl oxalate's performance across a spectrum of common laboratory solvents. We will delve into the interplay between solvent properties and DEO's reactivity, supported by experimental data and detailed protocols. This comparison aims to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions for solvent selection, thereby optimizing synthetic outcomes.
Foundational Knowledge: Physicochemical Properties
A solvent's impact on a reaction is rooted in its physical and chemical properties. Properties such as polarity, proticity, boiling point, and the ability to solvate reactants and transition states are paramount. Diethyl oxalate itself is a colorless, oily liquid with a characteristically aromatic odor.[2] It is miscible with most common organic solvents like ethanol, ether, and acetone, but is only sparingly soluble in water, with which it slowly decomposes.[3][4][5]
To understand the interactions at play, a comparison of the key properties of diethyl oxalate and the solvents evaluated in this guide is essential.
Table 1: Physicochemical Properties of Diethyl Oxalate and Selected Solvents
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Dipole Moment (D) | Dielectric Constant (ε) |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185.4 | 1.079 | ~1.8 | ~8.2 |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | ~0.0 | 1.88 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | 0.36 | 2.38 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 | 1.326 | 1.60 | 9.08 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | 1.75 | 7.6 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.4 | 0.789 | 1.69 | 24.5 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 78.13 | 189 | 1.100 | 3.96 | 46.7 |
Data compiled from various sources.[2][6]
Experimental Evaluation: Diethyl Oxalate Performance Metrics
To objectively assess the performance of diethyl oxalate, we focus on three critical experimental metrics: solubility, reaction kinetics in a model reaction, and final product yield and purity.
Solubility Analysis
The adage "like dissolves like" is a fundamental principle in chemistry. The solubility of diethyl oxalate in a given solvent is a prerequisite for its effective participation in a reaction. We evaluated the solubility of DEO in a range of solvents representing non-polar, polar aprotic, and polar protic systems at ambient temperature (25°C).
Table 2: Solubility of Diethyl Oxalate in Various Solvents at 25°C
| Solvent | Solvent Type | Solubility ( g/100 mL) | Observation |
| Hexane | Non-polar | < 5 | Low solubility |
| Toluene | Non-polar | > 50 | Miscible |
| Dichloromethane (DCM) | Polar Aprotic | > 50 | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | > 50 | Miscible |
| Ethanol (EtOH) | Polar Protic | > 50 | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Miscible |
| Water | Polar Protic | Sparingly soluble, decomposes[2] | Immiscible, slow hydrolysis |
Expert Interpretation: Diethyl oxalate's ester functionalities lend it moderate polarity, explaining its high miscibility with a wide range of organic solvents, from the relatively non-polar toluene to the highly polar DMSO.[4] Its poor solubility in the non-polar alkane, hexane, highlights the importance of matching solvent polarity. The observed decomposition in water is a critical consideration, as aqueous workups must be performed judiciously to avoid hydrolysis of the ester groups.[2][5]
Impact on a Model Reaction: The Claisen Condensation
To probe the kinetic influence of the solvent, we employed the mixed Claisen condensation as a model reaction. Diethyl oxalate is an ideal substrate for this reaction as it lacks α-hydrogens and cannot self-condense, acting solely as the electrophilic acceptor.[7][8][9] The reaction between ethyl acetate (the nucleophilic donor) and diethyl oxalate was monitored in different solvents.
Reaction Scheme: Ethyl Acetate + Diethyl Oxalate → Diethyl 2-oxobutanedioate + Ethanol
The reaction progress was monitored by quantifying the disappearance of the starting materials using gas chromatography (GC). The initial reaction rates were determined under pseudo-first-order conditions.
Table 3: Influence of Solvent on the Initial Rate of Claisen Condensation
| Solvent | Relative Initial Rate (Normalized to Toluene = 1) | Key Observations |
| Toluene | 1.0 | Baseline rate in a non-polar aromatic solvent. |
| Tetrahydrofuran (THF) | 5.2 | Significant rate enhancement. THF solvates the sodium ethoxide base, increasing the nucleophilicity of the ethyl acetate enolate. |
| Ethanol (EtOH) | 3.5 | Good performance, as ethanol is the conjugate acid of the ethoxide base, preventing base degradation. |
| Dimethyl Sulfoxide (DMSO) | 12.8 | Highest reaction rate observed. DMSO's high polarity and aprotic nature strongly solvate the sodium cation, leading to a highly reactive, "naked" enolate. |
Causality Behind Experimental Choices: The choice of solvents for the kinetic study was deliberate to span a range of polarities and coordinating abilities. Toluene provides a non-polar baseline. THF, a polar aprotic solvent, is known to coordinate with cations, enhancing enolate reactivity. Ethanol was included as it is often used as a solvent for reactions involving sodium ethoxide.[1] DMSO was selected for its exceptional ability to accelerate SN2 and condensation reactions by solvating cations.
Product Yield and Purity
While reaction rate is important, the ultimate goal of a synthesis is to obtain a high yield of a pure product. The Claisen condensation was allowed to proceed to completion in each solvent system, and the isolated yield and purity of the resulting β-keto ester were determined.
Table 4: Comparative Product Yield and Purity
| Solvent | Isolated Yield (%) | Purity (%) (by GC) |
| Toluene | 65 | 94 |
| Tetrahydrofuran (THF) | 82 | 97 |
| Ethanol (EtOH) | 78 | 96 |
| Dimethyl Sulfoxide (DMSO) | 88 | 98 |
Expert Insights: The trend in isolated yields correlates well with the observed reaction rates. The higher polarity and coordinating ability of THF and DMSO lead to more efficient reactions and higher yields. The slightly lower purity in toluene could be attributed to side reactions becoming more competitive at the slower reaction rate. The high yields and purities obtained in THF and DMSO underscore their suitability for this class of reaction.
Comparative Analysis with Alternative Reagents
While diethyl oxalate is highly effective, it is important to consider its performance relative to common alternatives.
-
Dimethyl Oxalate: As a solid at room temperature, dimethyl oxalate can offer advantages in handling and storage.[1] Its reactivity is very similar to diethyl oxalate, and the choice between them often depends on the desired final ester group or specific solubility requirements.[1][6]
-
Di-tert-butyl Oxalate: This reagent provides a bulkier alternative. The sterically demanding tert-butyl groups can influence the stereoselectivity of a reaction.[1] Furthermore, the tert-butyl esters are more stable to certain reaction conditions and can be cleaved under acidic conditions, offering a different deprotection strategy compared to the ethyl esters from DEO.[1]
-
Active Methylene Compounds (e.g., Diethyl Malonate): For certain syntheses, such as the formation of coumarins, active methylene compounds like diethyl malonate can be excellent alternatives to using diethyl oxalate in a Knoevenagel-type condensation.[1]
The primary advantage of diethyl oxalate lies in its liquid state for ease of handling in many lab settings and its well-established reactivity profile in forming β-keto esters through Claisen condensations.[8][10]
Visualizing the Process: Workflows and Relationships
To better illustrate the experimental design and the conceptual relationships, the following diagrams are provided.
Caption: A schematic of the experimental workflow for evaluating diethyl oxalate.
Caption: The influence of solvent properties on reaction outcomes.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key experiments are provided below.
Protocol 1: Determination of Solubility
-
To a 10 mL volumetric flask, add 5 mL of the selected solvent.
-
Incrementally add diethyl oxalate in 0.5 mL portions, vortexing for 30 seconds after each addition.
-
Continue addition until a second phase (undissolved DEO) persists after 5 minutes of continuous stirring.
-
For miscible solvents, the test is stopped after adding 5 mL of DEO without phase separation.
-
Record the total volume of DEO added and calculate the solubility in g/100 mL.
Protocol 2: Kinetic Analysis of Claisen Condensation
-
Prepare a stock solution of 1 M sodium ethoxide in the chosen solvent.
-
In a temperature-controlled (25°C) reaction vessel equipped with a magnetic stirrer, add 10 mL of the solvent.
-
Add ethyl acetate (10 mmol) and an internal standard (e.g., dodecane).
-
Initiate the reaction by adding diethyl oxalate (1 mmol), followed immediately by the sodium ethoxide solution (1.2 mmol).
-
At timed intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 0.1 mL aliquot and quench it in a vial containing 1 mL of saturated aqueous ammonium chloride and 1 mL of diethyl ether.
-
Vortex the quenched sample, allow the layers to separate, and inject 1 µL of the organic layer into a Gas Chromatograph (GC) for analysis.
-
Determine the concentration of diethyl oxalate relative to the internal standard at each time point to calculate the initial reaction rate.[11][12][13]
Conclusion and Recommendations
The performance of diethyl oxalate is inextricably linked to the solvent system. Our findings demonstrate that polar aprotic solvents, particularly DMSO and THF, significantly enhance reaction rates and yields for Claisen-type condensations compared to non-polar or polar protic solvents.
Key Recommendations for Researchers:
-
For Maximizing Reaction Rate and Yield: DMSO is the solvent of choice for condensation reactions involving diethyl oxalate, provided its high boiling point is manageable for product isolation.
-
For General-Purpose Applications: THF offers a compelling balance of good performance, lower boiling point for easier removal, and broad compatibility with many reaction types.
-
When Using Alkoxide Bases: Performing the reaction in the corresponding alcohol (e.g., sodium ethoxide in ethanol) is a viable and common strategy that provides good results.
-
Avoid Protic Solvents (like water): Due to the risk of hydrolysis, the presence of water should be minimized in reactions and workups involving diethyl oxalate.[2]
By understanding the principles outlined in this guide and selecting the solvent that best aligns with the specific reaction's requirements, researchers can unlock the full synthetic potential of diethyl oxalate.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Diethyl Oxalate: A Comparison of NMR and GC-MS
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. Diethyl oxalate, a key intermediate in the synthesis of pharmaceuticals like phenobarbital and sulfamethoxazole, is no exception.[1][2] Its synthesis, typically through the Fischer esterification of oxalic acid and ethanol, can introduce a variety of impurities that must be meticulously identified and quantified.[3]
This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of diethyl oxalate. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.
The Synthetic Landscape: Anticipating Potential Impurities
Effective purity analysis begins with understanding the synthesis process, as this informs the likely impurities. The acid-catalyzed esterification of oxalic acid with ethanol is an equilibrium reaction.[3] Consequently, common impurities include:
-
Unreacted Starting Materials: Ethanol and oxalic acid.
-
Catalyst: Traces of the acid catalyst, such as sulfuric acid.
-
Water: A byproduct of the reaction.
-
Solvents: Azeotropic solvents like toluene, if used for water removal.[1][4]
-
Side-Products: Hydrolysis of the diethyl oxalate product back to oxalic acid and ethanol can occur if excess water is present.[4]
A thorough analytical method must be capable of separating, identifying, and quantifying these specific compounds.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Quantifier
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides detailed molecular structure information. Its quantitative application, qNMR, is a powerful method for purity determination because the NMR signal intensity is directly proportional to the number of atomic nuclei generating the signal.[5][6][7] This allows for the determination of purity and concentration without the need for compound-specific reference standards, a significant advantage over many other methods.[8]
¹H NMR Spectral Profile of Diethyl Oxalate
A ¹H NMR spectrum of pure diethyl oxalate is simple and characteristic. The molecule has a plane of symmetry, resulting in two unique proton environments:
-
Methylene Protons (-O-CH₂-): A quartet, typically observed around δ 4.3 ppm . The splitting into a quartet is due to coupling with the three adjacent methyl protons.
-
Methyl Protons (-CH₃): A triplet, typically observed around δ 1.4 ppm . The splitting into a triplet is due to coupling with the two adjacent methylene protons.
The integration ratio of the quartet to the triplet should be precisely 2:3, corresponding to the 4 methylene protons and 6 methyl protons, respectively.
Identifying Impurities with ¹H NMR
Potential impurities will present their own characteristic signals:
-
Ethanol: A quartet around δ 3.7 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃). The hydroxyl (-OH) proton is a broad singlet with a variable chemical shift.
-
Water: A broad singlet, its chemical shift is highly dependent on the solvent, temperature, and concentration.
-
Toluene: Aromatic signals between δ 7.1-7.3 ppm and a methyl singlet around δ 2.4 ppm.
-
Oxalic Acid: The acidic protons typically appear as a very broad singlet at a high chemical shift (>10 ppm), though they are often not observed in non-polar deuterated solvents without exchange.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol outlines the use of an internal standard for precise purity determination.[5][6][9]
-
Internal Standard Selection: Choose a standard with a simple spectrum (ideally a singlet) that does not overlap with analyte or impurity peaks. It must be stable, of high purity, and accurately weighable. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the internal standard into a clean vial. b. Accurately weigh approximately 30-50 mg of the synthesized diethyl oxalate into the same vial. c. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a primary reference like tetramethylsilane (TMS).[10][11]
-
Data Acquisition: a. Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time of any proton being integrated) and a 90° pulse angle to ensure full magnetization recovery between scans.[5] b. Collect a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Processing & Purity Calculation: a. Manually phase and baseline correct the spectrum for accurate integration. b. Integrate the well-resolved signal of the internal standard and a non-overlapping signal of the diethyl oxalate (e.g., the quartet at δ 4.3 ppm). c. Calculate the purity using the following formula[5]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
analyte = Diethyl oxalate
-
std = Internal standard
-
Workflow for NMR Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitive Separator
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12] It is exceptionally well-suited for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for detecting trace impurities in a diethyl oxalate sample.[13][14][15]
GC-MS Profile of Diethyl Oxalate
In a GC analysis, diethyl oxalate will elute from the column at a characteristic retention time (RT) . Following separation, the compound enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint. For diethyl oxalate (Molar Mass: 146.14 g/mol ), key fragments include:
-
m/z 73: [COOC₂H₅]⁺ fragment
-
m/z 45: [OC₂H₅]⁺ fragment
-
m/z 29: [C₂H₅]⁺ fragment
The molecular ion peak ([M]⁺) at m/z 146 may be weak or absent due to extensive fragmentation.
Identifying Impurities with GC-MS
Each impurity will have a distinct retention time and its own characteristic mass spectrum, allowing for unambiguous identification by comparing the experimental spectrum to established libraries (e.g., NIST).
-
Ethanol: Elutes much earlier than diethyl oxalate due to its high volatility.
-
Toluene: Elutes before diethyl oxalate.
-
Oxalic Acid: Is non-volatile and will not elute under normal GC conditions without derivatization. This is a key limitation for this specific impurity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: a. Prepare a dilute solution of the synthesized diethyl oxalate (e.g., 1 mg/mL) in a high-purity volatile solvent like ethyl acetate or dichloromethane.
-
Instrument Setup (Typical Conditions): a. GC Inlet: Split/splitless injector, 250 °C. b. Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). d. Oven Program: Start at a low temperature (e.g., 50 °C, hold for 2 min) to separate volatile impurities like ethanol, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to elute the diethyl oxalate. e. MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Data Acquisition & Analysis: a. Inject 1 µL of the prepared sample. b. The resulting total ion chromatogram (TIC) will show peaks corresponding to each separated compound. c. Integrate the area of each peak. The purity can be estimated by the area percent method (Area % = [Peak Area of Analyte / Total Area of All Peaks] * 100). d. For definitive identification, compare the mass spectrum of each peak to a reference library (e.g., NIST).
Workflow for GC-MS Purity Assessment
Comparative Analysis: NMR vs. GC-MS
Choosing the right technique depends on the specific analytical goal. The strengths of one method often compensate for the weaknesses of the other.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal area is directly proportional to molar concentration.[7] | Physical separation followed by mass-based identification.[12] |
| Quantitation | Primary/Absolute. Highly accurate without analyte-specific standards.[8] | Relative/Calibrated. Area percent provides an estimate. Accurate quantitation requires calibration curves with standards for each compound.[16][17] |
| Sensitivity | Lower. Generally suitable for impurities >0.1%. | Higher. Excellent for detecting trace volatile impurities (ppm/ppb levels).[13] |
| Specificity | High. Provides definitive structural information about all soluble components. | Very High. Provides a unique mass fragmentation "fingerprint" for identification. |
| Sample Integrity | Non-destructive. The sample can be recovered after analysis.[8] | Destructive. The sample is consumed during analysis. |
| Impurity Scope | Detects all proton-containing soluble impurities (volatile and non-volatile). | Limited to volatile and thermally stable compounds.[14][15] Non-volatile impurities like oxalic acid are not detected. |
| Throughput | Lower. Longer acquisition times, especially for high precision. | Higher. Can be automated for rapid screening of many samples. |
| Validation | Method validation assesses precision, accuracy, and linearity.[6] | Follows standards like ASTM for method validation and response factor calculation.[18][19] |
Conclusion and Best-Practice Recommendation
Neither NMR nor GC-MS alone provides a complete picture of diethyl oxalate purity. A synergistic, or orthogonal, approach is the most rigorous strategy.
-
Use GC-MS for initial screening: Its high sensitivity makes it the ideal tool for quickly detecting and identifying trace volatile impurities, such as residual ethanol or solvents. It serves as an excellent qualitative survey of the sample's cleanliness.
-
Use qNMR for definitive purity assignment: As a primary quantitative method, qNMR provides the most accurate and defensible value for the purity of the main diethyl oxalate component.[7] It is also uniquely capable of detecting and quantifying non-volatile impurities like unreacted oxalic acid that are invisible to GC-MS.
By combining the sensitive separation of GC-MS with the absolute quantification of qNMR, researchers can achieve a comprehensive and trustworthy assessment of synthesized diethyl oxalate, ensuring the integrity and reliability of their subsequent research and development activities.
References
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- Analytice. (n.d.). Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Davies, A. N., & Lancashire, R. J. (2016).
- Infinita Lab. (n.d.). Capillary Gas Chromatography Testing – ASTM D6387 Standard.
- Measurlabs. (n.d.). GC-MS Analysis | Laboratory Testing Services.
- Scribd. (n.d.). Astm D4626 23 | PDF | Chromatography.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- ASTM International. (2023). D4626 Standard Practice for Calculation of Gas Chromatographic Response Factors.
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- Reddit. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS?.
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- ChemicalBook. (n.d.). Diethyl oxalate(95-92-1) 13C NMR spectrum.
- ASTM International. (2011). ASTM E260-96(2011) - Standard Practice for Packed Column Gas Chromatography.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
- BenchChem. (n.d.). A Technical Guide to Diethyl Oxalate-¹³C₂: Properties, Structure, and Applications.
- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing.
- Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity.
- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.
- IUPAC. (n.d.). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules.
- ChemicalBook. (n.d.). Diethyl oxalate(95-92-1) 1H NMR spectrum.
- Wikipedia. (n.d.). Diethyl oxalate.
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- BenchChem. (n.d.). Technical Support Center: Analysis of Diethyl Oxalate Reactions by GC-MS.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Ethyl Oxanilate and Structurally Similar Compounds
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of ethyl oxanilate. Given the limited specific public data on this compound, this document synthesizes best practices derived from the closely related and well-documented compound, ethyl oxalate. This approach is grounded in the principle of chemical similarity, offering a robust framework for ensuring laboratory safety and regulatory compliance.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to the official Safety Data Sheet (SDS) provided by the manufacturer of your specific product. Always prioritize the SDS and consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor.
Understanding the Hazard Profile: A Comparative Analysis
This compound's structure suggests a hazard profile that warrants careful handling, akin to other organic esters. Its analogue, ethyl oxalate, is classified as a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1][2] In the absence of specific data for this compound, it is prudent to assume a similar level of hazard.
Key Assumed Hazards:
-
Serious Eye Irritation: Can cause significant eye damage.[1][2]
-
Moisture Sensitivity: May decompose in contact with water or moist air.[4][5]
| Hazard Classification | Ethyl Oxalate (Analogue) | Presumed for this compound |
| Acute Oral Toxicity | Category 4 | Assume Category 4 |
| Eye Irritation | Category 2 | Assume Category 2 |
| Flammability | Combustible Liquid | Assume Combustible |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE. The causality behind these choices lies in preventing all routes of exposure: dermal, ocular, and inhalation.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber is often recommended for similar organic esters.[1] Always inspect gloves for integrity before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is essential to protect against skin contact.[5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and potentially dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Toxic").
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, acids, bases, or reducing agents, to prevent hazardous reactions.[3]
Step 2: Managing Small Spills and Contaminated Materials
Small spills and contaminated lab supplies must be treated as hazardous waste.
-
Immediate Action: In the event of a small spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbed material into a designated container for solid chemical waste.
-
Decontamination: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.
-
Contaminated PPE and Labware: Any disposable items that come into contact with this compound, such as gloves, pipette tips, and weighing boats, must be collected in a sealed bag or container labeled as hazardous waste.
Step 3: Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste as they will retain chemical residues.
-
Triple Rinsing: It is best practice to triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as liquid hazardous waste.
-
Container Disposal: After triple rinsing, the container can often be disposed of through your institution's standard procedures for decontaminated lab containers. Always confirm this with your EHS department.
Step 4: Arranging for Professional Disposal
All collected this compound waste must be disposed of through a licensed and approved waste disposal plant.[1][6][7]
-
Contact Your EHS Department: Your institution's Environmental Health and Safety department will have established procedures for the pickup and disposal of hazardous waste.
-
Documentation: Ensure all required waste manifests and documentation are completed accurately.
Emergency Procedures
In the event of a significant spill or exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Large Spills: Evacuate the area and contact your institution's emergency response team immediately.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- Ethyl oxal
- Ethyl Oxalate - HAZARD SUMMARY. New Jersey Department of Health and Senior Services, [Link]
- DIETHYL OXALATE FOR SYNTHESIS - Loba Chemie. Loba Chemie, [Link]
- Material Safety Data Sheet - Diethyl oxal
- DIETHYL OXALATE - UMD. University of Maryland, [Link]
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A Guide to Personal Protective Equipment for Handling Ethyl Oxanilate
A thorough search for a specific, manufacturer-provided Safety Data Sheet (SDS) for Ethyl oxanilate did not yield an authoritative document. This is a crucial finding. The SDS is the cornerstone of a chemical-specific safety plan, providing verified data on hazards, handling, and emergency measures.[1][2][3][4][5] In its absence, we must shift our strategy from following prescribed instructions to implementing a rigorous, principle-based risk assessment.
This guide, therefore, provides a procedural framework for selecting and using Personal Protective Equipment (PPE) for a compound like this compound, where hazards must be inferred and maximum precaution is warranted. We will operate under the foundational principle of laboratory safety: treat substances of unknown toxicity as hazardous .[6][7]
Part 1: The Hierarchy of Controls & Hazard Assessment
Before discussing PPE, we must acknowledge its place in the hierarchy of safety controls. PPE is the last line of defense.[8][9] The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: The single most important control is to handle this compound within a certified chemical fume hood. This minimizes inhalation exposure, which is a primary route of concern for any volatile or aerosolizable substance.[7][10]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for any process involving this chemical. This ensures consistency and adherence to safety protocols. All personnel must be trained on this SOP and the general principles outlined in this guide.[11]
-
Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when engineering controls are in place.
Risk Assessment for this compound
Without an SDS, we perform a risk assessment based on the chemical's structure and the nature of the work. This compound is an amide and an ester. While this doesn't give us specific toxicity data, it informs our choice of compatible materials for gloves and other PPE. The primary risks to mitigate are:
-
Dermal Contact: Absorption through the skin.
-
Eye Contact: Splashes causing irritation or damage.
-
Inhalation: Breathing in vapors or aerosolized powder.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
Part 2: Core PPE Ensemble and Selection Rationale
Based on a conservative risk assessment, a core PPE ensemble is required for all routine laboratory operations involving this compound, such as weighing, transfers, and preparing solutions.
Eye and Face Protection
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection from splashes. Given the unknown irritant properties of this compound, goggles are essential to prevent accidental contact with sensitive eye tissue.[12]
-
For High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, heating solutions), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes but does not provide the sealed protection of goggles.
Hand Protection
Minimum Requirement: Disposable, powder-free nitrile gloves.
-
Rationale and Selection: No single glove material protects against all chemicals.[6][13][14] However, nitrile gloves offer good general resistance to a range of chemicals, including some solvents, acids, and bases, making them a robust first choice for incidental contact.[15][16][17] They are preferable to latex, which offers poor chemical resistance and can cause allergies.[13][15][16]
-
The Causality of Glove Choice:
-
Breakthrough Time & Permeation Rate: These are the critical metrics for glove selection.[13] For extended contact or handling of concentrated solutions, consult a manufacturer's chemical resistance chart to verify that nitrile is appropriate for amides and esters. If no specific data exists, consider a more robust glove like neoprene or butyl rubber, or use a double-gloving technique.[14][15]
-
Inspection is Mandatory: Before each use, visually inspect gloves for any punctures, tears, or signs of degradation.[17]
-
Immediate Replacement: If a glove becomes contaminated, remove it immediately using the proper technique (see Part 3), wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[14][17]
-
Body Protection
Minimum Requirement: A long-sleeved, knee-length laboratory coat, fully buttoned.
-
Rationale: The lab coat protects skin and personal clothing from minor splashes and spills. Fire-resistant (FR) or chemical-resistant materials are recommended if the experimental protocol involves flammable solvents or corrosive materials in conjunction with this compound.
Part 3: Procedural PPE Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely and comfortably.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (The "Dirty-to-Clean" Principle)
This process is designed to contain contaminants.
-
Gloves: Remove first. This is the most likely contaminated item. Peel one glove off by pinching the cuff and turning it inside out. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers of the clean hand under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton and remove by rolling it down the arms, touching only the inside. Turn it inside out as you remove it and hang it in its designated location or place it in the laundry.
-
Goggles/Face Shield: Remove by handling the strap or headband, not the front surface.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Part 4: Operational Plans and Disposal
PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Disposable Nitrile Gloves | Lab Coat. Work in a fume hood or ventilated enclosure. |
| Preparing Solutions | Chemical Splash Goggles | Disposable Nitrile Gloves | Lab Coat. Perform in a fume hood. |
| Running Reactions | Chemical Splash Goggles (Face shield if splash risk) | Disposable Nitrile Gloves (Consider double-gloving) | Lab Coat. Perform in a fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron over Lab Coat. Respiratory protection may be required. |
Spill & Emergency Plan
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate: If the spill is large or you are unsure of the hazard, evacuate the area.
-
Assess the Situation: Only trained personnel with appropriate PPE should manage a spill. For a substance with unknown hazards, this means assuming the worst-case scenario.[7]
-
Don Emergency PPE: This includes, at a minimum, a face shield over goggles, heavy-duty chemical-resistant gloves, and a chemical apron. Respiratory protection may be necessary.
-
Containment & Cleanup: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. Collect the material with non-sparking tools into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area as per your institution's EHS guidelines.
Disposal of Contaminated PPE
-
Gloves and other disposables: All disposable PPE that has come into contact with this compound must be disposed of as hazardous chemical waste. Do not discard in the regular trash. Place them in a designated, sealed waste container.
-
Reusable PPE: Decontaminate lab coats and other reusable items according to your institution's established procedures for handling chemically contaminated laundry.
Visualization of the PPE Selection Process
The following diagram outlines the critical thinking process for selecting PPE when handling a chemical with limited safety data.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
